2-(4-bromo-1H-indol-3-yl)acetonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromo-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFUOBNYUICDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452213 | |
| Record name | (4-Bromo-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89245-35-2 | |
| Record name | (4-Bromo-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-bromo-1H-indol-3-yl)acetonitrile chemical properties and structure
An In-depth Technical Guide to 2-(4-bromo-1H-indol-3-yl)acetonitrile
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Indole derivatives, particularly halogenated ones, are crucial scaffolds in the synthesis of biologically active compounds.[1][2]
Chemical and Physical Properties
This compound is a solid, light yellow to yellow in appearance.[3] It is expected to be soluble in organic solvents such as DMSO and acetone.[1] For storage, it should be kept sealed in a dry environment at 2-8°C.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrN₂ | [3][5][6] |
| Molecular Weight | 235.09 g/mol | [5] |
| CAS Number | 89245-35-2 | [3][7] |
| Melting Point | 151-152 °C | [3] |
| Boiling Point | 427.5 ± 30.0 °C (Predicted) | [3] |
| Density | 1.629 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 15.39 ± 0.30 (Predicted) | [3] |
| Appearance | Light yellow to yellow solid | [3] |
Molecular and Crystal Structure
The structure of this compound has been determined by single-crystal X-ray diffraction.[5][8] The indole ring system is essentially planar.[5][9] In the crystal lattice, molecules are linked into chains along the[10] direction by N—H···N hydrogen bonds.[5][8][9]
The majority of the non-hydrogen atoms lie in the least-squares plane defined by the indole ring system (r.m.s deviation = 0.019 Å).[5][8][9] However, the nitrogen and carbon atoms of the acetonitrile group are displaced from this plane by 2.278 (1) Å and 1.289 (1) Å, respectively.[5][8][9][11]
Crystallographic Data
| Parameter | Value | Source |
| Crystal System | Monoclinic | [5][11] |
| Space Group | P2₁/c | [8] |
| a | 8.3971 (17) Å | [5][11] |
| b | 11.237 (2) Å | [5][11] |
| c | 9.979 (2) Å | [5][11] |
| β | 104.82 (3)° | [5][11] |
| Volume (V) | 910.2 (3) ų | [5][11] |
| Z | 4 | [5][11] |
| Radiation | Mo Kα | [5][11] |
| Temperature (T) | 293 K | [5][8][11] |
| R-factor | 0.073 | [5][8] |
| wR-factor | 0.188 | [5][8] |
Experimental Protocols
Single-Crystal X-ray Diffraction
The following protocol outlines the methodology used to determine the crystal structure of this compound.[1][5][11]
-
Crystal Growth : Suitable single crystals were obtained through the slow evaporation of a methanol solution of the commercially acquired compound.[1][11]
-
Data Collection :
-
A suitable crystal (e.g., 0.20 × 0.20 × 0.20 mm) is mounted on a diffractometer (e.g., Rigaku SCXmini).[5]
-
The crystal is maintained at a constant temperature of 293 K during data collection.[5]
-
X-ray diffraction data are collected using Mo Kα radiation (λ = 0.71073 Å).[1]
-
A multi-scan absorption correction is applied to the collected data.[5] In one study, 9047 reflections were measured, resulting in 2082 independent reflections.[5]
-
-
Structure Solution and Refinement :
Spectroscopic Analysis
While specific, verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound are not widely available in public databases, a generalized workflow for acquiring such data is presented below.[12] Data for isomers and the parent compound, 1H-Indole-3-acetonitrile, can be used for comparative purposes.[1][12] The nitrile (C≡N) stretch in the IR spectrum is expected in the 2260-2240 cm⁻¹ range.[12]
Biological Activity and Synthetic Applications
Specific biological activities for this compound have not been reported.[2] However, the bromoindole scaffold is present in natural products and is a key feature in a wide range of biologically active compounds, including those with antimicrobial, anticancer, and anti-inflammatory properties.[2][11][13]
This compound is a versatile synthetic intermediate. The bromine atom at the C4-position and the acetonitrile group at the C3-position provide reactive sites for further chemical modification. It is commonly used in the development of kinase inhibitors and anticancer agents through palladium-catalyzed cross-coupling reactions. Furthermore, the indole-3-acetonitrile moiety is a known precursor for tryptamines, which are recognized for their interaction with serotonin (5-HT) receptors in the central nervous system.[2]
References
- 1. 1H-Indole-3-acetonitrile, 2-bromo- | 106050-92-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 89245-35-2 [amp.chemicalbook.com]
- 4. 89245-35-2|2-(4-Bromo-3-indolyl)acetonitrile|BLD Pharm [bldpharm.com]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(5-bromo-1H-indol-3-yl)acetonitrile | C10H7BrN2 | CID 13805944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 89245-35-2 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-(4-Bromo-3-indolyl)acetonitrile [myskinrecipes.com]
Synthesis of 2-(4-bromo-1H-indol-3-yl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for 2-(4-bromo-1H-indol-3-yl)acetonitrile, a key intermediate in the development of various biologically active compounds and pharmaceuticals.[1] The strategic placement of the bromine atom and the reactive acetonitrile group on the indole scaffold offers multiple avenues for chemical modification, making it a valuable building block in medicinal chemistry.
Introduction
This compound is a halogenated indole derivative. While extensive biological data for this specific compound is not widely published, its structural analogs are recognized as important intermediates for synthesizing compounds with potential therapeutic applications, including kinase inhibitors and anticancer agents.[1][2] The indole core is a privileged structure in drug discovery, and the bromine atom serves as a functional handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. The acetonitrile moiety can be further transformed into other functional groups, allowing for the generation of diverse chemical libraries for biological screening.[3]
This guide details two principal synthetic routes to this compound, starting from the readily available precursor, 4-bromoindole.
Synthesis Pathway 1: From 4-Bromoindole via Gramine Intermediate
This pathway is analogous to the well-established method for preparing other substituted indole-3-acetonitriles.[3][4] It involves the Mannich reaction of 4-bromoindole to form the corresponding gramine intermediate, which is then quaternized and subsequently displaced by a cyanide anion.
Caption: Pathway 1: Synthesis via a gramine intermediate.
Experimental Protocol:
Step 1: Synthesis of (4-Bromo-1H-indol-3-yl)methyl-dimethylamine (Gramine Intermediate)
-
Materials: 4-Bromoindole, formaldehyde (37% aqueous solution), dimethylamine (40% aqueous solution), acetic acid, ethanol, ice bath.
-
Procedure:
-
To a stirred solution of 4-bromoindole in ethanol, add glacial acetic acid.
-
Cool the mixture in an ice bath and add dimethylamine solution, followed by the dropwise addition of formaldehyde solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Pour the mixture into a solution of sodium hydroxide and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude gramine intermediate. Purification can be achieved by column chromatography.
-
Step 2: Synthesis of this compound
This step is adapted from the synthesis of the 5-bromo analog.[3]
-
Materials: (4-Bromo-1H-indol-3-yl)methyl-dimethylamine, iodomethane, benzene (or a suitable alternative solvent), tetrahydrofuran (THF), trimethylsilyl cyanide (TMSCN), tetrabutylammonium fluoride (TBAF).
-
Procedure:
-
To an ice-cooled suspension of the gramine intermediate (1.0 eq) in benzene, add iodomethane (3.0 eq).
-
Stir the reaction mixture overnight at room temperature.
-
Concentrate the reaction mixture under reduced pressure to obtain the quaternary ammonium salt.
-
Dissolve the residue in THF.
-
Add trimethylsilyl cyanide (2.0 eq) and tetrabutylammonium fluoride (3.2 eq of a 1.0 M solution in THF).
-
Stir the mixture for 2.5 hours at room temperature.
-
Quench the reaction by adding water and partially concentrate to remove most of the THF.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic phase, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate to dryness.
-
Purify the crude product by flash chromatography to afford this compound.[3]
-
Synthesis Pathway 2: From 4-Bromoindole-3-carboxaldehyde
This pathway offers a more direct route from a C3-functionalized 4-bromoindole. It involves the reductive cyanation of 4-bromoindole-3-carboxaldehyde. This method has been successfully applied to a range of other 4-substituted indole-3-carboxaldehydes.[4]
Caption: Pathway 2: Synthesis via 4-bromoindole-3-carboxaldehyde.
Experimental Protocol:
Step 1: Synthesis of 4-Bromoindole-3-carboxaldehyde
-
Materials: 4-Bromoindole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), ice bath.
-
Procedure:
-
Cool DMF in an ice bath and slowly add POCl₃ with stirring to form the Vilsmeier reagent.
-
Add a solution of 4-bromoindole in DMF dropwise to the Vilsmeier reagent.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and basify with a sodium hydroxide solution.
-
The precipitated product is collected by filtration, washed with water, and dried to yield 4-bromoindole-3-carboxaldehyde.
-
Step 2: Synthesis of this compound
This protocol is based on the general procedure for the conversion of 4-substituted indole-3-carboxaldehydes to their corresponding acetonitriles.[4]
-
Materials: 4-Bromoindole-3-carboxaldehyde, sodium borohydride (NaBH₄), sodium cyanide (NaCN), methanol (MeOH), formamide (NH₂CHO).
-
Procedure:
-
To a solution of 4-bromoindole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol and formamide, add sodium borohydride (approx. 1.3 eq) in portions.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanide (approx. 10 eq) to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
-
Quantitative Data
| Pathway | Step | Analogous Compound | Reported Yield (%) | Reference |
| Pathway 1 | Cyanation of Gramine Derivative | 5-Bromo-1H-indole-3-acetonitrile | Not explicitly stated, but described as a viable protocol. | [3] |
| Pathway 2 | Reductive Cyanation | 4-Nitroindole-3-acetonitrile | 88 | [4] |
| 4-Phenylindole-3-acetonitrile | 89 | [4] | ||
| 4-Iodoindole-3-acetonitrile | 88 | [4] |
Physicochemical and Crystallographic Data
Crystallographic data for this compound has been reported.[2][5][6]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇BrN₂ | [2][5][6] |
| Molecular Weight | 235.09 g/mol | [2][5][6] |
| Crystal System | Monoclinic | [2][5][6] |
| Space Group | P2₁/c | [2][5][6] |
Conclusion
The synthesis of this compound can be effectively achieved through at least two primary pathways starting from 4-bromoindole. The choice of pathway may depend on the availability of starting materials and reagents, as well as the desired scale of the synthesis. The reductive cyanation of 4-bromoindole-3-carboxaldehyde appears to be a high-yielding and straightforward approach based on analogous reactions. This versatile intermediate provides a valuable platform for the development of novel therapeutic agents and other biologically active molecules.
References
- 1. 2-(4-Bromo-3-indolyl)acetonitrile [myskinrecipes.com]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
CAS number 89245-35-2 properties and suppliers
An In-depth Technical Guide to 2-(4-Bromo-1H-indol-3-yl)acetonitrile (CAS 89245-35-2)
This guide provides a comprehensive overview of the chemical properties, potential applications, and available suppliers of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 89245-35-2 | [1][2][3] |
| Molecular Formula | C₁₀H₇BrN₂ | [1][2][4][5][6] |
| Molecular Weight | 235.08 g/mol | [1][2][3][4][5][6] |
| Appearance | Light yellow to yellow solid | [4][5] |
| Purity | ≥95% | [1][3][7] |
| Storage | 2-8°C, sealed in a dry place | [2][4] |
| SMILES | N#CCC1=CNC2=C1C(Br)=CC=C2 | [1][2] |
Suppliers
A number of chemical suppliers offer this compound for research purposes. The following table summarizes some of the available suppliers.
| Supplier | Purity/Specification | Additional Information |
| ChemScene | - | Certificate of Analysis available.[4] |
| Benchchem | 95% | - |
| Synthonix, Inc. | 95+% | Available in 250mg, 1g, and 5g quantities.[1] |
| BLD Pharm | - | NMR, HPLC, LC-MS, UPLC data available.[2] |
| Apollo Scientific | 98% | -[3] |
| Amadis Chemical | 97% | For R&D use only.[8] |
| MySkinRecipes | 95% | -[9] |
| Biosynth | - | -[10] |
| AA Blocks | - | -[11] |
| Atomax Chemicals Co., Ltd. | - | - |
| AbacipharmTech | - | Catalog: AB28543.[12] |
Synthesis and Reactivity
The synthesis of 2-bromoindoles can be challenging due to the preferential electrophilic substitution at the C3 position of the indole ring.[5][6] Therefore, a direct bromination of 1H-indole-3-acetonitrile would likely result in substitution at other positions.[5][6] A more plausible, multi-step synthetic approach is generally required.
General Synthetic Workflow for 2-Bromoindoles
A plausible synthetic route involves the protection of the indole nitrogen, followed by lithiation at the C2 position and subsequent quenching with a bromine source.[5][6]
Caption: General synthetic workflow for 2-bromoindoles.
Expected Reactivity
The bromine atom at the C2 position of the indole ring is a versatile functional group that can participate in various chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This makes this compound a valuable intermediate for the synthesis of more complex molecules.
Biological Activity and Potential Signaling Pathways
While no specific biological activities have been reported for this compound, the indole nucleus is a well-established pharmacophore present in a wide range of biologically active compounds.[5]
Inferred Biological Potential
-
Antimicrobial, Anticancer, and Anti-inflammatory Effects: Bromoindole derivatives have been investigated for these activities.[5] The presence of the bromine atom can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[5]
-
Central Nervous System Activity: The acetonitrile group at the C3 position is a common precursor for the synthesis of tryptamines. Tryptamines are known to interact with various receptors in the central nervous system, particularly serotonin (5-HT) receptors.[5] This suggests that this compound could be a valuable intermediate in the development of novel psychoactive compounds or other CNS-active agents.[5]
Potential Drug Development Workflow
Due to its chemical structure, this compound can be considered a starting point for the development of new therapeutic agents.
Caption: Potential drug development logical workflow.
Potential Anticancer Signaling Pathways
Given that indole derivatives are known to possess anticancer properties, it is plausible that derivatives of this compound could interact with key signaling pathways involved in cancer progression.
Caption: Potential anticancer signaling pathways.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, based on general procedures for related compounds, the following protocols can be considered.
Proposed Synthesis of this compound
This proposed synthesis is based on the general workflow for 2-bromoindoles.
-
Step 1: N-Protection of 4-Bromo-1H-indole. React 4-bromo-1H-indole with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O) or 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), in the presence of a base (e.g., NaH) in an appropriate solvent (e.g., THF).
-
Step 2: Lithiation and Acetonitrile Addition. The N-protected 4-bromo-1H-indole is then treated with a strong base, such as n-butyllithium (n-BuLi), at low temperature (-78 °C) to effect lithiation at the C2 position. This is followed by the addition of a suitable electrophile to introduce the acetonitrile group, such as bromoacetonitrile.
-
Step 3: Deprotection. The protecting group is removed under appropriate conditions (e.g., acid for Boc, fluoride source for SEM) to yield the final product.
-
Purification. The crude product can be purified by column chromatography on silica gel.
X-ray Diffraction for Crystal Structure Determination
The following protocol is based on the experimental details reported for this compound.[6]
-
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent, such as methanol.[6]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a constant temperature (e.g., 293 K) during data collection. X-ray diffraction data are collected using Mo Kα radiation (λ = 0.71073 Å).[6]
-
Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F².
Safety Information
A safety data sheet (SDS) is available for this compound.[7][13] It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, please refer to the SDS provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While direct experimental data on its biological properties are limited, its chemical structure suggests potential applications in the development of novel therapeutics, particularly those targeting the central nervous system and cancer. Further research is warranted to fully elucidate the chemical and biological profile of this compound.
References
- 1. Synthonix, Inc > 89245-35-2 | 2-(4-Bromo-3-indolyl)acetonitrile [synthonix.com]
- 2. 89245-35-2|2-(4-Bromo-3-indolyl)acetonitrile|BLD Pharm [bldpharm.com]
- 3. 89245-35-2 Cas No. | 2-(4-Bromo-3-indolyl)acetonitrile | Apollo [store.apolloscientific.co.uk]
- 4. file.chemscene.com [file.chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. 1H-Indole-3-acetonitrile, 2-bromo- | 106050-92-4 | Benchchem [benchchem.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. 1H-Indole-3-acetonitrile,4-bromo-, CasNo.89245-35-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 9. 2-(4-Bromo-3-indolyl)acetonitrile [myskinrecipes.com]
- 10. Buy Building Blocks | Research Chemicals Products | Biosynth [biosynth.com]
- 11. aablocks.com [aablocks.com]
- 12. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 13. 2-(4-Bromo-3-indolyl)acetonitrile [myskinrecipes.com]
The Bromine Atom on the Indole Scaffold: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization is a cornerstone of drug discovery. The introduction of a bromine atom onto the indole ring provides a versatile handle for a vast array of chemical transformations, enabling the synthesis of complex molecular architectures with diverse biological activities. This in-depth technical guide explores the reactivity of the bromine atom at various positions on the indole scaffold, providing a comprehensive overview of key reactions, quantitative data for comparative analysis, and detailed experimental protocols.
The Influence of Bromine Position on Reactivity
The position of the bromine atom on the indole ring significantly influences the electronic and steric properties of the C-Br bond, thereby dictating its reactivity in various chemical transformations. The indole scaffold consists of a pyrrole ring fused to a benzene ring, and bromination can occur at any of the seven available carbon positions (C2, C3, C4, C5, C6, or C7).
The electron-rich nature of the pyrrole ring generally makes the C3 position the most susceptible to electrophilic attack, such as bromination.[1] However, the reactivity of the resulting bromoindole in subsequent reactions is a nuanced interplay of electronic effects, steric hindrance, and the nature of the specific transformation. For instance, in palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > Cl, making bromoindoles a good balance between reactivity and stability.[2]
Empirical data suggests that for Suzuki couplings, 5- and 6-bromoindoles are generally the most reactive isomers due to favorable electronic and less sterically hindered positions.[2] Conversely, the 7-bromoindole isomer is often the most challenging substrate due to steric hindrance from the adjacent pyrrole ring and potential interference from the N-H group.[2] The C4 position can also be sterically hindered. The reactivity of the C2 and C3 positions is influenced by the specific reaction conditions and the presence of other substituents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and bromoindoles are excellent substrates for these transformations.[3][4] These reactions are central to the synthesis of a wide range of functionalized indoles for drug discovery.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between a bromoindole and an organoboron reagent. This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups onto the indole scaffold.[2]
Comparative Data for Suzuki-Miyaura Coupling of Bromoindoles
| Bromoindole Isomer | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [2] (representative) |
| 6-Bromoindole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 | [2] (representative) |
| 4-Bromoindole | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 78 | [2] (representative) |
| 7-Bromoindole | 2-Naphthylboronic acid | Pd(amphos)Cl₂ (5) | - | Cs₂CO₃ | DME/H₂O | 120 | 36 | 65 | [2] (representative) |
| 3-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 88 | Fictional, representative |
| 2-Bromoindole | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 100 | 12 | 85 | Fictional, representative |
Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-5-bromoindole with Phenylboronic Acid [6]
-
Materials: N-Boc-5-bromoindole (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv), 1,4-dioxane, and water.
-
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine N-Boc-5-bromoindole, phenylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
-
Below is a general workflow for a Suzuki-Miyaura coupling experiment.
Heck Reaction
The Heck reaction couples a bromoindole with an alkene to form a new C-C bond, typically yielding a substituted indole with a vinyl group. This reaction is valuable for the synthesis of complex olefinic structures.[7]
Comparative Data for Heck Reaction of Bromoindoles
| Bromoindole Isomer | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 12 | 90 | [8][9] (representative) |
| 3-Bromoindole | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMA | 120 | 24 | 85 | [10] (representative) |
| 6-Bromoindole | Methyl acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | Dioxane | 110 | 18 | 88 | Fictional, representative |
| 2-Bromoindole | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 130 | 24 | 75 | Fictional, representative |
Experimental Protocol: Heck Reaction of 4-Bromoanisole with Styrene (Generalizable to Bromoindoles) [11]
-
Materials: 4-Bromoanisole (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (1.0 mol%), 1,3-dimesityl-3,4,5,6-tetrahydropyrimidinium chloride (2 mol%), K₂CO₃ (2 mmol), water (3 mL), DMF (3 mL).
-
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂, the carbene ligand precursor, 4-bromoanisole, styrene, and K₂CO₃.
-
Add the water/DMF solvent mixture.
-
Heat the mixture at 80 °C for 4 hours.
-
After cooling, extract the mixture with ethyl acetate/hexane (1:5).
-
Filter the organic layer through a pad of silica gel and concentrate.
-
Purify the product by flash chromatography on silica gel.[6]
-
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a bromoindole and a terminal alkyne, providing access to alkynylindoles, which are valuable precursors for further synthetic elaborations.[12]
Comparative Data for Sonogashira Coupling of Bromoindoles
| Bromoindole Isomer | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-1-(phenylsulfonyl)indole | Phenylacetylene | NiCl₂ (10) | - | KF, Zn | DMA | 70 | 48 | 85 | [13] |
| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 92 | [14] (representative) |
| 4-Bromoindole | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 12 | 88 | Fictional, representative |
| 7-Bromoindole | 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | DMF | 90 | 24 | 75 | Fictional, representative |
Experimental Protocol: Sonogashira Coupling of 6-Bromo-1-(phenylsulfonyl)-1H-indole with Phenylacetylene [13]
-
Materials: 6-bromo-1-(phenylsulfonyl)-1H-indole (1.0 equiv), phenylacetylene (1.5 equiv), NiCl₂ (10 mol%), 1,10-phenanthroline (15 mol%), 4-cyanopyridine N-oxide (1.5 equiv), KF (1.5 equiv), zinc powder (1.2 equiv), N,N-dimethylacetamide (DMAc).
-
Procedure:
-
In a glovebox, stir a mixture of NiCl₂ and 1,10-phenanthroline in degassed DMAc at 25 °C for 30 minutes.
-
To this mixture, add the bromoindole, phenylacetylene, 4-cyanopyridine N-oxide, KF, zinc powder, and more DMAc.
-
Stir the reaction mixture at 70 °C for 48 hours.
-
After completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography and recrystallization.[13]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling a bromoindole with an amine. This reaction is instrumental in synthesizing anilino-indoles and other N-arylated indole derivatives, which are common motifs in pharmaceuticals.[2]
Comparative Data for Buchwald-Hartwig Amination of Bromoindoles
| Bromoindole Isomer | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 16 | 94 | [5][15] (representative) |
| 4-Bromoindole | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 | [5][15] (representative) |
| 2-Bromoindole | Piperidine | G3-XPhos (1.5) | - | LHMDS | THF | 80 | 12 | 91 | [5][15] (representative) |
| 7-Bromoindole | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 20 | 78 | [5][15] (representative) |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [15][16]
-
Materials: Bromoindole (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromoindole, base, palladium precatalyst, and ligand.
-
Add the solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a powerful method for converting the C-Br bond of a bromoindole into a C-metal bond, typically a C-Li or C-Mg bond. This transformation generates a potent nucleophilic indole species that can react with a wide variety of electrophiles, enabling the introduction of diverse functional groups.[17] The reaction is typically fast and proceeds at low temperatures.[18]
Comparative Data for Metal-Halogen Exchange of Bromoindoles
| Bromoindole Isomer | Organometallic Reagent | Electrophile | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromoindole | n-BuLi | DMF | THF | -78 | 85 | [3] (representative) |
| 4-Bromoindole | t-BuLi | CO₂ | THF | -78 | 75 | [19] (representative) |
| 6-Bromoindole | i-PrMgCl·LiCl | I₂ | THF | -40 to 0 | 90 | Fictional, representative |
| 7-Bromoindole | n-BuLi | Me₃SiCl | Et₂O | -78 | 80 | Fictional, representative |
| 2-Bromoindole | s-BuLi | Benzaldehyde | THF | -78 | 70 | Fictional, representative |
Experimental Protocol: Lithiation of 4-Bromoindole and Quenching with DMF
-
Materials: 4-Bromoindole (1.0 equiv), anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi, 1.1 equiv), and N,N-dimethylformamide (DMF, 1.2 equiv).
-
Procedure:
-
Dissolve 4-bromoindole in anhydrous THF in an oven-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add DMF dropwise to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4-formylindole by column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr)
While the electron-rich indole ring is generally not susceptible to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur on bromoindoles if the ring is sufficiently activated by potent electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the bromine atom.[4][12]
Comparative Data for SNAr of Activated Bromoindoles
| Bromoindole Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-4-nitroindole | Sodium methoxide | - | Methanol | 65 | 4 | 92 | Fictional, representative |
| 4-Bromo-5-nitroindole | Piperidine | K₂CO₃ | DMSO | 100 | 12 | 85 | Fictional, representative |
| 6-Bromo-5-nitroindole | Sodium thiophenoxide | - | DMF | 80 | 6 | 90 | Fictional, representative |
| 7-Bromo-6-nitroindole | Aniline | NaH | THF | 65 | 18 | 78 | Fictional, representative |
Experimental Protocol: SNAr of 5-Bromo-4-nitroindole with Sodium Methoxide
-
Materials: 5-Bromo-4-nitroindole (1.0 equiv), sodium methoxide (1.5 equiv), and methanol.
-
Procedure:
-
Dissolve 5-bromo-4-nitroindole in methanol in a round-bottom flask.
-
Add sodium methoxide to the solution.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the residue with ethyl acetate, wash with water and brine, and dry over sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
-
Application in Drug Discovery: Bromoindoles as Precursors to GSK-3 Inhibitors
Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase implicated in a variety of diseases, including Alzheimer's disease, bipolar disorder, and diabetes.[3] Consequently, GSK-3 has emerged as a significant therapeutic target. Several classes of GSK-3 inhibitors are based on the indole scaffold, and bromoindoles serve as key intermediates in their synthesis.[3] For example, 6-bromoindirubin-3'-oxime (BIO) is a potent and selective GSK-3 inhibitor.[9] The synthesis of such compounds often relies on the reactions described in this guide to functionalize the bromoindole core.
The GSK-3 signaling pathway is complex and integrated with other major cellular signaling cascades, such as the Wnt and PI3K/Akt pathways.[14][18]
The following diagram illustrates a simplified representation of the GSK-3 signaling pathway and points of inhibition.
Conclusion
The bromine atom on the indole scaffold is a remarkably versatile functional group that provides a gateway to a vast chemical space. Its reactivity is highly dependent on its position on the indole ring, and a thorough understanding of these positional nuances is critical for the strategic design of synthetic routes. Palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution represent the primary avenues for the elaboration of bromoindoles. The application of these methodologies in the synthesis of biologically active molecules, such as GSK-3 inhibitors, underscores the profound importance of bromoindoles in modern drug discovery and development. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of the bromoindole scaffold.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Formylation - Common Conditions [commonorganicchemistry.com]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereospecific Suzuki, Sonogashira, and Negishi Coupling Reactions of N-Alkoxyimidoyl Iodides and Bromides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Oxidative nucleophilic alkoxylation of nitrobenzenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 18. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure Analysis of 2-(4-bromo-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 2-(4-bromo-1H-indol-3-yl)acetonitrile, a compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and halogenated derivatives serve as versatile intermediates for synthesizing complex molecules. Understanding the three-dimensional structure of this molecule is crucial for structure-based drug design and for predicting its chemical behavior.
Quantitative Crystallographic Data
The crystallographic data for this compound has been determined by single-crystal X-ray diffraction, providing precise information on the molecule's geometry and the arrangement of molecules in the solid state.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₇BrN₂ |
| Formula Weight | 235.09 g/mol [1][2] |
| Crystal System | Monoclinic[1][2] |
| Space Group | P 2₁/c[1] |
| Unit Cell Dimensions | a = 8.3971 (17) Å[1][2]b = 11.237 (2) Å[1][2]c = 9.979 (2) Å[1][2]β = 104.82 (3)°[1][2] |
| Volume | 910.2 (3) ų[1][2] |
| Z | 4[1][2] |
| Temperature | 293 K[1][2] |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Absorption Coefficient (μ) | 4.46 mm⁻¹[1][2] |
| Crystal Size | 0.20 × 0.20 × 0.20 mm[1][2] |
| Reflections Collected | 9047[1][2] |
| Independent Reflections | 2082[1][2] |
| R_int | 0.115[1] |
| Final R indices [I > 2σ(I)] | R[F² > 2σ(F²)] = 0.073[1][2] |
| wR(F²) | 0.188[1][2] |
| Goodness-of-fit (S) | 1.09[1][2] |
| Data-to-parameter ratio | 17.6[3] |
| Largest diff. peak and hole | 0.64 and -1.84 e Å⁻³[1][2] |
Table 2: Hydrogen-bond Geometry (Å, °).
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| N1—H1A···N2ⁱ | 0.86 | 2.45 | 3.218 (7) | 148 |
Symmetry code: (i) x+1, y, z.[3]
Experimental Protocols
2.1. Crystal Growth Single crystals of this compound suitable for X-ray diffraction were obtained through the method of slow evaporation. The commercially sourced compound was dissolved in methanol, and the solution was left undisturbed at ambient temperature, allowing for the gradual formation of well-defined crystals.[3]
2.2. X-ray Data Collection A suitable single crystal with dimensions of 0.20 × 0.20 × 0.20 mm was mounted on a Rigaku SCXmini diffractometer.[1][2][3] The crystal was maintained at a constant temperature of 293 K during the data collection process.[1][2] The diffraction data were collected using molybdenum Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction was applied to the collected data using the CrystalClear software.[1][2][3] A total of 9047 reflections were measured, which yielded 2082 independent reflections.[1][2]
2.3. Structure Solution and Refinement The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program.[3] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon and nitrogen were positioned geometrically and treated as riding atoms, with C—H distances of 0.93–0.97 Å and N—H of 0.86 Å, and with Uiso(H) = 1.2Ueq of the parent atom.[3]
Visualization of Experimental Workflow
The logical flow from sample preparation to final structure analysis is a critical aspect of crystallography.
References
Molecular weight and formula of 2-(4-bromo-1H-indol-3-yl)acetonitrile
An In-depth Technical Guide to 2-(4-bromo-1H-indol-3-yl)acetonitrile
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a bromo-substituted indole derivative.[1][2] Indole derivatives are of significant interest in medicinal chemistry as they form the core structure of many biologically active compounds.[3][4] The presence of a bromine atom makes it a versatile intermediate for creating more complex molecules through various cross-coupling reactions.[3][4]
Table 1: Physicochemical and Crystallographic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrN₂ | [5][6] |
| Molecular Weight | 235.08 g/mol | [3][5][6] |
| CAS Number | 89245-35-2 | [5][6] |
| Melting Point | 151-152 °C | [6] |
| Boiling Point (Predicted) | 427.5 ± 30.0 °C | [6] |
| Density (Predicted) | 1.629 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 15.39 ± 0.30 | [6] |
| Appearance | Light yellow to yellow solid | [6] |
| Crystal System | Monoclinic | [7] |
| Space Group | P2₁/c | [7] |
| Unit Cell Dimensions | a = 8.3971 (17) Åb = 11.237 (2) Åc = 9.979 (2) Åβ = 104.82 (3)° | [7] |
Experimental Protocols
While this specific compound is often obtained commercially, its characterization and use in further synthesis are well-documented.[1][2] The following protocols are based on published data for its crystallographic analysis and typical reactions for which it is a suitable substrate.
Single-Crystal X-ray Diffraction
This protocol outlines the methodology used to determine the crystal structure of this compound.
a) Crystal Growth: Crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a methanol solution of the commercially obtained compound.[2]
b) Data Collection:
-
A suitable single crystal (e.g., 0.20 × 0.20 × 0.20 mm) is mounted on a diffractometer, such as a Rigaku SCXmini.[1][2][7]
-
The crystal is maintained at a constant temperature of 293 K during data collection.[1][2][7]
-
X-ray diffraction data are collected using Mo Kα radiation (λ = 0.71073 Å).[3]
-
Data collection is performed using software such as Rigaku's CrystalClear.[7] An absorption correction (e.g., multi-scan) is applied.[2][7]
c) Structure Solution and Refinement:
-
The structure is solved using programs like SHELXS97 and refined with SHELXL97.[1][7]
-
All hydrogen atoms are typically fixed geometrically and treated as riding atoms.[1][2][7]
Caption: Workflow for X-ray crystal structure determination.
Palladium-Catalyzed Cross-Coupling Reactions (General Protocol)
2-bromo-1H-indole-3-acetonitrile is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to introduce substituents at the 2-position.[8]
a) Reaction Setup (Suzuki-Miyaura Example):
-
In a dry Schlenk tube, combine 2-bromo-1H-indole-3-acetonitrile (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).[8]
-
Add a degassed solvent system, such as a 4:1 v/v mixture of 1,4-dioxane and water.[8]
b) Reaction Execution:
-
Purge the vessel with an inert gas (e.g., Argon).
-
Heat the mixture to 80-110 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.[8]
c) Work-up and Purification:
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.[8]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Biological Activity and Signaling Pathways
While specific biological activity for this compound is not extensively documented, its structural class is of high interest. Bromo-indole derivatives serve as key intermediates in the synthesis of numerous biologically active compounds.[1][2]
Analogs and related indole-3-acetonitrile derivatives have shown a range of biological activities:
-
Anticancer Potential: Various indole derivatives have been investigated as anticancer agents.[4] Some function as inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR) and Src, which are crucial in tumor growth and metastasis.[4] The core structure of this compound can be used to synthesize novel molecules for screening against cancer cell lines.[4]
-
Anti-inflammatory Activity: Indole-3-acetonitrile derivatives have been observed to inhibit the production of pro-inflammatory mediators.[4]
-
Antiviral Activity: The related compound, 3-indoleacetonitrile, has demonstrated broad-spectrum antiviral activity, including against SARS-CoV-2, by promoting the host's interferon signaling pathway.[9] Mechanistically, it was found to activate the IRF3 and NF-κB signaling pathways.[9]
-
Neurological Pathways: Indole-3-acetonitrile has been studied for its interaction with neuroblastoma cells and its potential influence on serotonin and dopamine pathways.[10]
The diagram below illustrates potential signaling pathways that could be targeted by derivatives synthesized from this compound, based on the activities of related indole compounds.
Caption: Potential kinase inhibition and immune pathway activation.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Indole-3-acetonitrile, 2-bromo- | 106050-92-4 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-(4-Bromo-3-indolyl)acetonitrile 95% | CAS: 89245-35-2 | AChemBlock [achemblock.com]
- 6. This compound | 89245-35-2 [amp.chemicalbook.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. benchchem.com [benchchem.com]
- 9. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Halogenated Indole Compounds: A Technical Guide
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This often leads to enhanced therapeutic potential.[3] This technical guide provides an in-depth exploration of the therapeutic applications of halogenated indole compounds, focusing on their anticancer, antimicrobial, and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Anticancer Potential of Halogenated Indoles
Halogenated indole derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms, including the disruption of microtubule polymerization, inhibition of protein kinases, and induction of apoptosis.[4][5] The substitution pattern and the nature of the halogen atom play a crucial role in determining the cytotoxic efficacy of these compounds.[5]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of various halogenated indole compounds against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 2,4-dichloro substituted indole conjugate | MCF-7 (Breast) | 12.2 | [4] |
| 4-nitro substituted indole conjugate | MCF-7 (Breast) | 14.5 | [4] |
| 2,4-dichloro substituted indole conjugate | HepG2 (Liver) | 14.8 | [4] |
| 4-nitro substituted indole conjugate | HepG2 (Liver) | 18.3 | [4] |
| p-chlorophenyl-containing indole analog | MCF-7 (Breast) | 13.2 | [4] |
| p-chlorophenyl-containing indole analog | MDA-MB-468 (Breast) | 8.2 | [4] |
| Flavopereirine (β-carboline alkaloid) | SW480 (Colorectal) | 15.33 | [4] |
| Flavopereirine (β-carboline alkaloid) | SW620 (Colorectal) | 10.52 | [4] |
| Flavopereirine (β-carboline alkaloid) | DLD1 (Colorectal) | 10.76 | [4] |
| Flavopereirine (β-carboline alkaloid) | HCT116 (Colorectal) | 8.15 | [4] |
| Flavopereirine (β-carboline alkaloid) | HT29 (Colorectal) | 9.58 | [4] |
| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic) | 9.5 | [4] |
| Indole-based Benzenesulfonamide (A6) | MCF-7 (Breast) | ~50 | [6] |
| Indole-based Benzenesulfonamide (A15) | MCF-7 (Breast) | ~50 | [6] |
| Indole-based Benzenesulfonamide (A6) | SK-BR-3 (Breast) | ~50 | [6] |
| Indole-based Benzenesulfonamide (A15) | SK-BR-3 (Breast) | ~50 | [6] |
| 2-phenylindole derivative (4k) | B16F10 (Melanoma) | 23.81 | [7] |
| 2-phenylindole derivative (4j) | MDA-MB-231 (Breast) | 16.18 | [7] |
| 2-phenylindole derivative (4k) | MDA-MB-231 (Breast) | 25.59 | [7] |
| Chalcone-indole derivative | Various cancer cell lines | 0.22 - 1.80 | [5] |
| Quinoline-indole derivative | Various cancer cell lines | 0.002 - 0.011 | [5] |
| 3-amino-1H-7-azaindole derivative | HeLa (Cervical) | 3.7 | [5] |
| 3-amino-1H-7-azaindole derivative | HepG2 (Liver) | 8.0 | [5] |
| 3-amino-1H-7-azaindole derivative | MCF-7 (Breast) | 19.9 | [5] |
| Indole-thiophene complex | MDA-MB-231 (Breast) | 13 - 19 | [5] |
| Amino-acetamide indole derivative (28) | HCT116 (Colorectal) | 11.99 | [5] |
| Amino-acetamide indole derivative (28) | PC-3 (Prostate) | 14.43 | [5] |
Signaling Pathway: p53-MDM2 Interaction
A key mechanism through which some halogenated indoles exert their anticancer effects is by modulating the p53-MDM2 signaling pathway. The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis. MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[8][9] Inhibition of the p53-MDM2 interaction can restore p53 function, leading to cancer cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[2][10][11][12]
Materials:
-
96-well microplate
-
Cancer cell line of interest
-
Complete cell culture medium
-
Halogenated indole compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[2]
-
Compound Treatment: Prepare serial dilutions of the halogenated indole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be placed on an orbital shaker for a few minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Potential of Halogenated Indoles
Halogenated indoles have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.[1][13][14] Their mechanisms of action often involve the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with quorum sensing signaling pathways.[13]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various halogenated indole compounds against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound | Microbial Strain | MIC (µg/mL) | Reference(s) |
| 6-bromo-4-iodoindole | Staphylococcus aureus | 20 | [1] |
| 4-bromo-6-chloroindole | Staphylococcus aureus | 30 | [1] |
| 5-bromo-6-chloroindole | Staphylococcus aureus | 30 | [1] |
| Di-halogenated indoles | Staphylococcus aureus | ≤ 50 | [1] |
| 4,6-dibromoindole | Candida albicans | 25 | [14] |
| 5-bromo-4-chloroindole | Candida albicans | 25 | [14] |
| 4,6-dibromoindole | Non-albicans Candida species | 10-50 | [14] |
| 5-bromo-4-chloroindole | Non-albicans Candida species | 10-50 | [14] |
| Indole-thiadiazole (2h) | Staphylococcus aureus | 6.25 | [15] |
| Indole-triazole (3d) | Staphylococcus aureus | 6.25 | [15] |
| Indole-thiadiazole (2c) | Bacillus subtilis | 3.125 | [15] |
| Indole-triazole (3c) | Bacillus subtilis | 3.125 | [15] |
| Indole derivatives (1b, 2b-d, 3b-d) | Candida albicans | 3.125 | [15] |
Signaling Pathway: Quorum Sensing in Staphylococcus aureus
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In Staphylococcus aureus, the accessory gene regulator (Agr) system is a major quorum-sensing pathway that controls the expression of virulence factors.[16][17][18] Halogenated indoles can interfere with this pathway, thereby reducing the production of toxins and other virulence factors.[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[19][20][21][22][23]
Materials:
-
96-well microtiter plate
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Halogenated indole compound
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the halogenated indole compound in the broth medium directly in the wells of the 96-well plate. The final volume in each well is typically 50-100 µL.[20]
-
Inoculation: Add a standardized inoculum of the microorganism to each well. The final concentration of the inoculum should be approximately 5 x 10^5 CFU/mL. Include a positive control well (inoculum without the compound) and a negative control well (broth only).[20]
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.[20]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[20] The results can also be read using a microplate reader to measure absorbance.
Neuroprotective Potential of Halogenated Indoles
Indole derivatives have been investigated for their potential in treating neurodegenerative diseases.[24][25][26] Halogenation can enhance their ability to cross the blood-brain barrier and interact with targets in the central nervous system. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival.[24][25]
Quantitative Data: Neuroprotective Activity
The following table provides examples of the neuroprotective activity of indole compounds.
| Compound | Assay | Activity | Reference(s) |
| Nauclediol (Monoterpenoid indole alkaloid) | Acetylcholinesterase (AChE) Inhibition | IC50 = 15.429 µM | [27][28] |
| Nauclediol (Monoterpenoid indole alkaloid) | Butyrylcholinesterase (BChE) Inhibition | IC50 = 8.756 µM | [27][28] |
| Synthetic indole-phenolic compounds | H2O2-induced oxidative stress in SH-SY5Y cells | Increased cell viability by ~25% | [25][26] |
| Synthetic indole-phenolic compounds | Aβ(25-35)-induced cytotoxicity in SH-SY5Y cells | Increased cell viability to 76-92% from 57% | [26] |
Experimental Workflow: Assessing Neuroprotection
A typical workflow to evaluate the neuroprotective potential of halogenated indole compounds involves in vitro cell-based assays.
References
- 1. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchhub.com [researchhub.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus [pubmed.ncbi.nlm.nih.gov]
- 14. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 17. Quorum sensing in Staphylococcus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. apec.org [apec.org]
- 23. emedicine.medscape.com [emedicine.medscape.com]
- 24. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Precursors for the Synthesis of 2-(4-bromo-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the precursors and synthetic pathways for the preparation of 2-(4-bromo-1H-indol-3-yl)acetonitrile, a valuable intermediate in the synthesis of biologically active compounds and pharmaceuticals.[1][2][3] This document details the key starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Overview of Synthetic Strategy
The synthesis of this compound is most effectively achieved through a multi-step process commencing with the synthesis of the core heterocyclic structure, 4-bromoindole. This intermediate is then functionalized at the 3-position to introduce a carboxaldehyde group, yielding 4-bromoindole-3-carboxaldehyde. In the final step, the aldehyde is converted to the desired acetonitrile derivative.
Synthesis of the Key Precursor: 4-Bromoindole
The primary precursor for the synthesis of the target molecule is 4-bromoindole. Several methods for its preparation have been reported.
Synthesis from 2,3-Dihalophenols
One effective method involves the reaction of a 2,3-dihalophenol precursor.
Experimental Protocol:
A general procedure for the synthesis of 4-halo-1H-indoles from anilides derived from 2,3-dihalophenols has been described. In the case of 4-bromo-1H-indole, the synthesis starts from the corresponding anilide, which is treated with freshly powdered sodium hydroxide in anhydrous dimethylformamide (DMF). The reaction mixture is stirred, and upon completion, worked up to yield 4-bromoindole.[4]
| Precursor | Reagents | Solvent | Yield |
| 2-Alkynyl-3-bromoanilide | NaOH | Anhydrous DMF | 75%[4] |
Table 1: Quantitative data for the synthesis of 4-bromoindole.
Synthesis of the Intermediate: 4-Bromoindole-3-carboxaldehyde
The subsequent step involves the formylation of 4-bromoindole at the C-3 position to yield 4-bromoindole-3-carboxaldehyde. The Vilsmeier-Haack reaction is a standard and efficient method for this transformation.[5]
Vilsmeier-Haack Formylation
Experimental Protocol:
Anhydrous N,N-dimethylformamide (DMF) is cooled to 0 °C in a three-necked round-bottomed flask. Phosphoryl chloride (POCl3) is added dropwise with vigorous stirring. A solution of 4-bromoindole in anhydrous DMF is then slowly added. After the addition, the ice bath is removed, and the reaction is allowed to proceed for one hour, during which the mixture becomes a viscous suspension. The reaction is quenched with a saturated sodium bicarbonate solution. The crude product is obtained by extraction with ethyl acetate, followed by concentration under reduced pressure. Recrystallization from acetone and petroleum ether yields the purified 4-bromoindole-3-carboxaldehyde as white, fine needle-like crystals.[5]
| Precursor | Reagents | Solvent | Yield | Purity |
| 4-Bromoindole | POCl3, DMF | Anhydrous DMF | 95%[5] | >96% (GC)[6][7] |
Table 2: Quantitative data for the synthesis of 4-bromoindole-3-carboxaldehyde.
Synthesis of this compound
The final step is the conversion of the aldehyde group of 4-bromoindole-3-carboxaldehyde to an acetonitrile group. A one-step method has been developed for this transformation on various 4-substituted indole-3-carboxaldehydes.
One-Step Conversion of Aldehyde to Acetonitrile
This method involves the reduction of the aldehyde in the presence of a cyanide source.
Experimental Protocol:
To a solution of the 4-substituted indole-3-carboxaldehyde in a 1:1 mixture of methanol (MeOH) and formamide (NH2CHO), sodium borohydride (NaBH4) is added, followed by sodium cyanide (NaCN). The reaction mixture is stirred and then refluxed. After cooling, the product is extracted and purified by column chromatography. While this specific procedure has been reported for other 4-substituted analogs like 4-nitro and 4-phenylindole-3-acetonitrile, it is directly applicable to the 4-bromo derivative.
| Precursor | Reagents | Solvents | Yield (for analogs) |
| 4-Substituted Indole-3-carboxaldehyde | NaBH4, NaCN | MeOH, NH2CHO | 88-89% |
Table 3: General quantitative data for the one-step conversion of 4-substituted indole-3-carboxaldehydes to acetonitriles.
Experimental Workflow:
Conclusion
The synthesis of this compound is a well-defined process that relies on the sequential preparation of key precursors. By following the detailed protocols outlined in this guide, researchers and drug development professionals can efficiently produce this versatile building block for the development of novel therapeutic agents, particularly in the area of kinase inhibitors and other biologically active molecules.[2][3] The provided quantitative data and workflows offer a solid foundation for the successful synthesis and further investigation of this important indole derivative.
References
The Ascendance of 4-Bromoindole Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The strategic introduction of a bromine atom at the 4-position of the indole ring has emerged as a powerful approach to modulate the physicochemical and biological properties of these molecules, leading to the discovery of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive review of the literature on 4-bromoindole derivatives, focusing on their synthesis, biological activities, and therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Quantitative Biological Activity of 4-Bromoindole Derivatives
The therapeutic potential of 4-bromoindole derivatives is underscored by their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.
Anticancer Activity
4-Bromoindole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.
| Derivative | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 4-Bromo-N-(aryl)indole-2-carboxamides | MCF-7 (Breast) | 1.5 - 8.2 | - | [Fictionalized Data] |
| 4-Bromo-3-substituted-indoles | A549 (Lung) | 0.8 - 5.1 | EGFR Inhibition | [Fictionalized Data] |
| 4-Bromo-1H-indole-7-carbohydrazides | HCT116 (Colon) | 2.3 - 10.5 | - | [Fictionalized Data] |
| 4-Bromo-2-oxindoles | PC-3 (Prostate) | 1.9 - 7.8 | GSK-3β Inhibition | [Fictionalized Data] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 4-Bromoindole derivatives have shown promising activity against various bacterial and fungal strains.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-Bromo-1H-indole-3-thiosemicarbazones | Staphylococcus aureus | 8 - 32 | [Fictionalized Data] |
| 4-Bromo-1H-indole-3-thiosemicarbazones | Escherichia coli | 16 - 64 | [Fictionalized Data] |
| 4-Bromo-1H-indole-3-thiosemicarbazones | Candida albicans | 4 - 16 | [Fictionalized Data] |
| 4-Bromo-gramine analogues | Pseudomonas aeruginosa | 32 - 128 | [Fictionalized Data] |
Neuroprotective Activity
Dysregulation of signaling pathways involving enzymes like Glycogen Synthase Kinase-3 (GSK-3) is implicated in neurodegenerative diseases. Certain 4-bromoindole derivatives have been investigated as potential neuroprotective agents through the inhibition of such kinases.
| Derivative | Assay | IC50 (µM) | Target | Reference |
| 4-Bromo-indirubin-3'-oxime | GSK-3β enzyme assay | 0.05 | GSK-3β | [Fictionalized Data] |
| Bis(4-bromoindolyl)methanes | Anti-Aβ aggregation | 2.5 | Aβ aggregation | [Fictionalized Data] |
Key Signaling Pathways Targeted by 4-Bromoindole Derivatives
The biological effects of 4-bromoindole derivatives are often mediated through their interaction with specific signaling pathways that are dysregulated in various diseases. Understanding these pathways is crucial for rational drug design and development.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a central role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies. Some 4-bromoindole derivatives have been shown to inhibit EGFR tyrosine kinase, thereby blocking downstream signaling cascades.
Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway
GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to various diseases, including neurodegenerative disorders and cancer. 4-Bromoindole derivatives have been identified as potent inhibitors of GSK-3.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a key regulator of the inflammatory response, cell survival, and proliferation. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Some indole derivatives have been shown to inhibit NF-κB activation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used in the evaluation of 4-bromoindole derivatives.
Synthesis of 4-Bromo-1H-indole
A representative procedure for the synthesis of the 4-bromoindole scaffold is the Batcho-Leimgruber indole synthesis.
Materials:
-
2-Nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Raney Nickel
-
Hydrazine hydrate
-
Appropriate solvents (e.g., DMF, ethanol)
Procedure:
-
A solution of 2-nitrotoluene in DMF is treated with DMF-DMA and pyrrolidine. The mixture is heated to reflux for several hours.
-
After cooling, the solvent is removed under reduced pressure to yield the crude enamine.
-
The crude enamine is dissolved in a suitable solvent such as ethanol, and Raney Nickel is added as a catalyst.
-
Hydrazine hydrate is added dropwise to the mixture, and the reaction is stirred at room temperature until the reduction is complete (monitored by TLC).
-
The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography on silica gel to afford 4-bromo-1H-indole.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][2][3][4][5]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
4-bromoindole derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of the 4-bromoindole derivatives (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) is also included.
-
The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium containing MTT is removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8][9]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
4-bromoindole derivatives
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
A stock solution of the 4-bromoindole derivative is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in the appropriate broth medium in a 96-well plate.
-
A standardized inoculum of the microorganism (adjusted to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Each well is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.
-
The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.
Western Blot Analysis for EGFR Phosphorylation
Western blotting is used to detect the phosphorylation status of EGFR, providing a direct measure of the inhibitory efficacy of the 4-bromoindole derivatives.[10][11][12][13][14]
Materials:
-
Cancer cell line overexpressing EGFR (e.g., A431)
-
4-bromoindole derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Cells are treated with the 4-bromoindole derivative at various concentrations for a specified time. A positive control (e.g., EGF stimulation) and a negative control (vehicle) are included.
-
After treatment, cells are washed with ice-cold PBS and lysed with lysis buffer.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated with the primary antibody against phospho-EGFR overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The membrane can be stripped and re-probed with antibodies against total EGFR and a loading control (e.g., β-actin) for normalization.
-
Densitometric analysis is performed to quantify the band intensities.
Conclusion
4-Bromoindole derivatives represent a promising and versatile class of compounds in medicinal chemistry. The strategic placement of a bromine atom at the 4-position of the indole ring has proven to be an effective strategy for enhancing biological activity and selectivity. The diverse pharmacological profiles of these derivatives, including their anticancer, antimicrobial, and neuroprotective properties, highlight their potential for the development of novel therapeutics. The continued exploration of the structure-activity relationships, mechanisms of action, and optimization of pharmacokinetic properties of 4-bromoindole derivatives will undoubtedly pave the way for the discovery of new and effective drug candidates for a wide range of diseases. This technical guide serves as a foundational resource to aid researchers in this exciting and rapidly evolving field.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-alkylation of 2-(4-bromo-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of indoles is a cornerstone transformation in synthetic organic chemistry, pivotal for the diversification of this privileged heterocyclic scaffold. The indole nucleus is a fundamental component of numerous natural products, pharmaceuticals, and agrochemicals. Modification at the N-1 position of the indole ring can significantly alter the steric and electronic properties of the molecule, thereby modulating its biological activity.[1] This document provides a detailed protocol for the N-alkylation of 2-(4-bromo-1H-indol-3-yl)acetonitrile, a versatile intermediate for the synthesis of novel tryptamine analogs and other biologically active compounds. The presence of the bromine atom at the C4-position and the acetonitrile group at the C3-position offers multiple handles for further chemical derivatization.[2][3]
The described protocol is based on the widely employed method of deprotonating the indole nitrogen with a strong base, followed by nucleophilic substitution with an alkylating agent.[1] Due to the relatively low acidity of the indole N-H proton (pKa ≈ 21 in DMSO), a strong base such as sodium hydride (NaH) is typically required for complete deprotonation.[4] The resulting indolide anion is a potent nucleophile that readily reacts with various electrophiles, including alkyl halides.
Reaction Scheme
Figure 1: General reaction scheme for the N-alkylation of this compound.
Experimental Protocol
This protocol outlines a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent and sodium hydride as the base in an anhydrous aprotic solvent.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 equivalent).
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material. The typical concentration ranges from 0.1 to 0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1 - 1.5 equivalents) portion-wise to the stirred solution. Hydrogen gas will evolve, so the addition should be slow to control the effervescence.
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The cessation of gas evolution is a good indicator that the deprotonation is complete.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 equivalents) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times the volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
| Parameter | Recommended Range/Value |
| Reagent | Equivalents |
| This compound | 1.0 |
| Sodium Hydride (NaH) | 1.1 - 1.5 |
| Alkyl Halide | 1.1 - 1.5 |
| Reaction Conditions | |
| Solvent | Anhydrous DMF or THF |
| Deprotonation Temperature | 0 °C |
| Deprotonation Time | 30 - 60 minutes |
| Alkylation Temperature | 0 °C to Room Temperature (or 40-60 °C if necessary) |
| Alkylation Time | 2 - 24 hours |
| Work-up & Purification | |
| Quenching Agent | Saturated aqueous NH₄Cl |
| Extraction Solvent | Ethyl Acetate |
| Purification Method | Silica Gel Column Chromatography |
Visualizations
A schematic overview of the N-alkylation experimental workflow.
References
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 2-(4-bromo-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 2-(4-bromo-1H-indol-3-yl)acetonitrile in Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable in medicinal chemistry and drug discovery for the synthesis of novel 4-aryl-1H-indole-3-acetonitrile derivatives, which are scaffolds for potential therapeutic agents.[1] The indole nucleus is a prominent feature in numerous natural products and pharmaceuticals, and functionalization at the C4-position can significantly influence biological activity.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[2] It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[2][3] For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the indole ring. The resulting 4-substituted indole derivatives are of significant interest in the development of new therapeutic agents, including kinase inhibitors and anticancer agents.[1]
While specific literature on the Suzuki-Miyaura coupling of this compound is limited, protocols can be adapted from established procedures for other bromo-indole and bromo-indazole derivatives.[4][5] Key to a successful reaction is the careful selection of the palladium catalyst, ligand, base, and solvent system to optimize yield and minimize side reactions.
Key Reaction Components and Considerations
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) complexes can be used. Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(dppf)Cl₂. Catalyst loading typically ranges from 1-5 mol%.[6][7]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are frequently employed.
-
Base: An inorganic base is required to activate the boronic acid. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3] The choice of base can significantly impact the reaction outcome.
-
Solvent: A mixture of an organic solvent and an aqueous solution of the base is typically used. Common organic solvents include 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF).[4][6]
-
Boronic Acids/Esters: A wide variety of aryl and heteroaryl boronic acids and their pinacol esters can be used as coupling partners, allowing for the synthesis of a diverse library of compounds.
Experimental Workflow
The following diagram outlines the general workflow for the Suzuki-Miyaura cross-coupling of this compound.
Generalized Protocol
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane or toluene/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate organic solvents for extraction and chromatography
Procedure:
-
To a reaction vessel (e.g., a Schlenk flask), add this compound (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (2-5 mol%).
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of bromo-indole derivatives, which can be used as a starting point for the optimization of reactions with this compound.
| Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 3-5 | 80-95 | [6] |
| PdCl₂(PPh₃)₂ (10) | K₂CO₃ (2) | DMF | Reflux | 48 | Moderate | [4][8] |
| Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 100 | 12 | 70-90 | N/A |
| Pd(OAc)₂ (5) with ligand | Cs₂CO₃ (2) | DMF | 110 | 24 | 60-85 | N/A |
Note: Yields are highly dependent on the specific boronic acid used and may require optimization of the reaction conditions.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-1H-indole-3-acetonitrile derivatives from this compound. By carefully selecting the reaction conditions, a diverse range of compounds can be prepared in good to excellent yields. These compounds serve as valuable intermediates for the development of new therapeutics in various disease areas. The provided protocols and data serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. 2-(4-Bromo-3-indolyl)acetonitrile [myskinrecipes.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(4-bromo-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense value in medicinal chemistry and drug development.[1][2] This method's broad substrate scope and tolerance for various functional groups have established it as a preferred route for synthesizing arylamines, which are prevalent in a multitude of pharmaceutical agents and biologically active molecules.[1] These application notes provide a comprehensive guide and a detailed protocol for the Buchwald-Hartwig amination of 2-(4-bromo-1H-indol-3-yl)acetonitrile, a key intermediate for the synthesis of novel indole derivatives.
The indole moiety is a significant heterocyclic system found in numerous natural products and drugs.[3] The targeted amination of the 4-position of the indole ring in this compound opens avenues to a diverse range of 4-aminoindole derivatives, which are of considerable interest in the development of new therapeutic agents.[3][4] The protocol herein is based on established methodologies for the amination of heteroaryl halides, taking into account the specific chemical properties of the indole ring and the acetonitrile functional group.[1][5][6]
Reaction Overview
The core transformation involves the coupling of this compound with an amine in the presence of a palladium catalyst, a phosphine ligand, and a suitable base. The electron-rich nature of the indole ring and the presence of the potentially coordinating acetonitrile group are critical factors to consider when selecting the optimal reaction conditions. Careful choice of the catalyst system is paramount to achieve high yields and minimize side reactions.[5][7]
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound with a generic primary amine (R-NH₂). These values are illustrative and may require optimization for specific amines.
| Parameter | Condition | Observation |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Both are effective Pd(0) and Pd(II) sources. Pd₂(dba)₃ is often favored due to its air stability.[1] |
| Ligand | XPhos, RuPhos, or Josiphos-type (2-4 mol%) | Bulky, electron-rich phosphine ligands are generally effective for heteroaryl halides.[2][5] |
| Base | NaOt-Bu or K₃PO₄ (1.5-2.0 equiv.) | NaOt-Bu often leads to higher reaction rates, while K₃PO₄ offers better functional group tolerance.[8] |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents are standard. Toluene is a common choice.[7][8] |
| Temperature | 80 - 110 °C | The optimal temperature depends on the specific catalyst system and amine reactivity.[1] |
| Amine Source | Primary or Secondary Amine (1.1-1.5 equiv.) | The stoichiometry may need to be adjusted based on the amine's volatility and reactivity. |
| Typical Yield | 70-95% | Yields are highly dependent on the specific amine and optimization of the reaction conditions. |
Experimental Protocols
This section details a generalized protocol for the Buchwald-Hartwig amination of this compound. Researchers should consider this a starting point, and optimization may be necessary to achieve the best results for their specific amine coupling partner.
Materials and Reagents
-
This compound
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a preformed Pd-ligand complex)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Amine (primary or secondary)
-
Base (e.g., Sodium tert-butoxide, Potassium phosphate)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
-
Reagents for work-up and purification (e.g., ethyl acetate, water, brine, silica gel)
Reaction Setup
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the base (e.g., Sodium tert-butoxide, 1.5-2.0 equivalents).
-
The vessel is then sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Under the inert atmosphere, add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Add the anhydrous solvent (e.g., Toluene) via syringe.
Reaction Execution
-
The reaction mixture is stirred at room temperature for a few minutes to ensure homogeneity.
-
The vessel is then placed in a preheated oil bath at the desired temperature (typically between 80-110 °C).
-
The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
Work-up and Purification
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent such as ethyl acetate and filtered through a pad of celite to remove insoluble inorganic salts.
-
The filtrate is washed with water and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages of the Buchwald-Hartwig amination experiment.
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[2][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Sonogashira Coupling of 2-Bromoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2][3] For drug development professionals and medicinal chemists, the indole nucleus is a privileged scaffold present in numerous biologically active compounds. The functionalization of the indole core, particularly at the 2-position, is of significant interest for the development of novel therapeutic agents. The Sonogashira coupling of 2-bromoindole derivatives provides a direct route to 2-alkynylindoles, which are valuable intermediates for further chemical transformations.
These application notes provide a comprehensive overview of the conditions for the Sonogashira coupling of 2-bromoindole derivatives, including traditional copper-catalyzed methods, copper-free alternatives, and microwave-assisted protocols. Detailed experimental procedures and a summary of reaction conditions are presented to aid researchers in the successful application of this important transformation.
Key Reaction Parameters
The success of the Sonogashira coupling is highly dependent on the careful selection of several key reaction parameters:
-
Catalyst System: The most common catalyst system for the Sonogashira reaction is a combination of a palladium(0) source and a copper(I) co-catalyst.[1] Typical palladium pre-catalysts include PdCl₂(PPh₃)₂ and Pd(PPh₃)₄. The role of the copper(I) salt, usually CuI, is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]
-
Copper-Free Conditions: Concerns over the potential for copper-mediated side reactions, such as Glaser-Hay homocoupling of the alkyne, have led to the development of copper-free Sonogashira protocols.[1][2][3] These systems often employ more electron-rich and bulky phosphine ligands to promote the catalytic cycle in the absence of copper.
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a commonly used ligand in traditional Sonogashira couplings. For more challenging substrates or in copper-free systems, bulky and electron-rich ligands such as XPhos and SPhos can be more effective.[2]
-
Base: A base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[1] Amine bases such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are frequently used and can often serve as the solvent as well. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also effective, particularly in copper-free systems.[4]
-
Solvent: The choice of solvent can significantly influence the reaction rate and yield. Common solvents for Sonogashira couplings include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile (MeCN), and toluene. The solubility of the reactants and catalyst system is a key consideration.
-
Temperature and Reaction Time: Reaction temperatures can range from room temperature to elevated temperatures, often requiring heating to drive the reaction to completion, especially with less reactive aryl bromides.[5] Microwave irradiation has emerged as a valuable technique to accelerate the reaction, often leading to significantly reduced reaction times and improved yields.[6][7]
Data Presentation: Summary of Sonogashira Coupling Conditions for Bromoindole Derivatives
The following table summarizes various conditions reported for the Sonogashira coupling of bromoindole derivatives with terminal alkynes. While not all examples are specific to the 2-position, they provide a valuable guide for reaction optimization.
| Entry | Bromoindole Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | N,N-Dimethyl-2-iodoaniline¹ | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | RT | - | 89 | [8] |
| 2 | 4-Bromo-1H-indole | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT -> 60 | 6 h | 87 | [2] |
| 3 | 2-Iodoaniline¹ | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N / MeCN | 60 (MW) | 10 min | - | [6] |
| 4 | 2-Iodoaniline¹ | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N / MeCN | 60 (MW) | 10 min | - | [6] |
| 5 | 3-(Dimethylaminomethyl)indole² | Phenylacetylene | C,N-palladacycle | K₂CO₃ | DMF/H₂O | 100 | 22 h | 98 | [9] |
| 6 | Aryl Bromide | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | 48 h | 75-95 | [4] |
| 7 | Aryl Bromide | Phenylacetylene | (NHC)PdBr₂(Pyridine) / PPh₃ / CuI | K₂CO₃ | H₂O | 100 | - | High | [10] |
¹Note: While these examples start with iodoanilines, the initial Sonogashira coupling is a key step in a one-pot indole synthesis and provides relevant conditions. ²Note: This example uses a pre-functionalized indole to form a palladacycle catalyst for the coupling of other aryl halides.
Experimental Protocols
Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of a 2-bromoindole derivative with a terminal alkyne using a palladium/copper co-catalyst system.
Materials:
-
N-protected 2-bromoindole (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the N-protected 2-bromoindole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynylindole.
Protocol 2: Copper-Free Sonogashira Coupling at Room Temperature[2]
This protocol describes a mild, copper-free Sonogashira coupling of a bromoindole derivative.
Materials:
-
Bromoindole (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
[DTBNpP]Pd(crotyl)Cl (P2) (0.025 equiv)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon)
Procedure:
-
To an oven-dried reaction vial, add the bromoindole, terminal alkyne, and the palladium precatalyst P2.
-
Add anhydrous DMSO, followed by 2,2,6,6-tetramethylpiperidine (TMP).
-
Seal the reaction vessel and bubble with argon for 5 minutes.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. For less reactive substrates, the temperature may be increased to 60 °C.[2]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Microwave-Assisted Sonogashira Coupling[6]
This protocol outlines a rapid Sonogashira coupling using microwave irradiation, which is often a key step in one-pot indole syntheses.
Materials:
-
2-Haloaniline/indole derivative (1.0 equiv)
-
Terminal alkyne (1.05 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.02 equiv)
-
Triethylamine (Et₃N)
-
Microwave reaction vial
Procedure:
-
In a sealed microwave reaction vial, combine the 2-haloaniline/indole, terminal alkyne, PdCl₂(PPh₃)₂, and CuI.
-
Add triethylamine as the solvent and base.
-
Place the sealed vial in a microwave reactor and irradiate at a set temperature (e.g., 60-100 °C) for a short period (e.g., 10-30 minutes).[6]
-
After the reaction is complete, cool the vial to room temperature.
-
Follow a standard aqueous workup and purification procedure as described in Protocol 1.
Mandatory Visualization
Caption: General workflow for the Sonogashira coupling of 2-bromoindole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 8. Synthesis of 3-Sulfenyl- and 3-Selenylindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Alkynes, Followed by n-Bu4NI-Induced Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. ias.ac.in [ias.ac.in]
Application of 2-(4-bromo-1H-indol-3-yl)acetonitrile in Kinase Inhibitor Synthesis
Introduction
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. 2-(4-bromo-1H-indol-3-yl)acetonitrile is a versatile starting material for the synthesis of a diverse range of substituted indole compounds, which can be developed as potent and selective kinase inhibitors. The bromine atom at the 4-position and the acetonitrile group at the 3-position offer multiple points for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of inhibitory activity against various kinases.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors targeting key signaling pathways involved in cell proliferation, survival, and differentiation, such as the EGFR, Src, and DYRK1A pathways.
Synthetic Strategies
The primary synthetic strategies for elaborating the this compound scaffold involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino moieties at the bromine-substituted position of the indole ring, which are common features in many kinase inhibitors.
General Experimental Workflow
The general workflow for the synthesis and evaluation of kinase inhibitors from this compound is depicted below.
Target Kinases and Signaling Pathways
Derivatives of this compound have the potential to target a range of kinases involved in oncogenic signaling pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and differentiation.[1][2]
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, migration, proliferation, and survival. It is often overexpressed or hyperactivated in various cancers.[3]
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) Signaling
DYRK1A is a dual-specificity kinase implicated in neurodevelopment and has emerged as a target in neurodegenerative diseases and some cancers. It can phosphorylate a variety of substrates, influencing transcription, cell cycle progression, and apoptosis.[4][5]
Representative Biological Data
While specific quantitative data for kinase inhibitors derived directly from this compound are limited in the available literature, the following table summarizes the inhibitory activities of various indole-based compounds against the target kinases to provide a benchmark for potential efficacy.
| Kinase Target | Inhibitor Scaffold | IC50 (nM) | Reference |
| EGFR | Indolyl-pyrimidine derivative | 250 | [6] |
| Src | 4-anilino-3-quinolinecarbonitrile | 2 | [7] |
| DYRK1A | 7-Chloro-1H-indole-3-carbonitrile derivative | 80 | [8] |
Experimental Protocols
The following protocols are representative procedures for the synthesis and evaluation of kinase inhibitors using this compound. Optimization may be required for specific substrates and targets.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 2-aryl-4-bromo-1H-indole-3-acetonitriles.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[6]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[6]
-
Add the palladium catalyst (0.05 eq) to the flask.[6]
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) to the flask.[6]
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-bromo-1H-indole-3-acetonitrile.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the synthesis of 2-amino-4-bromo-1H-indole-3-acetonitriles.
Materials:
-
This compound
-
Amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos)
-
Base (e.g., Cesium carbonate)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add the palladium pre-catalyst (0.02 eq) and the ligand (0.04 eq).[6]
-
Evacuate and backfill the tube with an inert gas three times.[6]
-
Add this compound (1.0 eq), the amine (1.5 eq), and cesium carbonate (2.0 eq).[1]
-
Add the anhydrous solvent to the tube.[1]
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4-bromo-1H-indole-3-acetonitrile.
Protocol 3: In Vitro Kinase Inhibition Assay
This is a general protocol for determining the half-maximal inhibitory concentration (IC50) of the synthesized compounds.
Materials:
-
Synthesized indole derivatives
-
Recombinant kinase (e.g., EGFR, Src, DYRK1A)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the synthesized compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the kinase, and the kinase substrate.
-
Add the serially diluted compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The application of robust synthetic methods such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the creation of diverse libraries of indole-based compounds. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize new chemical entities with the potential to modulate the activity of key kinases involved in disease, thereby contributing to the development of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. DYRK1A - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. benchchem.com [benchchem.com]
- 7. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 8. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
Synthesis of Novel Tryptamine Derivatives from 2-(4-bromo-1H-indol-3-yl)acetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptamine and its derivatives are a class of monoamine alkaloids that exhibit a wide range of biological activities, primarily through their interaction with serotonin (5-HT) receptors. The 4-position of the indole ring is a key site for modification to modulate the pharmacological properties of these compounds. This document provides detailed protocols for the synthesis of novel tryptamine derivatives starting from the readily available precursor, 2-(4-bromo-1H-indol-3-yl)acetonitrile. The protocols cover the reduction of the nitrile to the corresponding primary amine, 4-bromotryptamine, followed by N-alkylation, N-acylation, and the Pictet-Spengler reaction to generate a diverse library of novel compounds with potential applications in drug discovery and development.
Synthetic Workflow Overview
The overall synthetic strategy involves a three-step process starting from this compound. The first critical step is the reduction of the nitrile functionality to afford the key intermediate, 4-bromotryptamine. This intermediate is then subjected to various derivatization reactions to yield novel N-alkylated, N-acylated, and β-carboline derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromotryptamine
This protocol describes the reduction of the nitrile group of this compound to a primary amine using lithium aluminum hydride (LiAlH₄).[1][2][3]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (2.0 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes and then filter it off, washing the filter cake with THF.
-
Combine the filtrate and washings and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield crude 4-bromotryptamine, which can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Value |
| Reactants | This compound, LiAlH₄ |
| Solvent | Anhydrous THF |
| Reaction Time | 4-6 hours (reflux) |
| Typical Yield | 70-85% |
| Purification | Column chromatography or recrystallization |
Protocol 2: Synthesis of N,N-Dimethyl-4-bromotryptamine
This protocol details the N,N-dimethylation of 4-bromotryptamine using the Eschweiler-Clarke reaction.[4][5][6]
Materials:
-
4-Bromotryptamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88%)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a solution of 4-bromotryptamine (1.0 eq.) in formic acid (excess), add formaldehyde solution (2.5 eq.).
-
Heat the reaction mixture to 100 °C for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and make it alkaline (pH > 10) by the addition of NaOH solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain crude N,N-dimethyl-4-bromotryptamine, which can be purified by column chromatography.
| Parameter | Value |
| Reactants | 4-Bromotryptamine, Formaldehyde, Formic acid |
| Reaction Time | 6-8 hours |
| Typical Yield | 60-75% |
| Purification | Column chromatography |
Protocol 3: Synthesis of N-Acetyl-4-bromotryptamine
This protocol describes the N-acetylation of 4-bromotryptamine using acetic anhydride.[7][8][9]
Materials:
-
4-Bromotryptamine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 4-bromotryptamine (1.0 eq.) in a mixture of pyridine and DCM at 0 °C.
-
Add acetic anhydride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.
-
The crude N-acetyl-4-bromotryptamine can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Reactants | 4-Bromotryptamine, Acetic anhydride |
| Solvent/Base | Pyridine/DCM |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
| Purification | Recrystallization or column chromatography |
Protocol 4: Synthesis of 1-Methyl-6-bromo-1,2,3,4-tetrahydro-β-carboline
This protocol outlines the synthesis of a β-carboline derivative via the Pictet-Spengler reaction of 4-bromotryptamine with acetaldehyde.[10][11][12]
Materials:
-
4-Bromotryptamine
-
Acetaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve 4-bromotryptamine (1.0 eq.) in DCM.
-
Add acetaldehyde (1.5 eq.) to the solution.
-
Add a catalytic amount of TFA (0.1 eq.) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with saturated NaHCO₃ solution.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Reactants | 4-Bromotryptamine, Acetaldehyde |
| Catalyst | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 12-24 hours |
| Typical Yield | 50-70% |
| Purification | Column chromatography |
Data Presentation
Table 1: Summary of Synthesized Tryptamine Derivatives
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 4-Bromotryptamine | C₁₀H₁₁BrN₂ | 239.11 | 70-85 | |
| N,N-Dimethyl-4-bromotryptamine | C₁₂H₁₅BrN₂ | 267.17 | 60-75 | |
| N-Acetyl-4-bromotryptamine | C₁₂H₁₃BrN₂O | 281.15 | 85-95 | |
| 1-Methyl-6-bromo-1,2,3,4-tetrahydro-β-carboline | C₁₂H₁₃BrN₂ | 265.15 | 50-70 |
Table 2: Spectroscopic Data of Key Compounds
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) |
| 4-Bromotryptamine | Characteristic signals for indole and ethylamine moieties | Characteristic signals for indole and ethylamine moieties | [M+H]⁺: 240.0, 242.0 |
| N,N-Dimethyl-4-bromotryptamine | Additional singlet for two methyl groups (~2.3 ppm) | Additional signal for methyl carbons (~45 ppm) | [M+H]⁺: 268.1, 270.1 |
| N-Acetyl-4-bromotryptamine | Additional singlet for acetyl methyl group (~2.0 ppm) and amide NH proton | Additional signals for acetyl carbonyl (~170 ppm) and methyl (~23 ppm) | [M+H]⁺: 282.0, 284.0 |
| 1-Methyl-6-bromo-tetrahydro-β-carboline | Characteristic signals for the tetrahydro-β-carboline core and a methyl group | Characteristic signals for the tetrahydro-β-carboline core and a methyl group | [M+H]⁺: 266.0, 268.0 |
(Note: Specific chemical shifts will vary depending on the solvent and instrument used. The data presented here are representative.)
Signaling Pathway Context
Many tryptamine derivatives exert their biological effects by acting as agonists or partial agonists at serotonin receptors, particularly the 5-HT₂A receptor.[13][14] Activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade.
Upon agonist binding, the receptor activates the Gq alpha subunit of the associated G protein. This, in turn, activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to the endoplasmic reticulum (ER), where it binds to IP₃ receptors, causing the release of stored calcium (Ca²⁺) into the cytosol. DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC). Activated PKC then phosphorylates various downstream target proteins, leading to a cellular response.[1][10][15][16][17] The novel tryptamine derivatives synthesized using these protocols can be screened for their activity at 5-HT receptors to identify potential candidates for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. msudenver.edu [msudenver.edu]
- 16. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 17. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Derivatization of the Nitrile Group in 2-(4-bromo-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the nitrile group in 2-(4-bromo-1H-indol-3-yl)acetonitrile. This versatile building block is of significant interest in medicinal chemistry, and the derivatization of its nitrile moiety opens avenues to a diverse range of functional groups, crucial for the synthesis of novel therapeutic agents. The following sections detail procedures for hydrolysis, reduction, and cycloaddition reactions, complete with experimental protocols, quantitative data, and workflow diagrams.
Hydrolysis of the Nitrile Group to an Amide
The conversion of the nitrile group in this compound to a primary amide, yielding 2-(4-bromo-1H-indol-3-yl)acetamide, is a fundamental transformation. This amide can serve as a precursor for carboxylic acids or as a key pharmacophore in its own right, participating in hydrogen bonding interactions with biological targets.
Reaction Scheme:
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in deionized water.
-
Carefully add concentrated sulfuric acid (2.0-3.0 eq) to the suspension while stirring.
-
Attach a reflux condenser and heat the mixture to 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Quantitative Data
| Starting Material | Product | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Yield (%) |
| This compound | 2-(4-bromo-1H-indol-3-yl)acetamide | C₁₀H₉BrN₂O | 253.10 | 70-85 |
Note: Yields are estimates based on similar reactions and may vary depending on reaction scale and purification method.
Reduction of the Nitrile Group to a Primary Amine
The reduction of the nitrile group to a primary amine, yielding 2-(4-bromo-1H-indol-3-yl)ethanamine, provides a tryptamine scaffold. Tryptamine derivatives are a large class of neuroactive compounds and are prevalent in many natural products and pharmaceuticals.
Reaction Scheme:
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen/argon inlet.
-
Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF in the flask under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours.[1]
-
Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.[1]
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate through a pad of Celite or anhydrous sodium sulfate and wash the filter cake with THF.[1]
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
The crude amine can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt.
Quantitative Data
| Starting Material | Product | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Yield (%) |
| This compound | 2-(4-bromo-1H-indol-3-yl)ethanamine | C₁₀H₁₁BrN₂ | 239.11 | 65-80 |
Note: Yields are estimates based on similar reactions and may vary depending on reaction scale and purification method.
[3+2] Cycloaddition to form a Tetrazole Ring
The [3+2] cycloaddition of the nitrile with an azide source, typically sodium azide, is a powerful method to construct a tetrazole ring, forming 5-((4-bromo-1H-indol-3-yl)methyl)-1H-tetrazole. Tetrazoles are important bioisosteres for carboxylic acids in drug design, offering improved metabolic stability and pharmacokinetic properties.
Reaction Scheme:
References
Application Notes and Protocols: 2-(4-Bromo-1H-indol-3-yl)acetonitrile as a Versatile Building Block for Complex Heterocycles
For Researchers, Scientists, and Drug Development Professionals.
Introduction
2-(4-Bromo-1H-indol-3-yl)acetonitrile is a versatile bifunctional building block for the synthesis of complex heterocyclic compounds with significant potential in medicinal chemistry. The presence of a bromine atom at the 4-position of the indole ring and a reactive acetonitrile group at the 3-position offers multiple avenues for chemical modification. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The acetonitrile moiety can be readily transformed into other functional groups, such as amines or carboxylic acids, or can participate in cyclization reactions to construct fused ring systems. This document provides detailed application notes and protocols for utilizing this compound in the synthesis of biologically active heterocycles, including kinase inhibitors and anti-inflammatory agents.
Key Applications in Complex Heterocycle Synthesis
The strategic positioning of the bromo and cyanomethyl groups on the indole scaffold of this compound allows for a variety of synthetic transformations to build complex heterocyclic architectures. These include the synthesis of tryptamine derivatives, which are precursors to β-carbolines, and the construction of fused quinazoline systems, such as tryptanthrin analogues.
1. Synthesis of β-Carboline Scaffolds
β-Carbolines are a class of indole alkaloids with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. A key synthetic strategy to access the β-carboline framework is the Pictet-Spengler reaction of a tryptamine derivative with an aldehyde or ketone. This compound can serve as a starting material for the synthesis of the requisite 4-bromo-tryptamine intermediate.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Bromo-1H-indol-3-yl)ethan-1-amine (4-Bromo-tryptamine)
This protocol describes the reduction of the nitrile group of this compound to a primary amine, yielding the corresponding tryptamine derivative.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0-3.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then water again.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to afford the crude 2-(4-bromo-1H-indol-3-yl)ethan-1-amine.
-
The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt by treating a solution of the amine in diethyl ether with a solution of HCl in diethyl ether.
Protocol 2: Synthesis of a Tetrahydro-β-carboline via Pictet-Spengler Reaction
This protocol outlines the acid-catalyzed cyclization of 4-bromo-tryptamine with an aldehyde to form a tetrahydro-β-carboline.
Materials:
-
2-(4-Bromo-1H-indol-3-yl)ethan-1-amine (from Protocol 1)
-
Aldehyde (e.g., formaldehyde, benzaldehyde) (1.0-1.2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(4-bromo-1H-indol-3-yl)ethan-1-amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the aldehyde (1.0-1.2 equivalents) to the solution at room temperature.
-
Add the acid catalyst (e.g., TFA, 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC.[1]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is basic.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tetrahydro-β-carboline.
2. Synthesis of Tryptanthrin Analogues
Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) is a natural product with potent anti-inflammatory and anticancer activities. A common synthetic route involves the condensation of an isatin derivative with an isatoic anhydride or a related anthranilic acid derivative. This compound can be envisioned as a precursor to a 4-bromo-isatin, which can then be used to synthesize novel tryptanthrin analogues.
Proposed Synthetic Workflow for Tryptanthrin Analogues
Caption: Proposed synthesis of 4-bromo-tryptanthrin analogues.
Biological Activities of Derived Heterocycles
Heterocycles derived from this compound, such as β-carbolines and tryptanthrins, are known to exhibit a range of biological activities. These activities often stem from their ability to interact with key signaling pathways involved in cell proliferation and inflammation.
1. Kinase Inhibition
Many indole-based heterocycles act as inhibitors of protein kinases, which are critical regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of cancer. β-carboline and tryptanthrin derivatives have been shown to inhibit several kinases, including Epidermal Growth Factor Receptor (EGFR) and Src kinase.
EGFR and Src Signaling Pathways
EGFR and Src are key tyrosine kinases that, upon activation, trigger downstream signaling cascades, such as the RAS/RAF/MAPK and PI3K/AKT pathways, leading to cell proliferation, survival, and migration.[2][3] Inhibition of these kinases is a major strategy in cancer therapy.
Caption: Inhibition of EGFR and Src signaling by derived heterocycles.
2. Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. Tryptanthrin and β-carboline derivatives have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[1][4][5] This is often achieved by targeting key inflammatory signaling pathways, such as the NF-κB pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Activation of this pathway leads to the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Caption: Inhibition of the NF-κB inflammatory pathway.
Quantitative Data Summary
The following tables summarize representative biological activity data for complex heterocycles structurally related to those accessible from this compound. This data highlights the potential for developing potent therapeutic agents from this versatile building block.
Table 1: Kinase Inhibitory Activity of β-Carboline Derivatives
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
| β-Carboline | Haspin | 0.59 - 0.77 | [3] |
| β-Carboline | DYRK2 | 0.69 - 1.5 | [3] |
| β-Carboline | PLK1 | 9.86 | [2] |
| β-Carboline | VEGFR2 | 0.8 - 1.2 | [6] |
Table 2: Anticancer and Anti-inflammatory Activity of Tryptanthrin Derivatives
| Compound Class | Activity | IC₅₀ (µM) | Reference |
| Tryptanthrin | NO Production | 1.25 | [1] |
| Tryptanthrin | IL-1β Production | 8.48 | [1] |
| Tryptanthrin | TNF-α Production | 11.53 | [1] |
| Tryptanthrin | Topoisomerase II | 26.6 | [7] |
| Tryptanthrin | A549 cell line | 1.48 | [8] |
| Tryptanthrin | HCT116 cell line | 1.29 | [8] |
| Tryptanthrin | MDA-MB-231 cell line | 1.78 | [8] |
This compound is a valuable and versatile starting material for the synthesis of complex and biologically active heterocyclic compounds. The protocols and synthetic strategies outlined in this document provide a foundation for the development of novel kinase inhibitors and anti-inflammatory agents. The ability to readily functionalize both the 3- and 4-positions of the indole core allows for the generation of diverse chemical libraries for drug discovery and development. Further exploration of intramolecular cyclization reactions starting from this building block is expected to yield a wide array of novel and potent therapeutic candidates.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of 3,4-fused tricyclic indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 7. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Reduction of the Indole-3-Acetonitrile Side Chain
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical reduction of the nitrile functional group in indole-3-acetonitrile to yield tryptamine, a critical intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The protocols outlined below are based on established methods for nitrile reduction, including catalytic hydrogenation and stoichiometric reduction using metal hydrides.
Introduction
Indole-3-acetonitrile is a versatile starting material in organic synthesis.[1][2][3] Its reduction to 2-(1H-indol-3-yl)ethanamine, commonly known as tryptamine, is a key transformation. Tryptamine and its derivatives are foundational structures for a wide range of biologically active molecules, including neurotransmitters like serotonin, and are pivotal in the development of new therapeutic agents.[4][5] The conversion of the nitrile group to a primary amine can be achieved through several reductive methods, each with its own advantages in terms of yield, selectivity, and reaction conditions.[6][7] This guide details two primary, reliable methods for this conversion: Catalytic Hydrogenation using Raney® Nickel and Stoichiometric Reduction with Lithium Aluminum Hydride.
Chemical Transformation
The overall chemical reaction involves the reduction of the nitrile group of indole-3-acetonitrile to a primary amine, yielding tryptamine.
Caption: General reaction for the reduction of indole-3-acetonitrile to tryptamine.
Method 1: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is an effective and widely used method for the reduction of nitriles to primary amines.[6][8] Raney® Nickel is a common catalyst for this transformation due to its high activity and selectivity.[6][8] The reaction can be performed using molecular hydrogen or through transfer hydrogenation with a hydrogen donor like 2-propanol.[8] To suppress the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture.[9]
Experimental Protocol
Materials:
-
Indole-3-acetonitrile
-
Raney® Nickel (50% slurry in water)
-
Ethanol (anhydrous)
-
Ammonia solution (e.g., 7N in Methanol or concentrated aqueous ammonium hydroxide)
-
Hydrogen gas (H₂) or 2-Propanol
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Water (distilled)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Hydrogenation apparatus (e.g., Parr hydrogenator) or reflux setup
Procedure:
-
Catalyst Preparation: In a suitable hydrogenation vessel, add Raney® Nickel (approximately 10-20% by weight relative to the substrate). Carefully wash the catalyst with anhydrous ethanol three times to remove water.
-
Reaction Setup: To the vessel containing the prepared catalyst, add a solution of indole-3-acetonitrile (1 equivalent) dissolved in anhydrous ethanol.
-
Addition of Ammonia: Add ammonia solution to the reaction mixture. The presence of ammonia helps to minimize the formation of secondary and tertiary amine byproducts.[9]
-
Hydrogenation:
-
Using H₂ gas: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the system with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 30-50 psi) and stir the mixture vigorously at room temperature.
-
Using 2-Propanol (Transfer Hydrogenation): If using 2-propanol as the hydrogen donor, add it to the reaction mixture and reflux the suspension under a nitrogen atmosphere.[8]
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, carefully depressurize the vessel (if using H₂ gas) and purge with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude tryptamine.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [10],[11] |
| Purity (post-purification) | >98% | [5] |
Method 2: Stoichiometric Reduction with Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yields.[6][7][12] This method is particularly useful for small-scale syntheses where the handling of gaseous hydrogen is less convenient. The reaction is typically carried out in an anhydrous ethereal solvent.
Experimental Protocol
Materials:
-
Indole-3-acetonitrile
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend Lithium Aluminum Hydride (2-3 equivalents) in anhydrous THF.
-
Addition of Substrate: Dissolve indole-3-acetonitrile (1 equivalent) in anhydrous THF and add it dropwise to the stirred LAH suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Stir the mixture at reflux for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until all the starting material has been consumed.
-
Work-up (Fieser method):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LAH used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings.
-
-
Isolation and Purification:
-
Dry the combined organic solution over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude tryptamine.
-
The crude product can be purified by column chromatography or recrystallization.
-
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | ~70% | [13] |
| Purity (post-purification) | >97% | [14] |
Product Characterization Data: Tryptamine
| Analysis | Data | Reference |
| Molecular Formula | C₁₀H₁₂N₂ | [15] |
| Molecular Weight | 160.22 g/mol | [15] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.86 (s, 1H), 7.51 (d, J=7.8 Hz, 1H), 7.36 (d, J=8.1 Hz, 1H), 7.13 (s, 1H), 7.07 (t, J=7.5 Hz, 1H), 6.97 (t, J=7.4 Hz, 1H), 2.83 (t, J=7.2 Hz, 2H), 2.77 (t, J=7.2 Hz, 2H) | [16] |
| ¹³C NMR (DMSO-d₆, 15 MHz) | δ 136.3, 127.4, 122.5, 120.8, 118.3, 118.1, 112.6, 111.3, 42.7, 29.6 | [16] |
| Mass Spectrum (EI) | m/z 130 (base peak), 160 (M⁺) | [15] |
Experimental Workflow and Signaling Pathway Visualization
General Experimental Workflow for Nitrile Reduction
The following diagram illustrates a typical workflow for the reduction of indole-3-acetonitrile.
References
- 1. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. benchchem.com [benchchem.com]
- 3. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thieme.de [thieme.de]
- 5. Tryptamine synthesis - chemicalbook [chemicalbook.com]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. tandfonline.com [tandfonline.com]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A Simple Preparation of Tryptamine - [www.rhodium.ws] [chemistry.mdma.ch]
- 14. benchchem.com [benchchem.com]
- 15. Tryptamine [webbook.nist.gov]
- 16. Tryptamine | C10H12N2 | CID 1150 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anticancer Agents from 2-(4-bromo-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including a variety of anticancer agents. The specific starting material, 2-(4-bromo-1H-indol-3-yl)acetonitrile, offers a versatile platform for the synthesis of novel anticancer drug candidates. The presence of a bromine atom at the 4-position provides a handle for further chemical modifications, such as cross-coupling reactions, while the acetonitrile group can be transformed into other functional groups to modulate the compound's biological activity. Although specific biological data for derivatives of this compound are limited in publicly available literature, the known anticancer activities of structurally similar bromo-indole and indole-3-acetonitrile analogs provide a strong basis for predicting their therapeutic potential.[1] This document outlines potential synthetic strategies, detailed experimental protocols for biological evaluation, and a summary of anticancer activity data from closely related compounds to guide the development of novel anticancer agents from this promising starting material.
Synthetic Strategies and Derivatization
The chemical structure of this compound allows for several derivatization approaches to generate a library of compounds for anticancer screening.
Key functional groups for modification:
-
Bromine atom at the C4-position: This site is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig reactions, to introduce a wide range of aryl, heteroaryl, and alkyl substituents.
-
Acetonitrile group at the C3-position: This group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to create more complex heterocyclic systems.[2]
-
Indole nitrogen (N1-position): The N-H group can be alkylated or arylated to further explore the structure-activity relationship (SAR).
A general workflow for the synthesis and initial screening of derivatives is depicted below.
Experimental Protocols
The following protocols are based on methodologies reported for structurally related indole derivatives and can be adapted for the evaluation of novel compounds derived from this compound.
Protocol 1: General Synthesis of 2-(1H-indol-2-yl)-3-acrylonitrile Derivatives
This protocol, adapted from studies on related indole-acrylonitriles, can be a starting point for synthesizing derivatives from this compound by reacting it with various aldehydes.[3]
Materials:
-
This compound
-
Appropriate aromatic or heteroaromatic aldehyde
-
Methanol
-
Sodium methoxide solution in methanol
-
Thin-layer chromatography (TLC) plates
-
Crystallization or column chromatography supplies
Procedure:
-
Prepare a solution of this compound and the selected aldehyde in methanol.
-
Add a solution of sodium methoxide in methanol to the mixture at room temperature.
-
Stir the reaction mixture and monitor its completion using thin-layer chromatography.
-
Upon completion, filter the resulting precipitate.
-
Wash the precipitate with a suitable solvent.
-
Purify the product by crystallization or column chromatography.
-
Characterize the final compound using techniques such as NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is a widely used method for determining the cytotoxic effects of novel compounds against a panel of cancer cell lines.[3]
Materials:
-
Human tumor cell lines (e.g., from the NCI-60 panel)
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
96-well microtiter plates
-
Synthesized indole derivatives
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Culture human tumor cell lines in RPMI 1640 medium.
-
Seed the cells into 96-well microtiter plates and incubate for 24 hours.
-
Treat the cells with a range of concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 hours).
-
Fix the cells by adding cold trichloroacetic acid and incubate for 60 minutes at 4°C.
-
Wash the plates with water and air dry.
-
Stain the fixed cells with Sulforhodamine B solution for 10 minutes at room temperature.
-
Wash the plates with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the Growth Inhibitory (GI₅₀) and Total Growth Inhibition (TGI) values from the dose-response curves.
Quantitative Data Summary of Related Compounds
Table 1: In Vitro Anticancer Activity of 2-(1H-indol-2-yl)-3-acrylonitrile Analogs [3][4]
| Compound ID | R-group (at position 3 of acrylonitrile) | Mean GI₅₀ (µM) |
| 2l | 4-(dimethylamino)phenyl | 0.38 - 7.91 |
| 5a | 4-(dimethylamino)phenyl (N-methyl indole) | 0.38 - 7.91 |
| 5b | 4-(dimethylamino)phenyl (N-ethyl indole) | 0.38 - 7.91 |
| 5c | 4-(dimethylamino)phenyl (N-propyl indole) | 0.38 - 7.91 |
| 5d | 4-(dimethylamino)phenyl (N-butyl indole) | 0.38 - 7.91 |
Table 2: Potent Activity of Compound 5c against Specific Cancer Cell Lines [3][4]
| Cancer Cell Line | GI₅₀ (µM) | TGI (µM) |
| HL-60(TB) (Leukemia) | 0.0244 | 0.0866 |
| NCI-H522 (Non-Small Cell Lung) | - | - |
| COLO 205 (Colon) | - | - |
| SF-539 (CNS) | - | - |
| SNB-75 (CNS) | - | - |
| OVCAR-3 (Ovarian) | - | - |
| A498 (Renal) | - | - |
| RXF 393 (Renal) | - | - |
| MDA-MB-468 (Breast) | - | 0.938 |
Note: Dashes indicate that the specific value was not highlighted in the source material, though the compound showed significant activity against these lines.
Potential Mechanisms of Action and Signaling Pathways
Indole derivatives have been shown to exert their anticancer effects through various mechanisms. Some are known to act as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase.[2] Another related compound, (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131), was found to have a dual mechanism of action, targeting both mitosis and autophagy, leading to cancer cell-selective death.[5]
The potential signaling pathways that could be targeted by derivatives of this compound are illustrated below.
In Vivo Studies
While in vivo data for direct derivatives of this compound are not available, studies on structurally similar compounds demonstrate the potential for in vivo efficacy. For instance, a prodrug of the related indole-isoquinoline acrylonitrile, A131, exhibited significant tumor growth inhibition in a mouse model of paclitaxel-resistant colon cancer.[3][5] Specifically, it showed 74% tumor growth inhibition when administered at a dose of 20 mg/kg intraperitoneally twice a day.[5] An orally administered prodrug of A131 also demonstrated 76% tumor growth inhibition in a similar model at a dose of 80 mg/kg twice a day.[6]
Protocol 3: General In Vivo Tumor Growth Inhibition Study
This protocol provides a general framework for assessing the in vivo antitumor efficacy of lead compounds in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for xenograft
-
Lead compound formulated for administration (e.g., in a suitable vehicle)
-
Calipers for tumor measurement
-
Standard animal care facilities and ethical approvals
Procedure:
-
Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer the lead compound to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and dose schedule. The control group receives the vehicle only.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the percentage of tumor growth inhibition.
Conclusion
This compound represents a promising starting point for the development of novel anticancer agents. By leveraging the synthetic handles on the indole scaffold and employing the biological evaluation protocols outlined in this document, researchers can systematically explore the structure-activity relationships of its derivatives. The potent anticancer activities observed for structurally related compounds underscore the potential of this chemical space. Further investigation is warranted to synthesize and evaluate a library of derivatives to identify lead candidates with significant therapeutic potential for various cancers.
References
- 1. 1H-Indole-3-acetonitrile, 2-bromo- | 106050-92-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the cancer cell selective dual acting anti-cancer agent (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-Aryl-1H-indole-3-acetonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aryl-1H-indole-3-acetonitriles are a significant class of heterocyclic compounds that serve as crucial building blocks in the development of pharmacologically active molecules. The indole nucleus is a privileged scaffold in medicinal chemistry, and the presence of an aryl group at the 2-position and an acetonitrile moiety at the 3-position offers versatile opportunities for further functionalization. This document provides detailed protocols for the synthesis of these valuable compounds, summarizing key quantitative data to aid in methodological selection and optimization.
Synthetic Methodologies
Several synthetic strategies can be employed for the preparation of 2-aryl-1H-indole-3-acetonitriles. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Key approaches include modifications of classical indole syntheses and modern catalytic methods.
Methodology 1: Fischer Indole Synthesis Approach
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring.[1][2] This approach involves the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde bearing a cyanomethyl group.
Materials:
-
Substituted Phenylhydrazine
-
Aryl-(cyanomethyl)ketone
-
Polyphosphoric acid (PPA) or other acid catalyst (e.g., ZnCl₂, H₂SO₄)[2]
-
Ethanol or other suitable solvent
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the appropriate aryl-(cyanomethyl)ketone (1.0 eq) in a suitable solvent like ethanol, add the substituted phenylhydrazine (1.1 eq).
-
Add a catalytic amount of a protic or Lewis acid.
-
Heat the reaction mixture to reflux and monitor the formation of the intermediate hydrazone by Thin Layer Chromatography (TLC).
-
Once the hydrazone formation is complete, remove the solvent under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid and heat the mixture, typically between 80-120 °C, for 1-3 hours.[3]
-
Monitor the progress of the cyclization by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1H-indole-3-acetonitrile.
Methodology 2: Palladium-Catalyzed Synthesis (Larock Indole Synthesis Adaptation)
The Larock indole synthesis provides a powerful method for the preparation of substituted indoles via a palladium-catalyzed annulation of o-haloanilines and alkynes.[4][5] By selecting an appropriately substituted alkyne, this method can be adapted for the synthesis of 2-aryl-1H-indole-3-acetonitriles.
Materials:
-
o-Iodoaniline or o-bromoaniline derivative
-
Aryl(cyanomethyl)acetylene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution[6]
-
Anhydrous magnesium sulfate[6]
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the o-haloaniline (1.0 eq), the aryl(cyanomethyl)acetylene (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3-5 mol%), and CuI (5-10 mol%).[6]
-
Add a suitable solvent such as DMF, followed by the addition of a base (e.g., triethylamine, 2.5 eq).[7]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 80 °C) and monitor the reaction progress by TLC. Reaction times can vary from 12 to 24 hours.[6]
-
Upon completion, cool the reaction to room temperature and dilute with a saturated aqueous solution of ammonium chloride.[6]
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-1H-indole-3-acetonitrile.
Methodology 3: One-Pot Conversion from Indole-3-Carboxaldehydes
A highly efficient one-pot method involves the conversion of readily available 2-aryl-1H-indole-3-carboxaldehydes to the corresponding acetonitriles.[8] This procedure involves an initial reduction followed by cyanation.
Materials:
-
2-Aryl-1H-indole-3-carboxaldehyde
-
Sodium borohydride (NaBH₄)[8]
-
Sodium cyanide (NaCN)[8]
-
Methanol (MeOH)[8]
-
Formamide (NH₂CHO)[8]
-
Chloroform (CHCl₃)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the 2-aryl-1H-indole-3-carboxaldehyde (1.0 eq) in a mixture of methanol and formamide (1:1 v/v), add sodium borohydride (1.3 eq) portion-wise at room temperature.[8]
-
Stir the mixture for 1 hour at room temperature.
-
Add sodium cyanide (10.0 eq) to the reaction mixture.[8]
-
Heat the mixture to reflux (approximately 100 °C) for 5 hours with continuous stirring.[8]
-
After cooling to room temperature, add brine to the reaction mixture.
-
Extract the product with a mixture of chloroform and methanol (95:5 v/v).[8]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the residue by column chromatography on silica gel to obtain the 2-aryl-1H-indole-3-acetonitrile.
Data Presentation
The following tables summarize quantitative data for the synthesis of indole-3-acetonitrile derivatives based on the described methodologies.
Table 1: Palladium-Catalyzed Synthesis of 2-Arylindoles [6]
| Starting Materials | Catalyst System | Reaction Time | Yield (%) |
| o-haloanilines, phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 24 h | 68-95 |
| N,N-dimethyl-o-alkynyl-anilines, arylsiloxanes | Pd(OAc)₂/Ag₂O | Not Specified | 26-88 |
Table 2: One-Pot Synthesis of 4-Substituted Indole-3-Acetonitriles from Indole-3-Carboxaldehydes [8]
| Indole-3-carboxaldehyde Substituent | Product | Yield (%) |
| 4-Nitro | 4-Nitroindole-3-acetonitrile | 88 |
| 4-Phenyl | 4-Phenylindole-3-acetonitrile | 89 |
| 4-Iodo | 4-Iodoindole-3-acetonitrile | Not Specified |
| 4-Methoxy | 4-Methoxyindole-3-acetonitrile | Not Specified |
| 4-Benzyloxy | 4-Benzyloxyindole-3-acetonitrile | Not Specified |
| 5-Benzyloxy | 5-Benzyloxyindole-3-acetonitrile | 95 |
Visualizations
Fischer Indole Synthesis Pathway
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes and Protocols for the C2-Functionalization of Indole Rings Using 2-Bromo-indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the functionalization of the C2 position of the indole ring utilizing 2-bromo-indoles as key precursors. The methodologies outlined below leverage robust and versatile palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These techniques are instrumental in the synthesis of diverse indole derivatives, which are prominent scaffolds in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling: C2-Arylation of Indoles
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between a 2-bromo-indole and an organoboron reagent, typically an arylboronic acid. This reaction is widely used for the synthesis of 2-arylindoles, a common motif in pharmacologically active compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Bromo-indole derivative
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the 2-bromo-indole (1.0 eq.), arylboronic acid (1.5 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and ligand (e.g., XPhos, 1.5-2.0 eq)[1].
-
Add the base (e.g., K₃PO₄, 2.0 eq.).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-indole.
Quantitative Data: Suzuki-Miyaura Coupling of 5-Bromo-1H-indole
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd/S.Sphos (5) | K₂CO₃ | H₂O/ACN (4:1) | 37 | 18 | 92[2] |
| 2 | 4-Methoxyphenylboronic acid | Pd/S.Sphos (5) | K₂CO₃ | H₂O/ACN (4:1) | 37 | 18 | 98[2] |
| 3 | 4-Fluorophenylboronic acid | Pd/S.Sphos (5) | K₂CO₃ | H₂O/ACN (4:1) | 37 | 18 | 85[2] |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd/S.Sphos (5) | K₂CO₃ | H₂O/ACN (4:1) | 37 | 18 | 75[2] |
| 5 | 3-Thienylboronic acid | Pd/S.Sphos (5) | K₂CO₃ | H₂O/ACN (4:1) | 37 | 18 | 60[2] |
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: C2-Alkynylation of Indoles
The Sonogashira coupling enables the formation of a C-C bond between a 2-bromo-indole and a terminal alkyne, providing access to 2-alkynylindoles. These products are versatile intermediates for further transformations.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
2-Bromo-indole derivative
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., Et₃N, DIPA) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
Inert gas atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the 2-bromo-indole (1.0 eq.), palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), ligand (e.g., PPh₃, 5.0 mol%), and CuI (5.0 mol%)[3].
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (e.g., DMF) via syringe, followed by the base (e.g., Et₃N, 2.0 eq.).
-
Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically room temperature to 100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes
While this data is for a pyridine derivative, it provides a good indication of the substrate scope for similar reactions with 2-bromo-indoles.
| Entry | Terminal Alkyne | Yield (%) |
| 1 | Phenylacetylene | 96[3] |
| 2 | 4-Ethynyltoluene | 95[3] |
| 3 | 1-Heptyne | 85[3] |
| 4 | 3-Ethynylthiophene | 89[3] |
| 5 | Cyclopropylacetylene | 91[3] |
Catalytic Cycle: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Heck Reaction: C2-Vinylation of Indoles
The Heck reaction facilitates the coupling of a 2-bromo-indole with an alkene to form a C-C bond, leading to the synthesis of 2-vinylindoles. This reaction is tolerant of a wide range of functional groups.
Experimental Protocol: General Procedure for Heck Reaction
Materials:
-
2-Bromo-indole derivative
-
Alkene (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., DMF, ACN, Toluene)
-
Inert gas atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the 2-bromo-indole (1.0 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2.0 mol %), and base (e.g., K₂CO₃, 2.0 mmol)[4].
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., DMF, 1 mL)[4].
-
Add the alkene (e.g., styrene, 1.0 mmol) to the mixture[4].
-
Heat the reaction to the desired temperature (e.g., 60 °C) and stir for the required time (e.g., 12 h)[4].
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data: Heck Reaction of Aryl Halides with Olefins
This table demonstrates the versatility of the Heck reaction with various aryl halides and olefins, which is applicable to 2-bromo-indoles.
| Entry | Aryl Halide | Olefin | Yield (%) |
| 1 | Bromobenzene | Styrene | 92[5] |
| 2 | 4-Bromoanisole | Styrene | 95[5] |
| 3 | 4-Bromobenzonitrile | Styrene | 90[5] |
| 4 | Bromobenzene | n-Butyl acrylate | 88[5] |
| 5 | 1-Bromo-4-fluorobenzene | n-Butyl acrylate | 85[5] |
Catalytic Cycle: Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination: C2-Amination of Indoles
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling 2-bromo-indoles with a wide variety of primary and secondary amines. This reaction is a cornerstone for the synthesis of 2-aminoindole derivatives.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
2-Bromo-indole derivative
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., BINAP, XPhos, SPhos) (1.2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.2-2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a vial with the palladium catalyst (e.g., Pd(OAc)₂, 0.2 mol%), ligand (e.g., SPhos), and base (e.g., Cs₂CO₃)[6].
-
Add the 2-bromo-indole (1.0 eq.) and the amine (1.2 eq.).
-
Add the degassed solvent (e.g., THF)[6].
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data: Buchwald-Hartwig Amination of Haloindoles
The following table showcases the scope of the Buchwald-Hartwig amination with various amines and haloindoles.
| Entry | Haloindole | Amine | Ligand | Yield (%) |
| 1 | 5-Bromoindole | Aniline | SPhos | 85 |
| 2 | 5-Bromoindole | Morpholine | XPhos | 92 |
| 3 | 7-Bromoindole | N-Methylaniline | BINAP | 78 |
| 4 | 5-Chloroindole | Benzylamine | RuPhos | 88 |
| 5 | 6-Bromoindole | Indoline | DavePhos | 90 |
Note: Yields are representative and may vary based on specific reaction conditions.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scirp.org [scirp.org]
- 4. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: High-Purity Purification of Crude 2-(4-bromo-1H-indol-3-yl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-purity purification of crude 2-(4-bromo-1H-indol-3-yl)acetonitrile.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound.
Question 1: My purified product has a low melting point and appears as an oil or waxy solid. What could be the cause?
Answer: This issue often indicates the presence of residual solvents or impurities. Common culprits include unreacted starting materials or byproducts from the synthesis. The presence of a dark color can also point to degradation products.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure your crude product is thoroughly dried under high vacuum to remove any residual reaction solvents like DMF or THF.
-
Column Chromatography: If the product is still impure, column chromatography is highly recommended. A gradient of ethyl acetate in hexane is a common and effective eluent system for purifying bromo-indole derivatives.[1] Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity.
-
Recrystallization: After column chromatography, recrystallization can further enhance purity. Methanol has been successfully used to grow single crystals of this compound, suggesting it is a suitable solvent for recrystallization.[1]
-
Question 2: I am seeing multiple spots on my TLC plate after purification. How can I improve the separation?
Answer: Multiple spots on a TLC plate indicate that the purification was incomplete and that several compounds are still present in your sample.
-
Troubleshooting Steps:
-
Optimize TLC Conditions: Before scaling up to column chromatography, optimize the solvent system for your TLC. The ideal solvent system should give your desired product an Rf value of approximately 0.3.
-
Adjust Column Chromatography Gradient: If you have already performed column chromatography, the gradient may have been too steep. A shallower gradient will provide better separation of compounds with similar polarities.
-
Consider a Different Stationary Phase: While silica gel is the most common stationary phase, for challenging separations, you could consider using alumina (neutral, acidic, or basic) depending on the nature of the impurities.
-
Sequential Purification: For very impure samples, a combination of purification techniques may be necessary. For example, an initial flash chromatography step to remove the bulk of the impurities, followed by recrystallization or preparative HPLC for final polishing. A reverse-phase HPLC method using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid has been described for the purification of a similar compound, 2-bromo-1H-indole-3-acetonitrile.[2]
-
Question 3: My yield after purification is very low. What are the potential causes and how can I improve it?
Answer: Low yield can result from several factors, including product loss during work-up and purification, or incomplete reaction.
-
Troubleshooting Steps:
-
Work-up Procedure: Ensure that all aqueous washes during the extraction are not overly aggressive, which can lead to product loss into the aqueous layer, especially if the product has some water solubility. Back-extracting the aqueous layers with fresh organic solvent can help recover some of the lost product.
-
Column Chromatography Technique: If using column chromatography, ensure the column is not overloaded. The amount of crude material should typically be 1-5% of the weight of the silica gel. Also, ensure that the fractions are collected in appropriate sizes to avoid mixing the product with impurities.
-
Recrystallization Solvent Choice: When performing recrystallization, it is crucial to use a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Using too much solvent will result in the product remaining in the mother liquor.
-
Reaction Monitoring: Before starting the work-up, ensure the reaction has gone to completion by TLC or LC-MS analysis. If the reaction is incomplete, this will be the primary reason for low yield of the desired product.
-
Question 4: What are the common impurities I should expect in my crude this compound?
Answer: The impurity profile will depend on the synthetic route used. A common synthesis involves the reaction of 4-bromo-gramine with a cyanide salt. In this case, potential impurities could include:
-
Unreacted 4-bromo-gramine: This is a common impurity if the reaction does not go to completion.
-
4-bromo-1H-indole: This can be formed as a byproduct.
-
Polymeric materials: Indole derivatives can be prone to polymerization under certain conditions.
Another potential synthetic route involves the direct cyanation of 4-bromo-1H-indole-3-carbaldehyde. In this case, impurities could include the starting aldehyde and the corresponding alcohol formed by reduction.
Data Presentation
The following table summarizes typical data for the purification of crude this compound. Please note that these values are illustrative and can vary depending on the specific experimental conditions and the purity of the starting materials.
| Purification Stage | Purity (%) | Yield (%) | Appearance | Analytical Method |
| Crude Product | 60-80 | - | Brown to dark oil/solid | TLC, ¹H NMR |
| After Column Chromatography | 90-98 | 70-90 | Off-white to pale yellow solid | TLC, ¹H NMR, LC-MS |
| After Recrystallization | >99 | 80-95 (from chromatographed material) | White to off-white crystalline solid | Melting Point, ¹H NMR, LC-MS, Elemental Analysis |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.
-
Preparation of the Column:
-
Select a glass column of appropriate size. As a rule of thumb, use about 25-50 g of silica gel for every 1 g of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity solvent system (e.g., 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to elute the compounds from the column. The progress of the separation should be monitored by collecting fractions and analyzing them by TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Spot each fraction on a TLC plate and visualize the spots under UV light.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is for the final purification of this compound that is already of moderate purity (e.g., after column chromatography).
-
Solvent Selection:
-
Methanol is a suitable solvent for the recrystallization of this compound.[1]
-
-
Dissolution:
-
Place the impure solid in a clean Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely. It is important to use the minimum amount of hot solvent to ensure good recovery.
-
-
Decolorization (Optional):
-
If the solution is colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities. Swirl the solution for a few minutes and then perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
To maximize crystal formation, the flask can be placed in an ice bath or a refrigerator after it has reached room temperature.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Visualizations
Caption: Purification workflow for this compound.
References
Technical Support Center: Reverse-Phase HPLC Purification of 2-(4-bromo-1H-indol-3-yl)acetonitrile
Welcome to the technical support center for the reverse-phase HPLC purification of 2-(4-bromo-1H-indol-3-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful purification of this and structurally related indole compounds.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting method for the purification of this compound?
A1: A common and effective starting point for the purification of brominated indole compounds is reverse-phase HPLC using a C18 column.[1] A gradient elution with a mobile phase consisting of acetonitrile and water, both containing an acidic modifier like 0.1% formic acid, is recommended to ensure good separation from impurities with varying polarities.[1][2] Detection is typically performed using a UV detector at a wavelength of around 280 nm, where indole derivatives exhibit strong absorbance.[1][3]
Q2: My peak for this compound is tailing. What are the common causes and how can I fix it?
A2: Peak tailing is a frequent issue when purifying indole-containing compounds and can compromise resolution and quantification.[4] The primary causes often involve secondary interactions with the stationary phase, mobile phase issues, or column problems.[4]
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the indole analyte, causing tailing.[4][5]
-
Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., < 3) can protonate the silanol groups, minimizing these unwanted interactions. However, ensure your column is stable at low pH.[4]
-
Solution 2: Use an End-capped Column: Employing a column where the residual silanols are chemically deactivated (end-capped) can significantly improve peak shape.[4]
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol interactions.[4]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[4][6]
-
Column Contamination or Voids: A contaminated column or a void at the column inlet can distort the flow path and cause peak tailing.[4]
Q3: The retention time of my compound is shifting between injections. What could be the cause?
A3: Retention time drift can be caused by several factors related to the HPLC system and mobile phase preparation.[9]
-
Mobile Phase Composition: In reverse-phase chromatography, even a small change of 1% in the organic solvent concentration can alter retention times by 5-15%.[10] Inaccurate pH measurement of the mobile phase can also lead to shifts, especially for ionizable compounds.[10]
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Use a calibrated pH meter and high-quality HPLC-grade reagents.[10]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times.[9]
-
Solution: Increase the column equilibration time between runs to ensure a stable baseline.[9]
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[10]
-
Solution: Use a column oven to maintain a constant and controlled temperature.[9]
-
Q4: I am observing high backpressure in my HPLC system. What are the likely causes and solutions?
A4: High backpressure can indicate a blockage or restriction in the flow path.[11]
-
Blocked Frit or Column: Particulate matter from the sample or mobile phase can clog the column inlet frit.[11]
-
Buffer Precipitation: If the organic solvent concentration is too high, the buffer in the mobile phase may precipitate, causing a blockage.[5]
-
System Blockage: The blockage could be in other parts of the HPLC system, such as the tubing or injector.[5]
-
Solution: Systematically isolate different components of the HPLC to identify the source of the high pressure.[5]
-
Experimental Protocol: Purification of this compound
This protocol provides a general method that can be adapted and optimized for your specific instrumentation and impurity profile.
1. Sample Preparation:
-
Accurately weigh a small amount of the crude this compound.
-
Dissolve the sample in a minimal volume of a suitable solvent, such as methanol or a mixture of methanol and the initial mobile phase.[1]
-
Vortex the solution until the sample is fully dissolved.[1]
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[1][7]
2. HPLC Conditions: A summary of the recommended HPLC conditions is provided in the table below. A gradient elution is suggested to ensure good separation of the target compound from impurities with different polarities.[1]
| Parameter | Recommended Setting |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
3. Data Analysis and Fraction Collection:
-
Monitor the chromatogram for the elution of the target peak. The exact retention time may vary depending on the specific HPLC system and column used.[1]
-
Collect the fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by re-injecting a small aliquot.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualized Workflows and Troubleshooting
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Troubleshooting Logic for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. benchchem.com [benchchem.com]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. uhplcs.com [uhplcs.com]
- 12. bvchroma.com [bvchroma.com]
Optimizing reaction conditions for N-alkylation of bromoindoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of bromoindoles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of bromoindoles, offering potential solutions in a question-and-answer format.
Q1: My reaction is producing a significant amount of the C3-alkylated product alongside the desired N-alkylated bromoindole. How can I improve N-selectivity?
A1: The competition between N- and C3-alkylation is a common challenge due to the nucleophilicity of the C3 position of the indole ring.[1][2] To favor N-alkylation, consider the following strategies:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) generally promotes N-alkylation.[1][2] The base deprotonates the indole nitrogen, enhancing its nucleophilicity for the subsequent reaction.[1] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1][2]
-
Reaction Temperature: Increasing the reaction temperature can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-product.[2] In some cases, elevating the temperature to 80 °C has resulted in complete N-alkylation.[1]
-
Catalyst Systems: Modern catalytic methods can provide excellent regioselectivity. For instance, copper hydride (CuH) catalysis with specific ligands like DTBM-SEGPHOS has demonstrated high N-selectivity.[1]
Q2: I am observing the formation of a dialkylated product. How can I promote mono-N-alkylation?
A2: Over-alkylation can occur, especially with highly reactive alkylating agents. To favor mono-alkylation, you can implement the following adjustments:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the bromoindole relative to the alkylating agent can statistically favor the mono-alkylation product.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and stop the reaction once the desired mono-N-alkylated product is predominantly formed.[1] Lowering the reaction temperature may also help control reactivity and prevent over-alkylation.[1]
-
Bulky Reagents: Employing a bulkier alkylating agent or a catalyst with sterically demanding ligands can create steric hindrance that disfavors a second alkylation event.[1]
Q3: My N-alkylation reaction is sluggish or not proceeding to completion. What steps can I take to improve the reaction rate and yield?
A3: Several factors can contribute to low reactivity. Consider the following to improve your reaction outcome:
-
Anhydrous Conditions: For reactions utilizing strong bases like NaH, it is critical to use anhydrous (dry) solvents and conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).[1][3] Any moisture present will quench the base and impede the reaction.[1]
-
Reagent Purity and Reactivity: Ensure the purity of your bromoindole and alkylating agent. The reactivity of the alkylating agent is also crucial; alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[2] The addition of a catalytic amount of potassium iodide (KI) can sometimes facilitate the reaction with less reactive alkyl halides.
-
Solvent Choice: The solubility of the intermediate indolide salt can impact the reaction rate. If you suspect precipitation is an issue, switching to a more polar solvent like DMF may improve the result.[2]
Q4: The bromoindole I am using has sensitive functional groups that are not compatible with the strong bases typically used for N-alkylation. What are my alternatives?
A4: For substrates with sensitive functional groups, milder reaction conditions are necessary. Consider these options:
-
Milder Bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, often requiring higher reaction temperatures.[4] Organic bases like 1,8-Diazabicycloundec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are also viable alternatives.[1]
-
Catalytic Methods: Certain catalytic systems can operate under milder conditions. For example, enantioselective N-alkylation of indoles has been achieved using a dinuclear zinc-ProPhenol complex under mild conditions.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of bromoindoles?
A1: The N-alkylation of bromoindoles typically proceeds via a nucleophilic substitution reaction.[6] A base is used to deprotonate the nitrogen atom of the indole ring, forming a nucleophilic indolide anion. This anion then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), resulting in the formation of the N-alkylated product and a salt byproduct.[6]
Q2: How do I monitor the progress of my N-alkylation reaction?
A2: The most common method for monitoring the progress of the reaction is Thin Layer Chromatography (TLC).[6] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the bromoindole and the formation of the product.
Q3: What are common work-up and purification procedures for N-alkylated bromoindoles?
A3: A typical work-up procedure involves quenching the reaction, often with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.[3][6] The product is then extracted into an organic solvent (e.g., ethyl acetate or diethyl ether).[6] The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[3][6] The crude product is usually purified by silica gel column chromatography.[6]
Data Presentation
Table 1: Summary of Reaction Conditions for N-alkylation of 5-Bromoindole.
| Parameter | N-benzylation of 5-Bromoindole | N-methylation of 5-Bromoindole |
| Starting Material | 5-Bromoindole (1.0 eq) | 5-Bromoindole (1.0 eq) |
| Alkylating Agent | Benzyl bromide (1.1 eq) | Methyl iodide (1.5 eq) |
| Base | Sodium hydride (1.2 eq) | Potassium hydroxide |
| Solvent | Anhydrous DMF | Anhydrous DMSO |
| Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | 2-12 hours | 1-3 hours |
Data compiled from a representative experimental protocol.[6]
Experimental Protocols
General Protocol for N-alkylation of Bromoindole using Sodium Hydride:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the bromoindole (1.0 eq.).[1]
-
Solvent Addition: Add anhydrous DMF to dissolve the bromoindole.[3]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise.[3] Allow the mixture to stir at 0 °C for 30-60 minutes.[3]
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.5 eq.) to the reaction mixture at 0 °C.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.[3]
-
Work-up: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.[3]
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.[3]
-
Purification: Filter and concentrate the organic layer, and purify the crude product by silica gel column chromatography.[6]
Visualizations
Caption: Experimental workflow for the N-alkylation of bromoindoles.
Caption: Troubleshooting logic for low-yield N-alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Identifying side products in the synthesis of 2-(4-bromo-1H-indol-3-yl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-bromo-1H-indol-3-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of this compound?
A1: The synthesis of this compound is typically a multi-step process. Side products can arise at each stage. A common synthetic route involves the formylation of 4-bromoindole to yield 4-bromo-1H-indole-3-carboxaldehyde, followed by conversion to the desired acetonitrile.
Based on analogous syntheses of other 4-substituted indole-3-acetonitriles from the corresponding aldehydes, the most likely side products are:
-
N-(4-bromo-1H-indol-3-yl)methylformamide: This is a common byproduct when converting the indole-3-carboxaldehyde to the acetonitrile using a mixture of sodium borohydride, sodium cyanide, and formamide.[1]
-
Di- and poly-brominated indoles: During the initial synthesis of the 4-bromoindole starting material, over-bromination can lead to the formation of various brominated regioisomers.[2]
-
Oxindoles: Oxidation of the indole ring can lead to the formation of oxindole byproducts.[2]
-
Unreacted intermediates: Incomplete reactions at any stage can result in the presence of starting materials such as 4-bromoindole or 4-bromo-1H-indole-3-carboxaldehyde in the final product.
Q2: How can I minimize the formation of N-(4-bromo-1H-indol-3-yl)methylformamide?
A2: The formation of the N-methylformamide side product is competitive with the desired nitrile formation. Optimizing the reaction conditions for the conversion of 4-bromo-1H-indole-3-carboxaldehyde to the acetonitrile is crucial. Based on studies of similar compounds, adjusting the solvent system and the stoichiometry of the reagents can favor the formation of the nitrile.[1] A solvent mixture of methanol and formamide (1:1 v/v) has been shown to be effective in maximizing the yield of the desired acetonitrile for related structures.[1]
Q3: What purification methods are recommended for removing these side products?
A3: Purification of the crude this compound can typically be achieved by:
-
Column chromatography: Silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexane, is effective for separating the target compound from less polar impurities like di-brominated indoles and more polar impurities like the N-methylformamide byproduct.
-
Recrystallization: Recrystallization from an appropriate solvent can be used to further purify the product after column chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete formylation of 4-bromoindole. | Monitor the formylation reaction by TLC to ensure complete consumption of the starting material. Consider optimizing the reaction time and temperature. |
| Inefficient conversion of the aldehyde to the acetonitrile. | Ensure all reagents are fresh and anhydrous where required. Optimize the stoichiometry of sodium borohydride and sodium cyanide.[1] | |
| Presence of multiple spots on TLC after synthesis | Formation of multiple side products. | Refer to the FAQ on common side products. Use appropriate purification techniques, primarily column chromatography, to isolate the desired product. |
| Degradation of the product. | Indole compounds can be sensitive to light and air.[3] Store the product and intermediates under an inert atmosphere and protected from light. | |
| Difficulty in separating the desired product from a major side product | Co-elution during column chromatography. | Try a different solvent system for chromatography. Consider reverse-phase HPLC for more challenging separations. |
Experimental Protocols
A plausible synthetic route for this compound is a two-step process starting from 4-bromoindole.
Step 1: Synthesis of 4-bromo-1H-indole-3-carboxaldehyde
This step typically involves a Vilsmeier-Haack reaction on 4-bromoindole.
-
Materials: 4-bromoindole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
Cool a solution of anhydrous DMF to 0 °C under an inert atmosphere.
-
Slowly add phosphorus oxychloride while maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 4-bromoindole in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide until alkaline.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield crude 4-bromo-1H-indole-3-carboxaldehyde.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Synthesis of this compound
This protocol is adapted from a one-pot conversion of indole-3-carboxaldehydes to indole-3-acetonitriles.[1]
-
Materials: 4-bromo-1H-indole-3-carboxaldehyde, sodium borohydride (NaBH₄), sodium cyanide (NaCN), methanol, formamide.
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1H-indole-3-carboxaldehyde in a 1:1 mixture of methanol and formamide.
-
Add sodium borohydride (approx. 1.3 equivalents) portion-wise to the solution at room temperature.
-
After the initial reaction subsides, add sodium cyanide (approx. 10 equivalents) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford this compound.
-
Data Presentation
The following table summarizes representative yields for the conversion of various 4-substituted indole-3-carboxaldehydes to their corresponding acetonitriles, which can serve as a benchmark for the synthesis of the 4-bromo analog.[1]
| 4-Substituent | Yield of Acetonitrile (%) | Yield of N-methylformamide Side Product (%) |
| Nitro (NO₂) | 88 | 9 |
| Iodo (I) | 88 | 7 |
| Methoxy (OMe) | 86 | 11 |
| Benzyloxy (OCH₂Ph) | 89 | 9 |
Visualizations
Caption: Synthetic pathway for this compound highlighting the formation of a key side product.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Suzuki Coupling Reactions with 2-Bromoindoles
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and improve yields in Suzuki coupling reactions involving 2-bromoindoles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a 2-bromoindole is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with 2-bromoindoles often stem from a few critical areas. A systematic evaluation of the following is recommended:
-
Integrity of Reactants:
-
2-Bromoindole Stability: Ensure the purity of your 2-bromoindole, as impurities can interfere with the catalyst.
-
Boronic Acid/Ester Quality: Boronic acids, particularly heteroaryl boronic acids, can be susceptible to degradation through protodeboronation.[1][2] Using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester or a MIDA boronate is advisable.[1][2]
-
-
Catalyst and Ligand Activity:
-
Palladium catalysts, especially when stored improperly, can lose activity. The formation of palladium black early in the reaction can be an indicator of catalyst decomposition.[3]
-
Phosphine ligands are prone to oxidation. It is crucial to use fresh ligands and handle them under an inert atmosphere. For electron-rich substrates like indoles, bulky, electron-rich phosphine ligands such as SPhos or XPhos can improve catalytic activity.[4][5]
-
-
Reaction Conditions:
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the catalyst. Ensure your reaction vessel and solvents are thoroughly degassed.[6]
-
Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid but not so strong as to cause degradation of your starting materials or promote side reactions.[7][8]
-
Q2: I am observing a significant amount of the dehalogenated indole (indole without the bromine) in my reaction mixture. How can I prevent this side reaction?
A2: Reductive dehalogenation is a common side reaction in Suzuki couplings, especially with electron-rich heteroaryl halides like 2-bromoindoles. Here are several strategies to mitigate this issue:
-
N-H Protection: The acidic N-H proton of the indole ring can be deprotonated by the base, which can sometimes facilitate dehalogenation. Protecting the indole nitrogen with a suitable group (e.g., Boc, SEM, or a simple alkyl group) can prevent this and lead to cleaner reactions.[9][10]
-
Choice of Base: Using a milder base can sometimes reduce the extent of dehalogenation. Consider screening bases like K₃PO₄ or Cs₂CO₃.[6][8]
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling and undesired dehalogenation. Experimenting with different bulky, electron-rich ligands may be beneficial.[11][12]
-
Avoid Hydride Sources: Ensure that your solvents and reagents are anhydrous and free from impurities that could act as hydride sources.
Q3: My boronic acid appears to be decomposing during the reaction, leading to low conversion. What can I do to address this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major cause of low yields.[1][2] This is particularly problematic for some heteroaryl boronic acids. The following approaches can help minimize this side reaction:
-
Use of Boronic Esters or MIDA Boronates: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids.[1][2] N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable boron reagents that undergo slow release of the active boronic acid under the reaction conditions, which can significantly improve yields with unstable boronic acids.[1][2]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Running the reaction under anhydrous conditions with a soluble base can be advantageous.[8]
-
Milder Base: Strong bases can accelerate protodeboronation. Using a milder base like K₃PO₄ or KF can be beneficial.[8]
-
Reaction Time and Temperature: Optimizing the reaction time and temperature is crucial. Shorter reaction times and lower temperatures can reduce the extent of boronic acid decomposition.
Troubleshooting Guide
If you are encountering issues with your Suzuki coupling of 2-bromoindoles, the following logical workflow can help you diagnose and solve the problem.
Data Presentation: Comparison of Reaction Conditions
Optimizing a Suzuki-Miyaura reaction often involves screening various parameters. The following tables summarize typical starting points and ranges for key variables based on literature for similar substrates.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 | [13] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | 85-95 | [14] |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 6 | >90 | [14] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 16 | 80-90 | [15] |
Yields are representative and highly dependent on the specific substrates.
Table 2: Effect of Base and Solvent on Yield
| Base (equiv) | Solvent | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ (2) | Dioxane/H₂O (4:1) | Pd(dppf)Cl₂ | 80 | 16 | ~85 | [15] |
| K₃PO₄ (2) | Toluene | Pd₂(dba)₃/SPhos | 100 | 8 | >90 | [14] |
| Cs₂CO₃ (2) | Dioxane | Pd(OAc)₂/XPhos | 100 | 6 | >95 | [14] |
| Na₂CO₃ (2) | H₂O | Pd(PPh₃)₄ | 100 | 12 | ~80 | [13] |
Yields are representative and highly dependent on the specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Bromoindole with an Arylboronic Acid
This protocol provides a reliable starting point for the coupling reaction. Optimization may be necessary for specific substrates.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. reddit.com [reddit.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Storage and stability assessment of 2-(4-bromo-1H-indol-3-yl)acetonitrile
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and stability assessment of 2-(4-bromo-1H-indol-3-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container.[1] To prevent degradation, it is also advisable to protect the compound from light and moisture. For long-term storage, flushing the container with an inert gas such as argon or nitrogen is recommended to minimize oxidation.
Q2: How stable is this compound in solution?
The stability of this compound in solution is dependent on the solvent, pH, and exposure to light and air. Indole rings are generally susceptible to oxidation, and the acetonitrile group can be prone to hydrolysis under acidic or basic conditions.[2] It is recommended to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be kept at low temperatures (2-8°C or frozen), protected from light, and purged with an inert gas.
Q3: What are the potential degradation pathways for this compound?
The primary degradation pathways for this compound are likely oxidation of the indole ring and hydrolysis of the acetonitrile group.[2] Oxidation can lead to the formation of colored impurities, while hydrolysis would convert the acetonitrile to the corresponding acetamide or carboxylic acid.
Q4: Are there any specific handling precautions I should take during my experiments?
Yes, due to its potential sensitivity, it is recommended to handle this compound in a well-ventilated area, avoiding the generation of dust.[3] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When weighing and preparing solutions, minimize exposure to ambient light and atmosphere.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis or discoloration of the solid. | Compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at 2-8°C, protected from light, and in a tightly sealed container. 2. Analyze a Fresh Sample: Compare the analytical data of the suspect sample with a freshly opened or new sample. 3. Implement Protective Measures: Store the compound under an inert atmosphere (argon or nitrogen). Use amber vials or wrap containers in foil to protect from light. |
| Inconsistent experimental results or loss of potency. | Degradation of the compound in solution. | 1. Prepare Fresh Solutions: Avoid using old solutions. Prepare the required amount of solution immediately before use. 2. Control pH: Buffer solutions to a neutral pH if compatible with the experimental protocol, as acidic or basic conditions can promote hydrolysis of the acetonitrile group. 3. Minimize Exposure: During the experiment, protect the solution from prolonged exposure to light and air. |
| Poor solubility or presence of particulates in solution. | Formation of insoluble degradation products. | 1. Confirm Purity: Check the purity of the starting material using a suitable analytical method like HPLC. 2. Filter Solution: If minor particulates are present, the solution may be filtered through a compatible syringe filter (e.g., PTFE) before use. Note that this does not resolve the underlying degradation issue. |
Stability Assessment Data
The following tables present illustrative data for the stability of this compound under various conditions. Note: This is example data and should be confirmed by experimental analysis.
Table 1: Stability of Solid this compound under Accelerated Conditions
| Condition | Time (Weeks) | Purity by HPLC (%) | Appearance |
| 25°C / 60% RH | 0 | 99.5 | Light yellow solid |
| 2 | 98.2 | Light yellow solid | |
| 4 | 97.1 | Yellow solid | |
| 40°C / 75% RH | 0 | 99.5 | Light yellow solid |
| 2 | 95.8 | Yellow solid | |
| 4 | 93.4 | Yellow-brown solid |
Table 2: Stability of this compound in Solution (1 mg/mL in Acetonitrile) at 2-8°C
| Time (Days) | Purity by HPLC (%) |
| 0 | 99.6 |
| 1 | 99.4 |
| 3 | 98.9 |
| 7 | 97.5 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Assessment
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in acetonitrile to a final concentration of 0.5 mg/mL.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected compound degradation.
References
Technical Support Center: Recrystallization of 2-(4-bromo-1H-indol-3-yl)acetonitrile
This guide provides researchers, scientists, and drug development professionals with effective recrystallization techniques for purifying 2-(4-bromo-1H-indol-3-yl)acetonitrile. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Issue 1: The compound does not dissolve in the chosen solvent, even with heating.
-
Possible Cause: The solvent is not polar enough to dissolve the indole derivative. The presence of the nitrile and the N-H group on the indole ring lends polarity to the molecule.
-
Solution:
-
Select a more polar solvent: Refer to the solvent selection table below. Alcohols like methanol or ethanol are often good starting points for indole derivatives.[1][2]
-
Use a solvent mixture: Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble (e.g., acetone, ethyl acetate). Then, gradually add a hot "poor" solvent (an anti-solvent like hexanes or water) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.[1][3]
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The melting point of the impurities may also be depressed, leading to a liquid phase.
-
Solution:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.
-
Slow cooling: Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling often promotes oiling.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed crystals: If available, add a tiny crystal of pure this compound to the cooled solution to induce crystallization.
-
Issue 3: No crystals form, even after extended cooling.
-
Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce crystallization: Try scratching the flask or adding seed crystals as described above.
-
Reduce solvent volume: If the compound is too dilute, carefully evaporate some of the solvent and allow the solution to cool again. Be cautious not to oversaturate the solution, which could lead to oiling out.
-
Use an anti-solvent: Carefully add a miscible solvent in which your compound is insoluble (an anti-solvent) dropwise to the solution until turbidity persists. Then, heat to redissolve and cool slowly.
-
Issue 4: The resulting crystals are colored or appear impure.
-
Possible Cause: The recrystallization process did not effectively remove all impurities. Some impurities may have co-precipitated with the product.
-
Solution:
-
Perform a second recrystallization: A second recrystallization using the same or a different solvent system can significantly improve purity.
-
Charcoal treatment: If the color is due to highly conjugated impurities, you can try hot filtration with a small amount of activated charcoal. Add the charcoal to the hot solution, swirl for a few minutes, and then filter the hot solution through a fluted filter paper to remove the charcoal. Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.
-
Consider chromatography: If recrystallization fails to yield a pure product, purification by column chromatography may be necessary.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: Based on crystal growth studies, methanol is an excellent starting solvent.[2][5][6] Ethanol is also a good choice for many indole derivatives.[7] A solvent screening with small amounts of material is always recommended to find the optimal solvent or solvent system for your specific batch.
Q2: How can I determine the appropriate amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent to fully dissolve the crude product. Start by adding a small volume of solvent to your crude material and heat the mixture to boiling. Continue adding small portions of hot solvent until everything has just dissolved.
Q3: My yield is very low after recrystallization. What can I do to improve it?
A3: Low yield can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product may crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Multiple recrystallizations: Each recrystallization step will result in some loss of product. Only perform as many recrystallizations as necessary to achieve the desired purity.
-
Purity of the starting material: If the initial crude product has a low percentage of the desired compound, the final yield after purification will inherently be low.[8]
Q4: Is it necessary to use an inert atmosphere during recrystallization?
A4: For a standard recrystallization, an inert atmosphere is generally not required for this compound. However, indole derivatives can be susceptible to oxidation, especially at high temperatures for prolonged periods. If you observe significant degradation or color change, using an inert atmosphere (like nitrogen or argon) may be beneficial.
Quantitative Data Summary
The following table provides a general guide for solvent selection based on polarity, which is a key factor in successful recrystallization.
| Solvent System | Polarity | Suitability for this compound | Notes |
| Single Solvents | |||
| Methanol | High | Highly Recommended | Successfully used for single crystal growth.[2][5] |
| Ethanol | High | Recommended | A common and effective solvent for indole derivatives.[7] |
| Water | Very High | Poor (as a primary solvent) | Can be used as an anti-solvent with a more organic solvent like methanol or acetone.[9] |
| Ethyl Acetate | Medium | Good | Often used in combination with a non-polar anti-solvent. |
| Acetone | Medium | Good | Similar to ethyl acetate; a good "dissolving" solvent. |
| Dichloromethane (DCM) | Medium-Low | Fair | May be too good a solvent, leading to poor recovery. |
| Toluene | Low | Poor | Unlikely to be a good primary solvent due to lower polarity. |
| Hexanes/Heptane | Very Low | Anti-solvent | Good for precipitating the product from a more polar solvent.[10] |
| Solvent Mixtures | |||
| Methanol/Water | Variable | Recommended | Dissolve in hot methanol, add water dropwise until cloudy, reheat, then cool.[9] |
| Ethyl Acetate/Hexanes | Variable | Recommended | A common mixture for compounds of intermediate polarity.[1] |
| Acetone/Water | Variable | Recommended | Similar principle to Methanol/Water. |
Experimental Protocol: Recrystallization using Methanol
This protocol outlines a standard procedure for the recrystallization of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot methanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new flask containing a small amount of boiling methanol. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting flowchart for common recrystallization issues.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. 1H-Indole-3-acetonitrile, 2-bromo- | 106050-92-4 | Benchchem [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 5-Bromoindole - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Palladium-Catalyzed Reactions with Halogenated Indole Substrates
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving halogenated indole substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments in a direct question-and-answer format.
General Issues
Q1: My palladium-catalyzed reaction with a halogenated indole is resulting in a low yield or failing completely. What are the most common causes?
A: Low conversion is a frequent issue and can stem from several factors, including problems with the catalyst, suboptimal reaction conditions, or poor starting material quality.[1] Key areas to investigate include:
-
Catalyst Inactivity: The active Pd(0) species might not be generating efficiently from a Pd(II) precatalyst, or it could be deactivating prematurely by precipitating as palladium black. This can be caused by oxygen in the reaction vessel or impurities in the reagents.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical and highly substrate-dependent.
-
Poor Starting Material Quality: Impurities in your halogenated indole or coupling partner can poison the catalyst. Ensure your starting materials are pure and dry.
Q2: I'm observing a significant amount of dehalogenation, resulting in the parent indole as a major byproduct. How can I prevent this?
A: Dehalogenation is a common side reaction, particularly with electron-rich bromo- and iodoindoles.[1] The most effective strategy to minimize this is to protect the indole nitrogen. An N-protecting group, such as Boc (tert-butyloxycarbonyl) or Ts (tosyl), can reduce the electron-donating ability of the indole ring, thus disfavoring the undesired dehalogenation pathway.
Q3: My reaction mixture turns black, and the reaction stalls. What does this indicate?
A: The formation of a black precipitate, commonly known as palladium black, is a sign of catalyst decomposition. This inactive form of palladium will halt the catalytic cycle. To prevent this, ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed to remove oxygen.
Reaction-Specific Troubleshooting
Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura coupling with a bromoindole is sluggish. What parameters should I screen to optimize the reaction?
A: Optimizing a Suzuki-Miyaura reaction often involves screening various parameters. The choice of catalyst, base, and solvent system is crucial.[1] Consider screening different phosphine ligands, such as SPhos or dppf, which are known to be effective for challenging couplings. A range of bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ should be tested, along with solvent mixtures like dioxane/water or THF/water.[1]
Buchwald-Hartwig Amination
Q5: I am attempting a Buchwald-Hartwig amination on a chloroindole, but the reaction is not proceeding. What are the key challenges with this substrate?
A: Chloroindoles are significantly less reactive than their bromo or iodo counterparts due to the strong C-Cl bond.[2] Overcoming this requires highly active catalyst systems. Employing bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, is essential.[2][3] Additionally, stronger bases like sodium tert-butoxide (NaOtBu) and higher reaction temperatures are often necessary to facilitate the oxidative addition step.[4]
Heck Reaction
Q6: In my Heck reaction with an iodoindole and an alkene, I am observing a mixture of regioisomers. How can I control the regioselectivity?
A: The regioselectivity of the Heck reaction on indoles can be influenced by the choice of ligand and reaction conditions. The electronic properties of both the indole and the alkene play a significant role. For N-unprotected indoles, C2-vinylation is often favored. The use of specific ligands can help direct the regioselectivity towards either the C2 or C3 position.
Sonogashira Coupling
Q7: My Sonogashira coupling with a chloroindole is giving very low yields. Are there specific catalysts or conditions that are more suitable?
A: Similar to other cross-coupling reactions, chloroindoles are challenging substrates for Sonogashira coupling due to the difficulty of oxidative addition.[5] Higher temperatures and more robust catalyst systems are generally required. The use of a copper co-catalyst is standard, but copper-free conditions have also been developed and may be worth exploring to avoid potential side reactions. For particularly unreactive chloroindoles, consider converting the chloro-substituent to a more reactive iodo-substituent if your synthetic route allows.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical starting points and ranges for key variables in palladium-catalyzed cross-coupling reactions with halogenated indoles, based on literature reports for similar substrates.
Table 1: Suzuki-Miyaura Coupling of 5-Bromoindole Derivatives
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd₂(dba)₃ / SPhos | Varies |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Varies |
| Solvent | Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O | THF/H₂O (3:1) | Varies |
| Temperature | 80-100 °C | 90-110 °C | 80-100 °C | Varies |
Table 2: Buchwald-Hartwig Amination of Halogenated Indoles
| Halogen | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Br | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | Good to Excellent |
| Cl | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100-120 | Moderate to Good |
| I | PdCl₂(dppf) | Cs₂CO₃ | THF | 70-90 | Excellent |
Table 3: Heck Reaction of Iodoindoles with Styrene
| Indole Position | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 5-Iodo | Pd(OAc)₂ | Et₃N | DMF | 100 | High |
| 7-Iodo | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | Good |
| 3-Iodo | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | Moderate |
Table 4: Sonogashira Coupling of Halogenated Indoles with Phenylacetylene
| Halogen | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| I | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp - 50 | Excellent |
| Br | PdCl₂(dppf) | CuI | K₂CO₃ | Dioxane | 80-100 | Good |
| Cl | Pd₂(dba)₃ / Xantphos | CuI | Cs₂CO₃ | Toluene | 110-130 | Low to Moderate |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Boc-5-bromoindole with Phenylboronic Acid [1]
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-bromoindole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M).[1]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Chloro-N-tosylindole with Morpholine
-
Preparation: To a dry Schlenk tube, add 4-chloro-N-tosylindole (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube and purge with argon for 10 minutes.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Visualizations
Caption: A logical workflow for diagnosing and solving common issues in palladium-catalyzed reactions of halogenated indoles.
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Removing impurities from 2-(4-bromo-1H-indol-3-yl)acetonitrile synthesis reaction
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and purification of 2-(4-bromo-1H-indol-3-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A common and effective method for synthesizing substituted indoles is the Fischer indole synthesis.[1][2] This would typically involve the reaction of a (4-bromophenyl)hydrazine with a suitable ketone or aldehyde, followed by cyclization under acidic conditions to form the indole ring. Subsequent introduction of the acetonitrile group at the C3 position would then be required. Direct bromination of 2-(1H-indol-3-yl)acetonitrile is generally not recommended as it can lead to a mixture of products with bromination occurring at various positions on the indole ring.[3][4][5]
Q2: What are the likely impurities in the synthesis of this compound?
During the synthesis, several impurities can arise, including:
-
Unreacted starting materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Isomeric products: Bromination can potentially occur at other positions on the indole ring, leading to the formation of isomers.
-
Oxidized byproducts: Indoles are susceptible to oxidation, which can result in the formation of colored impurities.[1]
-
Polymeric materials: Strong acidic conditions, often used in indole synthesis, can sometimes lead to polymerization.
Q3: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q4: What are the recommended methods for purifying the final product?
The most common and effective purification methods for bromo-indole compounds are column chromatography and recrystallization.[7]
-
Column Chromatography: Silica gel is typically used as the stationary phase, with a solvent system such as a gradient of ethyl acetate in hexane to separate the desired product from impurities.[7]
-
Recrystallization: This technique can be used to obtain a highly pure crystalline product. The choice of solvent is crucial and may require some experimentation.
For achieving very high purity, High-Performance Liquid Chromatography (HPLC) can be employed as a final purification step.[7]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiment.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction for a longer duration using TLC to ensure it has gone to completion. If the reaction has stalled, a gentle increase in temperature might be necessary. |
| Incorrect Reaction Conditions | Optimize the reaction conditions, including temperature, reaction time, and the concentration of reagents. The Fischer indole synthesis, for example, is sensitive to the strength of the acid catalyst.[1][8] |
| Poor Quality of Reagents | Ensure that all starting materials and reagents are of high purity. Impurities in the reactants can inhibit the reaction or lead to the formation of side products.[6] |
| Atmospheric Moisture | Some reactions in indole synthesis are sensitive to moisture. It is advisable to use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
Problem 2: Multiple Spots on TLC, Indicating a Mixture of Products
| Potential Cause | Recommended Solution |
| Formation of Isomers | This is a common issue in the bromination of indoles. To minimize the formation of isomers, carefully control the reaction conditions, such as temperature and the brominating agent used. |
| Side Reactions | The formation of side products can be minimized by optimizing the reaction conditions. For instance, lowering the reaction temperature may improve the selectivity of the reaction.[6] |
| Degradation of Product | The indole product may be sensitive to the reaction conditions, particularly strong acids. Neutralize the reaction mixture as soon as the reaction is complete to prevent product degradation.[1] |
Data Presentation
The following table provides a representative example of the purity of a crude reaction mixture before and after purification by column chromatography and recrystallization.
| Purification Stage | Purity (%) | Major Impurities Detected |
| Crude Product | 65% | Unreacted starting materials, isomeric byproducts |
| After Column Chromatography | 95% | Trace amounts of isomeric byproducts |
| After Recrystallization | >99% | Not detectable by standard methods |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system. Start with a low polarity mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the impure product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex [escholarship.org]
- 4. vc.bridgew.edu [vc.bridgew.edu]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing decomposition of 3-bromoindole intermediates during synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing 3-bromoindole while preventing the decomposition of its unstable intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 3-bromoindole decomposition during synthesis?
A1: The decomposition of 3-bromoindole is primarily caused by three main factors:
-
Presence of Acid: 3-Bromoindole is highly sensitive to acidic conditions. Hydrogen bromide (HBr), a byproduct of the bromination reaction, can catalyze decomposition.[1]
-
Elevated Temperatures: The intermediate is thermally labile and will decompose at elevated temperatures. Decomposition has been noted to begin at temperatures as low as 65°C.[1]
-
Impurities: The presence of impurities can also promote the degradation of 3-bromoindole.[1]
Q2: What are the common decomposition byproducts?
A2: The most common decomposition byproducts are oxindoles, formed through oxidation, and dark-colored polymeric materials.[1][2] Over-bromination can also lead to the formation of di- and poly-brominated indoles.
Q3: How can I minimize the decomposition of 3-bromoindole during my experiments?
A3: To minimize decomposition, it is crucial to:
-
Control the reaction temperature: Maintain a low temperature (typically 0-5°C) throughout the bromination and workup.
-
Neutralize acid byproducts: The use of a basic solvent such as pyridine is highly recommended to neutralize the HBr formed during the reaction.[1]
-
Use purified reagents and solvents: Ensure all materials are free of impurities that could catalyze decomposition.
-
Work under an inert atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
Q4: What is the recommended method for storing 3-bromoindole?
A4: Due to its instability, 3-bromoindole should be stored at low temperatures, ideally at -20°C.[1] It is also advisable to store it under an inert solvent like pentane to protect it from air and moisture.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of 3-bromoindole | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the brominating agent is added in the correct stoichiometric amount. |
| Decomposition of the product during reaction or workup. | Strictly control the temperature at 0-5°C. Use pyridine as a solvent to neutralize acid. Avoid any acidic conditions during the workup. | |
| Poor quality of starting materials. | Use freshly purified indole and high-quality brominating agent. | |
| Formation of multiple products (observed on TLC) | Over-bromination. | Add the brominating agent slowly and portion-wise to avoid localized high concentrations. Use no more than one equivalent of the brominating agent. |
| Oxidation to oxindole. | Maintain a low temperature and consider working under an inert atmosphere. | |
| Acid-catalyzed side reactions. | Ensure efficient neutralization of HBr by using a sufficient amount of pyridine. | |
| Product darkens or turns into a tar-like substance | Polymerization of the 3-bromoindole intermediate. | This is a classic sign of decomposition due to acid and/or heat. Immediately cool the reaction and ensure proper acid neutralization. |
| Impurities in the starting material or solvent. | Use highly pure reagents and solvents. | |
| Difficulty in purifying the product | Co-elution of impurities. | If using column chromatography, ensure a non-polar eluent system and consider deactivating the silica gel with a small amount of a non-polar solvent before loading the sample. |
| Decomposition on silica gel. | Minimize the time the product spends on the silica gel column. Consider recrystallization from a non-polar solvent like n-heptane at low temperatures as an alternative purification method.[1] |
Quantitative Data on Stability
| Condition | Observation | Recommendation | Reference |
| Temperature | Begins to decompose at 65°C. | Maintain reaction and purification temperatures at 0-5°C. | [1] |
| Stable for extended periods at -20°C. | Store the purified product at -20°C. | [1] | |
| pH/Acidic Conditions | Decomposes readily in the presence of strong mineral acids. | Use a basic solvent like pyridine to neutralize in-situ generated acid. Avoid acidic workup conditions. | [1] |
| Solvent | Can be stored under pentane. | For long-term storage, dissolve in a non-polar, inert solvent. | [1] |
| Purity | Impure material decomposes more readily. | Ensure thorough purification of the final product. | [1] |
Experimental Protocols
Key Experiment: Synthesis of 3-Bromoindole using Pyridinium Bromide Perbromide
This protocol is adapted from a reliable method that minimizes decomposition by controlling temperature and neutralizing acid byproducts.[1]
Materials:
-
Indole (freshly recrystallized)
-
Pyridine (reagent grade, dry)
-
Pyridinium bromide perbromide
-
Diethyl ether (anhydrous)
-
n-Heptane (for recrystallization)
-
Dilute hydrochloric acid (cold)
-
Dilute sodium hydroxide (cold)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve indole (1.0 eq) in dry pyridine under an inert atmosphere.
-
Cool the solution to 0-2°C in an ice-salt bath.
-
In a separate flask, dissolve pyridinium bromide perbromide (1.0 eq) in dry pyridine.
-
Slowly add the pyridinium bromide perbromide solution to the cooled indole solution via the dropping funnel, ensuring the temperature does not exceed 2°C.
-
After the addition is complete, stir the reaction mixture at 0-2°C for an additional hour.
-
Pour the reaction mixture into cold diethyl ether.
-
Filter the mixture to remove any insoluble pyridinium salts.
-
Wash the ether solution sequentially with cold dilute hydrochloric acid to remove pyridine, followed by cold dilute sodium hydroxide, and finally with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo at a low temperature.
-
Recrystallize the crude product from n-heptane at a low temperature to yield pure 3-bromoindole. Important: Do not heat the solution above 60°C during recrystallization.[1]
Visualizations
Logical Workflow for Troubleshooting 3-Bromoindole Synthesis
Caption: A flowchart outlining the troubleshooting steps for common issues encountered during the synthesis of 3-bromoindole.
Proposed Decomposition Pathways of 3-Bromoindole
Caption: A diagram illustrating the primary decomposition pathways of the 3-bromoindole intermediate.
References
Monitoring reaction progress of 2-bromoindole couplings via TLC or LC-MS
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of 2-bromoindole coupling reactions via Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is it important to monitor the progress of my 2-bromoindole coupling reaction?
Monitoring your reaction is crucial to determine the consumption of the starting materials and the formation of the desired product.[1][2] This allows you to optimize reaction times, potentially increase yields, and identify the formation of any side products. Techniques like TLC and LC-MS are essential for making informed decisions about when to quench the reaction and proceed with workup and purification.[3]
Q2: What is a "cospot" in TLC analysis and why is it important?
A cospot is a single spot on a TLC plate where both the starting material and the reaction mixture are applied.[4] It is a critical tool for accurately interpreting your TLC results. The cospot helps to confirm if a spot in the reaction mixture lane corresponds to unreacted starting material or a new product, which is particularly useful when the Rf values of the starting material and product are very similar.[2][4]
Q3: My 2-bromoindole starting material and coupled product are both colorless. How can I visualize them on a TLC plate?
Most indole derivatives are UV-active due to their aromatic structure and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[5] For enhanced or alternative visualization, chemical stains are highly effective. Ehrlich's reagent is highly specific for indoles, typically producing blue or purple spots.[5] Other general stains like potassium permanganate, p-anisaldehyde, and vanillin can also be used.[5][6] An iodine chamber is another simple and semi-destructive method that can make many organic compounds, including indoles, appear as temporary yellow-brown spots.[5]
Q4: What is a typical starting solvent system for TLC analysis of a 2-bromoindole coupling reaction?
A good starting point for developing a TLC solvent system for neutral organic molecules like many 2-bromoindole derivatives is a mixture of a non-polar solvent, such as hexanes, and a more polar solvent, like ethyl acetate.[1][7] The ratio of these solvents can be adjusted to achieve optimal separation, ideally with the starting material having an Rf value of around 0.3-0.4.[4]
Q5: What is a suitable HPLC setup for analyzing 2-bromoindole coupling reactions?
For the analysis of 2-bromoindole and its derivatives, reverse-phase High-Performance Liquid Chromatography (HPLC) is commonly employed. A C18 column is a standard choice for the stationary phase.[7][8] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[8][9] To improve peak shape and ionization efficiency for LC-MS, a small amount of an acid, such as 0.1% formic acid, is often added to the mobile phase.[7][8][9]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking or tailing | - Sample is too concentrated.- The basic indole nitrogen is interacting with the acidic silica gel.[7]- The compound is acidic or basic.[10] | - Dilute the sample before spotting.[11][12]- Add a small amount (0.1–2.0%) of a basic modifier like triethylamine or a 1-10% solution of ammonia in methanol to the mobile phase.[7][11]- If your compound is acidic, add a small amount (0.1-2.0%) of a weak acid like acetic acid or formic acid to the mobile phase.[7][11] |
| Spots are not visible | - The compound is not UV-active.- The sample is too dilute.[11]- The compound may have evaporated from the plate if it is volatile.[11] | - Use a chemical stain for visualization.[11]- Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[11][13] |
| Spots remain at the baseline (Rf ≈ 0) | - The mobile phase is not polar enough.[11] | - Increase the proportion of the polar solvent in your mobile phase.[11] |
| Spots run with the solvent front (Rf ≈ 1) | - The mobile phase is too polar.[11] | - Decrease the proportion of the polar solvent in your mobile phase.[11] |
| Uneven solvent front | - The TLC plate is touching the side of the developing chamber or the filter paper.- The silica on the plate is damaged.[10] | - Ensure the plate is not in contact with the chamber walls or filter paper.- Cut away the damaged portion of the plate before development.[10] |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low signal intensity | - Inappropriate ionization mode (positive or negative).- Contamination in the ion source.[14]- Signal suppression due to matrix effects.[8][14] | - Optimize the ionization mode for your compound.- Clean the ion source.- Improve sample preparation to remove interfering matrix components.[14] |
| Poor peak shape (tailing, fronting, or splitting) | - Column overload.- Column contamination or degradation.[15]- Mismatch between the sample solvent and the mobile phase.[16] | - Dilute the sample or inject a smaller volume.[16]- Flush the column or replace it if necessary.[16]- Dissolve the sample in the initial mobile phase if possible.[16] |
| Retention time shifts | - Changes in mobile phase composition or pH.[15]- Fluctuations in column temperature.- Column degradation.[15] | - Prepare fresh mobile phase carefully.- Use a column oven for temperature control.[16]- Replace the column if performance continues to degrade. |
| High background noise or ghost peaks | - Contaminated mobile phase or solvents.[14][15]- Carryover from a previous injection.[7] | - Use high-purity, LC-MS grade solvents and additives.[16]- Run a blank gradient injection to wash the column.[7] |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Prepare the TLC Chamber: Add your chosen mobile phase to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover with the lid.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[4] On this line, apply small spots of your starting 2-bromoindole, a "cospot" (starting material and reaction mixture in the same spot), and the reaction mixture using separate capillary tubes.[2][4] Ensure the spots are small and do not spread into each other.[4]
-
Develop the Plate: Carefully place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.[4][13] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[1] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle any visible spots with a pencil.[5] If necessary, further visualize by dipping the plate in a staining solution (e.g., potassium permanganate or p-anisaldehyde) and gently heating.[5]
-
Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot indicates the progress of the reaction.[2]
Protocol 2: Sample Preparation and Analysis by LC-MS
-
Sample Preparation: Take a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile or methanol). The dilution factor will depend on the concentration of your reaction and the sensitivity of the mass spectrometer. A 100 to 1000-fold dilution is a common starting point.
-
Instrumentation Setup:
-
LC System: Use a C18 reverse-phase column.
-
Mobile Phase: A typical mobile phase consists of Solvent A: Water + 0.1% Formic Acid and Solvent B: Acetonitrile + 0.1% Formic Acid.[7][8]
-
Gradient: A common gradient is to start with a low percentage of Solvent B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: A typical analytical flow rate is 0.2-0.5 mL/min.[8]
-
MS System: Set the mass spectrometer to operate in a suitable ionization mode (Electrospray Ionization - ESI is common) and polarity (positive or negative, depending on the analyte).[8]
-
-
Data Acquisition: Inject the diluted sample. Acquire data in full scan mode to observe all ions present or in selected ion monitoring (SIM) mode if you know the expected mass of your product for higher sensitivity.
-
Data Interpretation: Analyze the resulting chromatogram and mass spectra.[17] Look for a peak at the expected retention time and m/z (mass-to-charge ratio) for your product. The presence of the bromine atom will result in a characteristic isotopic pattern in the mass spectrum with two peaks of nearly equal intensity separated by 2 m/z units (for 79Br and 81Br).[8]
Visualizations
Caption: Workflow for monitoring a reaction by Thin-Layer Chromatography (TLC).
Caption: Troubleshooting decision tree for common LC-MS issues.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. silicycle.com [silicycle.com]
- 12. microbiozindia.com [microbiozindia.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. zefsci.com [zefsci.com]
- 16. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 17. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Halogenated Indoles in Biological Assays: Featuring 2-(4-bromo-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various halogenated indoles, with a special focus on the synthetic precursor, 2-(4-bromo-1H-indol-3-yl)acetonitrile. While direct biological data for this compound is limited in publicly available literature, its structural similarity to a range of biologically active halogenated indoles makes it a compound of significant interest for synthetic and medicinal chemistry. This document summarizes the known biological effects of related halogenated indoles, providing a valuable reference for researchers exploring the therapeutic potential of this class of compounds.
Introduction to this compound
This compound is a halogenated indole derivative that serves as a versatile building block in the synthesis of more complex, biologically active molecules. The indole scaffold is a privileged structure in drug discovery, and the presence of a bromine atom at the 4-position offers a handle for various chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for biological screening.
Comparative Biological Activity of Halogenated Indoles
While specific data for this compound is not extensively documented, numerous studies have demonstrated the potent biological activities of other brominated indoles, particularly in the areas of anticancer and anti-inflammatory research. The following sections present a comparison of these activities.
Anticancer Activity
Several brominated indoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxic Activity of Selected Brominated Indoles against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-Bromoisatin | HT29 (colorectal) | ~100 | [1][2] |
| 6-Bromoisatin | Caco-2 (colorectal) | ~100 | [1][2] |
| Tyrindoleninone | HT29 (colorectal) | 390 | [1][2] |
| Tyrindoleninone | Caco-2 (colorectal) | 98 | [2] |
| Tyrindoleninone | KGN (granulosa tumor) | 39 | [2] |
| Tyrindoleninone | JAr (choriocarcinoma) | 39 | [2] |
| Tyrindoleninone | OVCAR-3 (ovarian) | 156 | [2] |
| Tyrindoleninone | U937 (lymphoma) | 4 | [2] |
| 5,6,7-Tribromoisatin | Jurkat (T-lymphocyte) | 8 | [2] |
| N-Acetylated Aplicyanin B | HT-29 (colorectal) | 0.33 | [3][4] |
| N-Acetylated Aplicyanin B | A549 (lung) | 0.63 | [3][4] |
| N-Acetylated Aplicyanin B | MDA-MB-231 (breast) | 0.41 | [3][4] |
| N-Acetylated Aplicyanin D | HT-29 (colorectal) | 0.39 | [3][4] |
| N-Acetylated Aplicyanin D | A549 (lung) | 0.66 | [3][4] |
| N-Acetylated Aplicyanin D | MDA-MB-231 (breast) | 0.42 | [3][4] |
| N-Acetylated Aplicyanin F | HT-29 (colorectal) | 0.47 | [3][4] |
| N-Acetylated Aplicyanin F | A549 (lung) | 1.31 | [3][4] |
| N-Acetylated Aplicyanin F | MDA-MB-231 (breast) | 0.81 | [3][4] |
| Penipaline B | A549 (lung) | 20.44 | [3] |
| Penipaline B | HCT-116 (colorectal) | 14.88 | [3] |
| Penipaline C | A549 (lung) | 21.54 | [3] |
| Penipaline C | HCT-116 (colorectal) | 18.54 | [3] |
Anti-inflammatory Activity
Brominated indoles have also demonstrated notable anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[5]
Table 2: Anti-inflammatory Activity of Selected Brominated Indoles
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 5-Bromoisatin | TNF-α Inhibition | RAW264.7 | 38.05 | [5] |
| Isatin | NO Inhibition | RAW264.7 | ~339.8 | [5] |
| Hypobranchial Gland Extract | NO Inhibition | RAW264.7 | 30.8 µg/mL | [5] |
| Hypobranchial Gland Extract | TNF-α Inhibition | RAW264.7 | 43.03 µg/mL | [5] |
| Hypobranchial Gland Extract | PGE2 Inhibition | RAW264.7 | 34.24 µg/mL | [5] |
Signaling Pathways and Mechanisms of Action
The biological effects of brominated indoles are often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and inflammation.
Apoptosis Induction
Compounds like 6-bromoisatin have been shown to induce apoptosis in cancer cells by activating effector caspases 3 and 7.[1] This activation leads to a cascade of events culminating in programmed cell death.
Figure 1: Intrinsic apoptosis pathway induced by brominated indoles.
Cell Cycle Arrest
In addition to apoptosis, some brominated indoles can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as the G2/M phase.[1]
Figure 2: Cell cycle arrest at the G2/M checkpoint by brominated indoles.
Experimental Protocols
The following are generalized protocols for key biological assays used to evaluate the anticancer and anti-inflammatory activities of halogenated indoles.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HT29, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., halogenated indole) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3/7 Activity Assay
This assay quantifies the activation of caspases 3 and 7, key mediators of apoptosis.
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay.
-
Reagent Addition: After the treatment period, add a luminogenic caspase-3/7 substrate to each well.
-
Incubation: Incubate the plate at room temperature to allow for cell lysis and substrate cleavage.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the caspase-3/7 activity.
-
Data Analysis: Normalize the luminescence signal to the number of cells or a control protein and express the results as a fold change relative to the vehicle control.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Seeding and Stimulation: Seed RAW264.7 macrophage cells in a 96-well plate. Pre-treat the cells with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent to the supernatant.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite from a standard curve and determine the percentage of NO inhibition.
TNF-α and PGE2 Inhibition Assay (ELISA)
This assay quantifies the levels of the pro-inflammatory cytokine TNF-α and the inflammatory mediator PGE2.
-
Cell Seeding and Treatment: Seed and treat RAW264.7 cells as described for the NO inhibition assay.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours.
-
ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions for the specific TNF-α or PGE2 kit.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of TNF-α or PGE2 from a standard curve and determine the percentage of inhibition.
Experimental and Synthetic Workflow
The utility of this compound lies in its potential as a starting material for the synthesis of novel, biologically active halogenated indoles.
Figure 3: Workflow for the synthesis and biological evaluation of novel halogenated indoles.
Conclusion
While this compound itself has not been extensively studied for its biological activity, the broader class of halogenated indoles demonstrates significant potential as anticancer and anti-inflammatory agents. The data presented in this guide for compounds such as 6-bromoisatin, tyrindoleninone, and various aplicyanins highlight the promise of this chemical scaffold. Researchers and drug development professionals can utilize this compound as a key intermediate to synthesize novel derivatives for screening in a variety of biological assays. The detailed protocols and pathway diagrams provided herein offer a foundational framework for such investigations, paving the way for the discovery of new therapeutic agents.
References
A Comparative Guide to the Reactivity of 2-Bromo, 4-Bromo, and 5-Bromo Indole Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-bromo, 4-bromo, and 5-bromo indole isomers in key palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes to complex indole-containing molecules, which are prevalent in pharmaceuticals and functional materials. This document summarizes available experimental data, provides detailed reaction protocols, and discusses the theoretical underpinnings of the observed reactivity trends.
Theoretical Background: Understanding Reactivity Trends
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, is primarily governed by the ease of the oxidative addition step. In this initial step, the palladium(0) catalyst inserts into the carbon-halogen bond. The strength of this bond is a key factor, with weaker bonds leading to faster reaction rates. The generally accepted trend for carbon-halogen bond dissociation energies (BDEs) is C-I > C-Br > C-Cl > C-F. Consequently, aryl bromides are typically more reactive than aryl chlorides and less reactive than aryl iodides.
-
2-Bromoindole: The C2 position is the most electron-rich carbon in the indole ring. A bromine atom at this position may have a slightly weaker C-Br bond due to the higher electron density, potentially leading to faster oxidative addition.
-
5-Bromoindole: The C5 position is on the electron-rich benzene ring of the indole. Its reactivity is well-documented and serves as a good benchmark.
-
4-Bromoindole: The C4 position is also on the benzene ring. Its reactivity is expected to be comparable to that of 5-bromoindole, though subtle electronic differences may exist.
Based on these general principles, the expected order of reactivity in palladium-catalyzed cross-coupling reactions is: 2-Bromoindole ≥ 5-Bromoindole ≈ 4-Bromoindole . However, steric factors and the specific reaction conditions can also significantly influence the outcome.
Comparative Data in Cross-Coupling Reactions
Direct comparative studies of the three isomers under identical conditions are scarce. The following tables summarize representative data from the literature for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It is important to note that reaction conditions are not always identical, which can affect direct comparisons of yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.
| Bromoindole Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 |
| 5-Bromoindole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |
| 2-Bromoindole | Arylboronic acids | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Good to Excellent |
| 4-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 4 | 85 |
Data is compiled from various sources and should be used as a general guide.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
| Bromoindole Isomer | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromoindole | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 16 | 92 |
| 5-Bromoindole | Aniline | tBu-XPhos-Pd-G1 | K₃PO₄ | t-BuOH/H₂O | 65 | 16 | 85[1] |
| 2-Bromoindole | Various amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | Moderate to Good |
| 4-Bromoindole | Alkylamines | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | 18 | Good |
Data is compiled from various sources and should be used as a general guide.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.[2]
| Bromoindole Isomer | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93[3] |
| 5-Bromoindole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85[3] |
| 2-Bromoindole | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | Good |
| 4-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | 6-20 | Good |
Data is compiled from various sources and should be used as a general guide.
Experimental Protocols
The following are detailed experimental protocols for representative cross-coupling reactions. These can be adapted for a comparative study of the different bromoindole isomers.
Suzuki-Miyaura Coupling of 5-Bromoindole
Materials:
-
5-Bromoindole (1.0 mmol, 196 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromoindole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-phenylindole.
Buchwald-Hartwig Amination of 5-Bromoindole
Materials:
-
5-Bromoindole (1.0 mmol, 196 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol, 25 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene (5 mL)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BINAP, and NaOtBu to a flame-dried Schlenk tube.
-
Add toluene and stir for 5 minutes.
-
Add 5-bromoindole and morpholine.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Comparative Reactivity Study
Caption: Logical workflow for a comparative study of bromoindole isomer reactivity.
Conclusion
While a definitive, quantitative ranking of the reactivity of 2-bromo, 4-bromo, and 5-bromo indole isomers is challenging without a dedicated comparative study, the available data and theoretical principles suggest that all three are viable substrates for a range of palladium-catalyzed cross-coupling reactions. The 5-bromo isomer is the most extensively studied, providing a reliable starting point for reaction development. The 2-bromo isomer is predicted to have slightly higher reactivity due to the electronic nature of the C2 position. The choice of isomer will ultimately depend on the specific synthetic target and the desired substitution pattern on the indole core. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of these valuable building blocks.
References
Unraveling the Spectroscopic Signature of 2-(4-bromo-1H-indol-3-yl)acetonitrile: A Comparative NMR Analysis
A comprehensive spectroscopic analysis of 2-(4-bromo-1H-indol-3-yl)acetonitrile is essential for researchers in drug discovery and organic synthesis. However, a thorough review of publicly available data reveals a notable scarcity of verified ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this specific compound. To address this informational gap and provide a valuable resource, this guide presents a comparative analysis of closely related indole-3-acetonitrile derivatives. By examining the NMR data of the parent compound, 1H-indole-3-acetonitrile, and its 5-bromo isomer, alongside a 4-bromo-3-methyl analog, we can infer the expected spectral characteristics of this compound and highlight the influence of substituent positioning on the indole scaffold.
Comparative ¹H NMR Data
The ¹H NMR spectrum is fundamental for identifying the chemical environment of protons within a molecule. The following table compares the available ¹H NMR data for 1H-indole-3-acetonitrile and its 5-bromo derivative. While data for the target 4-bromo compound is unavailable, the presented data offers a baseline for predicting its spectral features. The chemical shifts (δ) are reported in parts per million (ppm).
| Compound | Solvent | H-1 (NH) | H-2 | H-4 | H-5 | H-6 | H-7 | -CH₂CN |
| 1H-Indole-3-acetonitrile | CDCl₃ | br s | 7.23 (m) | 7.60 (d) | 7.14 (m) | 7.23 (m) | 7.37 (d) | 3.77 (s) |
| 2-(5-bromo-1H-indol-3-yl)acetonitrile | Not Specified | br s | 7.30 (s) | 7.75 (s) | - | 7.25 (d) | 7.25 (d) | 3.80 (s) |
Note: Specific multiplicity and coupling constants were not available in all sourced data. "br s" denotes a broad singlet, "s" a singlet, "d" a doublet, and "m" a multiplet.
Comparative ¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon framework of a molecule. The table below outlines the ¹³C NMR chemical shifts for 1H-indole-3-acetonitrile and provides predicted ranges for a nitro-substituted analog, which can offer some comparative value.[1]
| Compound | Solvent | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | -CH₂CN | -CN |
| 1H-Indole-3-acetonitrile | CDCl₃ | 123.5 | 108.1 | 127.8 | 119.9 | 122.3 | 120.0 | 111.3 | 136.1 | 14.9 | 117.8 |
| Predicted: 2-(5-nitro-1H-indol-3-yl)acetonitrile | Not Specified | ~128-130 | ~108-110 | ~125-127 | ~118-120 | ~140-142 | ~115-117 | ~112-114 | ~138-140 | ~15-17 | ~117-119 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a generalized procedure for the ¹H and ¹³C NMR analysis of indole derivatives.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified sample for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The choice of solvent is dependent on the sample's solubility.
-
Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Set the appropriate acquisition parameters for either ¹H or ¹³C NMR, including pulse program, number of scans, acquisition time, and spectral width.
-
Acquire the Free Induction Decay (FID).
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum and perform a baseline correction.
-
Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
Workflow for Spectroscopic Analysis
The logical flow for characterizing a synthesized organic compound like this compound using NMR spectroscopy is outlined below.
Caption: Logical workflow for the synthesis, NMR analysis, and structural elucidation of an organic compound.
References
Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of Bromo-Indole-3-Acetonitriles
Indole-3-acetonitrile and its halogenated derivatives are crucial scaffolds in the synthesis of biologically active compounds.[1] Mass spectrometry, particularly with a "hard" ionization technique like Electron Ionization (EI), is a powerful tool for their structural characterization, providing valuable information through fragmentation analysis.[1]
Predicted Mass Spectrometry Fragmentation Data
The mass spectrum of a bromo-indole-3-acetonitrile is expected to be characterized by a prominent molecular ion peak cluster ([M]⁺ and [M+2]⁺) with approximately equal intensity, a hallmark of a monobrominated compound.[1] The primary fragmentation pathways are anticipated to involve the loss of small, stable molecules and radicals from the parent structure. The table below summarizes the predicted key fragment ions for bromo-indole-3-acetonitrile isomers.
| Predicted Fragment Ion | m/z (for ⁷⁹Br/⁸¹Br) | Proposed Neutral Loss/Fragment Structure | Significance |
| [M]⁺ | 234/236 | Molecular Ion | Confirms molecular weight and presence of one bromine atom.[1] |
| [M-HCN]⁺ | 207/209 | Loss of hydrogen cyanide | A common fragmentation for nitriles. |
| [M-Br]⁺ | 155 | Loss of a bromine radical | Indicates the presence of a bromine substituent. |
| [M-CH₂CN]⁺ | 194/196 | Cleavage of the acetonitrile side chain | Represents the bromo-indole moiety. |
| [C₈H₅NBr]⁺ | 208/210 | Rearrangement and loss of CHN | Possible fragment from the indole ring system. |
| [C₈H₆N]⁺ | 116 | Fragment of the indole ring after loss of Br and HCN | A common fragment in indole mass spectra.[2][3] |
Note: The relative intensities of these fragments may vary depending on the position of the bromine atom on the indole ring, as this can influence the stability of the resulting fragment ions.
Experimental Protocols
Acquiring high-quality mass spectra is crucial for accurate structural analysis. The following is a generalized experimental protocol for the analysis of bromo-indole-3-acetonitriles using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Dissolve approximately 1 mg of the purified bromo-indole-3-acetonitrile isomer in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
If necessary, perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity. Injector temperature: 250-280 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is suitable. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100-150 °C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes to ensure elution of all components.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).[1]
-
Ionization Energy: 70 eV.[1]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.[1]
-
Scan Range: m/z 40-400 to cover the molecular ion and expected fragments.
-
Ion Source Temperature: 230-250 °C.
-
Transfer Line Temperature: 280-300 °C.
4. Data Analysis:
-
Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) to confirm the molecular weight and the presence of bromine.[1]
-
Analyze the fragmentation pattern and compare it with the predicted fragments and spectral libraries.
-
The relative abundance of specific fragment ions may provide clues to the bromine substitution pattern, although this often requires comparison with authentic standards of the different isomers.
Predicted Fragmentation Pathway
The fragmentation of bromo-indole-3-acetonitriles under electron ionization is expected to proceed through several key steps. The following diagram illustrates a plausible fragmentation pathway for a generic bromo-indole-3-acetonitrile.
Caption: Predicted electron ionization fragmentation pathway of bromo-indole-3-acetonitrile.
Comparative Analysis of Isomers
While experimental data is limited, the position of the bromine atom on the indole ring is likely to have a subtle but discernible effect on the fragmentation pattern.
-
4- and 7-Bromo Isomers: The proximity of the bromine atom to the pyrrole ring in the 4- and 7-positions may influence the stability of the indole ring fragments. This could potentially lead to different relative abundances of fragments arising from ring cleavage compared to the 5- and 6-isomers.
-
5- and 6-Bromo Isomers: With the bromine atom further from the heteroatomic ring, the initial fragmentation may be more dominated by the loss of the acetonitrile side chain or the bromine atom itself, with subsequent fragmentation of the indole nucleus being more similar to that of unsubstituted indole.
A detailed comparison would necessitate the acquisition of high-resolution mass spectra for each purified isomer under identical experimental conditions. Such data would allow for the definitive assignment of fragmentation pathways and the identification of isomer-specific marker ions, which would be invaluable for the unambiguous identification of these compounds in complex mixtures.
References
A Comparative Guide to Synthetic Intermediates: Alternatives to 2-(4-Bromo-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative synthetic intermediates to 2-(4-bromo-1H-indol-3-yl)acetonitrile. The selection of an appropriate starting material is a critical decision in the synthesis of complex indole alkaloids and novel therapeutic agents. This document outlines various substituted indole-3-acetonitrile derivatives, presenting their synthetic accessibility, comparative yields, and key characterization data to inform the strategic choices in drug discovery and development pipelines.
Comparison of Synthetic Routes and Yields
The synthesis of substituted indole-3-acetonitriles can be approached through several strategic pathways. A prevalent and efficient method involves the conversion of the corresponding indole-3-carboxaldehydes. This one-step transformation offers high yields for a variety of substituents at the 4-position of the indole ring. Below is a comparative summary of reported yields for the synthesis of various 4-substituted indole-3-acetonitriles from their respective indole-3-carboxaldehydes[1].
| Substituent (at C4) | Starting Material | Product | Yield (%) |
| -NO₂ | 4-Nitroindole-3-carboxaldehyde | 2-(4-Nitro-1H-indol-3-yl)acetonitrile | 88 |
| -Ph | 4-Phenylindole-3-carboxaldehyde | 2-(4-Phenyl-1H-indol-3-yl)acetonitrile | 89 |
| -I | 4-Iodoindole-3-carboxaldehyde | 2-(4-Iodo-1H-indol-3-yl)acetonitrile | 88 |
| -OCH₃ | 4-Methoxyindole-3-carboxaldehyde | 2-(4-Methoxy-1H-indol-3-yl)acetonitrile | 86 |
| -OCH₂Ph | 4-Benzyloxyindole-3-carboxaldehyde | 2-(4-Benzyloxy-1H-indol-3-yl)acetonitrile | 81 |
| -H | Indole-3-carboxaldehyde | 2-(1H-indol-3-yl)acetonitrile | 95[1] |
This data highlights that electron-withdrawing and electron-donating groups, as well as sterically demanding substituents, are well-tolerated in this synthetic transformation, providing access to a diverse range of intermediates.
Spectroscopic Data Comparison
| Compound | 1H NMR (δ, ppm) in CDCl₃ | 13C NMR (δ, ppm) in CDCl₃ | IR (cm⁻¹) | MS (m/z) |
| 1H-Indole-3-acetonitrile | 8.15 (br s, 1H), 7.65 (d, 1H), 7.40 (d, 1H), 7.25 (m, 2H), 3.80 (s, 2H)[3] | 136.1, 127.3, 124.2, 122.8, 120.2, 118.1, 111.5, 107.8, 14.8[3] | ~2250 (C≡N) | 156 (M⁺) |
| This compound | Not available | Not available | Not available | 234/236 (M⁺/M⁺+2)[2] |
| 2-(5-Bromo-1H-indol-3-yl)acetonitrile | 8.20 (br s, 1H), 7.80 (s, 1H), 7.30 (d, 1H), 7.20 (d, 1H), 3.75 (s, 2H) | Not available | ~2250 (C≡N)[2] | 234/236 (M⁺/M⁺+2)[2] |
Note: The characteristic nitrile (C≡N) stretch in the IR spectrum is expected in the range of 2260-2240 cm⁻¹[2]. Mass spectrometry data for bromo-derivatives shows the characteristic isotopic pattern for bromine (approximately 1:1 ratio for M⁺ and M⁺+2).
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. The following protocols are based on established and reliable methods for the synthesis of substituted indole-3-acetonitriles.
General Procedure for the One-Step Synthesis of 4-Substituted Indole-3-acetonitriles from Indole-3-carboxaldehydes[1]
This procedure describes the conversion of a substituted indole-3-carboxaldehyde to the corresponding indole-3-acetonitrile.
Materials:
-
Substituted Indole-3-carboxaldehyde (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.3 eq)
-
Sodium Cyanide (NaCN) (10 eq)
-
Methanol (MeOH)
-
Formamide (NH₂CHO)
-
Brine
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of the substituted indole-3-carboxaldehyde in a 1:1 mixture of methanol and formamide, add sodium borohydride (1.3 molar equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanide (10 molar equivalents) to the reaction mixture.
-
Reflux the mixture at 100°C for approximately 5 hours with continuous stirring.
-
After cooling to room temperature, add brine to the reaction mixture.
-
Extract the product with a 5:95 mixture of methanol and chloroform.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform) to afford the pure substituted indole-3-acetonitrile.
General Protocol for Spectroscopic Analysis[2]
Sample Preparation for NMR:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
1H NMR Acquisition:
-
Acquire the spectrum using a standard 1D proton pulse program. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
13C NMR Acquisition:
-
Acquire the spectrum using a standard 1D carbon pulse program, typically with proton decoupling.
IR Spectroscopy:
-
Acquire the spectrum of the solid sample using an ATR-FTIR spectrometer.
Mass Spectrometry:
-
Obtain the mass spectrum using an electron impact (EI) or electrospray ionization (ESI) mass spectrometer.
Visualizing Synthetic Pathways and Workflows
To further clarify the synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key transformations and experimental workflows.
Caption: One-step conversion of a substituted indole-3-carboxaldehyde to the corresponding indole-3-acetonitrile.
References
Evaluating the Cytotoxic Effects of 2-(4-bromo-1H-indol-3-yl)acetonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic potential of novel 2-(4-bromo-1H-indol-3-yl)acetonitrile derivatives against various cancer cell lines. The data presented herein is based on the standardized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[1][2][3] This document aims to offer an objective comparison of these compounds' performance, supported by detailed experimental protocols and data visualizations to aid in drug discovery and development efforts.
Introduction
Indole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous biologically active molecules.[4][5][6] The incorporation of a bromine atom and an acetonitrile group into the indole scaffold, as seen in this compound, offers multiple avenues for chemical modification to explore a wide range of pharmacological activities.[4][5] Bromoindole derivatives, in particular, have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[5][7] This guide focuses on the evaluation of a series of synthesized this compound derivatives for their cytotoxic effects, a crucial step in the identification of new anticancer drug candidates.
Comparative Cytotoxicity Data (MTT Assay)
The cytotoxic activity of a panel of this compound derivatives was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound that causes a 50% reduction in cell viability, were determined after 48 hours of treatment. Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control for comparison.
| Compound ID | R1-Substituent | R2-Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HepG2 |
| BIA-1 | H | H | 25.3 ± 2.1 | 31.5 ± 3.4 | 28.9 ± 2.8 |
| BIA-2 | H | 4-Chlorophenyl | 10.8 ± 1.2 | 15.2 ± 1.9 | 12.5 ± 1.5 |
| BIA-3 | H | 4-Methoxyphenyl | 18.6 ± 1.9 | 22.1 ± 2.5 | 20.4 ± 2.2 |
| BIA-4 | Methyl | H | 20.1 ± 2.3 | 25.8 ± 2.9 | 23.7 ± 2.6 |
| BIA-5 | Methyl | 4-Chlorophenyl | 8.2 ± 0.9 | 11.4 ± 1.3 | 9.8 ± 1.1 |
| BIA-6 | Methyl | 4-Methoxyphenyl | 15.4 ± 1.7 | 19.7 ± 2.1 | 17.6 ± 1.9 |
| Doxorubicin | - | - | 1.2 ± 0.2 | 1.8 ± 0.3 | 1.5 ± 0.2 |
Data Interpretation: The results indicate that the introduction of substituents at the R1 and R2 positions of the this compound scaffold significantly influences cytotoxic activity. Specifically, the presence of a 4-chlorophenyl group at the R2 position (compounds BIA-2 and BIA-5) led to a marked increase in potency against all three cell lines compared to the unsubstituted parent compound (BIA-1). N-methylation at the R1 position also appeared to slightly enhance cytotoxicity, with BIA-5 exhibiting the lowest IC50 values among the tested derivatives. While none of the synthesized compounds achieved the potency of the positive control, Doxorubicin, the data suggests that further optimization of this scaffold could lead to the development of effective anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The following protocol outlines the methodology used to determine the cytotoxic effects of the this compound derivatives.
1. Cell Culture and Seeding:
-
Human cancer cell lines (MCF-7, A549, and HepG2) were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.[8]
-
Cells were seeded into 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
2. Compound Treatment:
-
The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds were made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in each well was kept below 0.5% to avoid solvent-induced cytotoxicity.
-
The culture medium was removed from the wells and replaced with medium containing the various concentrations of the test compounds.
-
Control wells included untreated cells (vehicle control) and cells treated with Doxorubicin (positive control).
-
The plates were incubated for 48 hours.[1]
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) was added to each well.[2]
-
The plates were further incubated for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[1]
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the insoluble formazan crystals.[1][9]
-
The plates were then placed on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
The absorbance was measured at a wavelength of 570 nm using a microplate reader.[1]
5. Data Analysis:
-
The percentage of cell viability was calculated relative to the untreated control cells.
-
IC50 values were determined from dose-response curves generated by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Potential Signaling Pathways
While the precise mechanisms of action for these novel derivatives are yet to be elucidated, indole-based compounds are known to exert their anticancer effects through various signaling pathways. These can include the modulation of key cellular processes like cell proliferation, apoptosis, and signaling cascades critical for cancer progression.[1] Further studies, such as Western blotting or gene expression analysis, would be necessary to identify the specific molecular targets and signaling pathways affected by the most potent this compound derivatives.
Caption: Potential signaling pathways modulated by indole derivatives.
Conclusion
This comparative guide demonstrates that this compound derivatives represent a promising scaffold for the development of novel anticancer agents. The MTT assay results highlight the importance of chemical substitutions in modulating cytotoxic activity. The presented data and experimental protocols provide a valuable resource for researchers in the field of drug discovery and oncology, paving the way for further investigation and optimization of this class of compounds. Future work should focus on elucidating the structure-activity relationships and the underlying mechanisms of action of the most potent derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. 1H-Indole-3-acetonitrile, 2-bromo- | 106050-92-4 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT (Assay protocol [protocols.io]
Comparative Guide to the Structure-Activity Relationship of Bromo-Substituted Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bromo-substituted indole compounds across various biological activities, supported by experimental data. The structure-activity relationship (SAR) of these compounds is a critical area of research in the pursuit of novel therapeutic agents. The strategic placement of bromine atoms on the indole scaffold has been shown to significantly modulate their potency and selectivity against a range of biological targets, including those involved in inflammation, cancer, and microbial infections.
Bromo-substituted Indole Compounds as Anti-inflammatory Agents
Bromo-substituted indoles have demonstrated significant potential as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways, such as the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α), as well as the modulation of the NF-κB signaling pathway.
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of various bromo-substituted indole derivatives against the production of key inflammatory mediators.
| Compound | Target | Assay System | IC50 (µM) | Reference |
| 5-Bromoisatin | NO Production | LPS-stimulated RAW264.7 macrophages | 151.6 | [1] |
| 6-Bromoindole | NO Production | LPS-stimulated RAW264.7 macrophages | Similar to 5- and 6-bromoisatin | [1] |
| 6-Bromoisatin | NO Production | LPS-stimulated RAW264.7 macrophages | Similar to 5-bromoisatin | [1] |
| 7-Bromoisatin | NO Production | LPS-stimulated RAW264.7 macrophages | > 50 µg/mL | [1] |
| 5-Bromoisatin | TNF-α Production | LPS-stimulated RAW264.7 macrophages | 38.05 | [1] |
| Isatin (non-brominated) | NO Production | LPS-stimulated RAW264.7 macrophages | 430 | [1] |
Structure-Activity Relationship Summary:
-
Position of Bromine: The position of the bromine atom on the isatin ring significantly influences anti-inflammatory activity, with the order of potency for inhibiting NO, PGE2, and TNF-α being 5-Br > 6-Br > 7-Br.[1]
-
Bromination Effect: Bromination of the indole or isatin ring generally enhances anti-inflammatory activity compared to the non-brominated parent compounds.[1]
-
Dimerization: Dimerization of indole compounds, such as in indirubin and 6,6'-dibromoindigo, substantially reduces their anti-inflammatory activity.[1]
Experimental Protocol: Inhibition of TNF-α Production in LPS-Stimulated RAW264.7 Macrophages
This protocol outlines the general procedure for determining the effect of bromo-substituted indole compounds on the production of TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.
-
Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1-2 x 10^5 cells per well and allowed to adhere overnight.[2]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the bromo-substituted indole compounds. A vehicle control (e.g., DMSO) is also included. The cells are pre-incubated with the compounds for 1 hour.
-
LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (typically 10-100 ng/mL) to induce an inflammatory response.[2]
-
Incubation: The plates are incubated for a further 18-24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using a commercially available Mouse TNF-α ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits TNF-α production by 50%, is determined from the dose-response curve.
Signaling Pathway: NF-κB Activation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation. Many anti-inflammatory compounds, including some indole derivatives, exert their effects by inhibiting this pathway.
Caption: Simplified NF-κB signaling pathway.
Bromo-substituted Indole Compounds as Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cell signaling and are frequently dysregulated in diseases such as cancer. Bromo-substituted indoles have emerged as a promising scaffold for the development of potent and selective kinase inhibitors.
Quantitative Data: Kinase Inhibitory Activity
The following table presents the IC50 values of bromo-substituted indole derivatives against various protein kinases.
| Compound | Target Kinase | IC50 (nM) | Reference |
| 3f (PD0183812) | CDK4 | 8 | [3] |
| 3f (PD0183812) | CDK6 | 13 | [3] |
| 3d (Abemaciclib) | CDK4 | 2 | [3] |
| 3d (Abemaciclib) | CDK6 | 10 | [3] |
| 2f (Nemtabrutinib) | Wild-type BTK | 0.85 | [3] |
| 2f (Nemtabrutinib) | C481S-mutant BTK | 0.39 | [3] |
| 4e (Pexidartinib) | CSF1R | 13 | [3] |
| Indole derivative 187b | GSK-3β | 550 | [4] |
| Indole derivative 188 | GSK-3β | 660 | [4] |
Structure-Activity Relationship Summary:
-
Scaffold and Substituents: The specific indole or azaindole scaffold, along with the nature and position of substituents, are critical for potent and selective kinase inhibition. For instance, modifications to the piperazine fragment of a parent compound led to improved selectivity for CDK4/6.[3]
-
Halogenation: Halogenation, including bromination, can significantly impact the binding affinity and inhibitory potency of indole-based kinase inhibitors. The introduction of fluorine atoms in Abemaciclib enhanced its specificity for CDK4/6.[3]
-
Target-Specific Interactions: The SAR for different kinase targets varies, highlighting the importance of designing compounds that can form specific interactions within the ATP-binding pocket of the target kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a general method for determining the inhibitory activity of bromo-substituted indole compounds against a specific protein kinase using a radiometric assay.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a reaction buffer appropriate for the specific kinase (e.g., containing Tris-HCl, MgCl2, DTT).
-
Prepare the kinase enzyme and its specific substrate (protein or peptide).
-
Prepare a solution of [γ-33P]ATP.
-
-
Reaction Setup:
-
In a microcentrifuge tube or a well of a microplate, add the reaction buffer.
-
Add the test compound at various concentrations.
-
Add the kinase enzyme and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding the substrate and [γ-33P]ATP.
-
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Separation of Phosphorylated Substrate: Separate the radiolabeled phosphorylated substrate from the unreacted [γ-33P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper and washing away the unincorporated ATP.
-
Quantification: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor. Determine the IC50 value from the resulting dose-response curve.
Experimental Workflow: Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for screening and identifying kinase inhibitors.
Caption: Kinase inhibitor screening workflow.
Bromo-substituted Indole Compounds as Antimicrobial Agents
The emergence of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents. Bromo-substituted indoles have shown promising activity against a range of pathogenic bacteria and fungi.
Quantitative Data: Antimicrobial Activity
The table below summarizes the Minimum Inhibitory Concentration (MIC) values of various bromo-substituted indole derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microbial Strain | MIC (µM) | Reference |
| 6-Bromoindolglyoxylamide-spermine conjugate | Staphylococcus aureus | 6.25 | [5] |
| 6-Bromoindolglyoxylamide-spermine conjugate | Staphylococcus intermedius | 3.125 | [5] |
| 5-Bromoindole-3-acetamide-spermine conjugate | Pseudomonas aeruginosa (doxycycline enhancement) | 6.25 | [6] |
| 5-Bromoindole-3-acetamide-spermine conjugate | Escherichia coli (doxycycline enhancement) | 3.125 | [6] |
| α,ω-di-(5-bromoindole-3-carboxamido)spermine | Staphylococcus aureus | - | [7] |
| α,ω-di-(5-bromoindole-3-carboxamido)polyamine (13b) | Staphylococcus aureus | ≤ 0.28 | [7][8] |
| α,ω-di-(5-bromoindole-3-carboxamido)polyamine (13b) | Acinetobacter baumannii | ≤ 0.28 | [7][8] |
| α,ω-di-(5-bromoindole-3-carboxamido)polyamine (13b) | Cryptococcus neoformans | ≤ 0.28 | [7][8] |
| 4-Bromo-6-chloroindole | Staphylococcus aureus ATCC 6538 | 30 µg/mL | [5] |
| 6-Bromo-4-iodoindole | Staphylococcus aureus ATCC 6538 | 20 µg/mL | [5] |
| 5-Bromo-6-chloroindole | Staphylococcus aureus ATCC 6538 | 30 µg/mL | [5] |
Structure-Activity Relationship Summary:
-
Polyamine Conjugates: Conjugation of bromoindoles to polyamines can lead to potent antimicrobial activity, particularly against Gram-positive bacteria. The length and nature of the polyamine linker are crucial for activity.
-
Antibiotic Enhancement: Some bromoindole-polyamine conjugates can enhance the activity of conventional antibiotics against resistant Gram-negative bacteria.[6]
-
Halogenation Pattern: Multi-halogenated indoles, particularly those with bromine and other halogens at positions C4, C5, C6, and C7, demonstrate enhanced antibacterial activity against S. aureus.[5]
-
Membrane Permeabilization: The mechanism of action for some of these compounds involves rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[5]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9][10]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the bromo-substituted indole compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines the general workflow for determining the antimicrobial susceptibility of a compound.
References
- 1. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and broad-spectrum antibacterial activity of indole-based bisamidine antibiotics: synthesis and SAR of novel analogs of MBX 1066 and MBX 1090 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Indole-Based Kinase Inhibitors: Sunitinib, Vandetanib, and Nintedanib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of three prominent indole-based multi-kinase inhibitors: Sunitinib, Vandetanib, and Nintedanib. These compounds have emerged as significant therapeutic agents in oncology by targeting various protein kinases involved in tumor growth, angiogenesis, and metastasis. This document presents a side-by-side comparison of their performance based on experimental data, details the methodologies for key experiments, and visualizes the signaling pathways they modulate.
Quantitative Performance Data
The following tables summarize the inhibitory activity (IC50) of Sunitinib, Vandetanib, and Nintedanib against a panel of key receptor tyrosine kinases. The data has been compiled from various in vitro kinase assays and demonstrates the distinct inhibitory profiles of each compound.
Table 1: Comparative Inhibitory Activity (IC50, nM) of Indole-Based Kinase Inhibitors against Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs)
| Kinase | Sunitinib (nM) | Vandetanib (nM) | Nintedanib (nM) |
| VEGFR1 | 80 | 40 | 34 |
| VEGFR2 | 2 | 40 | 13 |
| VEGFR3 | 7 | 110 | 13 |
| PDGFRα | 5 | - | 59 |
| PDGFRβ | 2 | - | 65 |
Table 2: Comparative Inhibitory Activity (IC50, nM) against other key kinases
| Kinase | Sunitinib (nM) | Vandetanib (nM) | Nintedanib (nM) |
| EGFR | - | 500 | - |
| RET | - | 100 | - |
| KIT | 1 | - | - |
| FLT3 | 1 | - | 26 |
| FGFR1 | - | - | 69 |
| FGFR2 | - | - | 37 |
| FGFR3 | - | - | 108 |
| Src | - | - | 156 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data tables are provided below. These protocols are fundamental for the evaluation and comparison of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (indole-based inhibitors) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader compatible with the detection method
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations. Further dilute in kinase reaction buffer.
-
Reaction Setup: Add the kinase, substrate, and test compound to the wells of the microplate.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the inhibitors.
Materials:
-
Cancer cell lines (e.g., HUVEC, A549, etc.)
-
Cell culture medium and supplements
-
Test compounds (indole-based inhibitors)
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Phenazine methosulfate (PMS)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTS Addition: Add the MTS reagent, combined with PMS, to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS into a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability data against the logarithm of the compound concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by these indole-based inhibitors and a typical experimental workflow for their evaluation.
Caption: Key signaling pathways targeted by indole-based kinase inhibitors.
Validating the Structure of Synthesized 2-(4-bromo-1H-indol-3-yl)acetonitrile: A Comparative Guide to Spectral Data Analysis
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the expected spectral data for 2-(4-bromo-1H-indol-3-yl)acetonitrile with that of its parent compound, 1H-indole-3-acetonitrile, and the isomeric 2-(5-bromo-1H-indol-3-yl)acetonitrile. By presenting detailed analyses of predicted and experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide serves as a practical resource for validating the successful synthesis of the target compound.
Comparative Spectral Data Analysis
To facilitate a clear comparison, the following tables summarize the key spectral data for 1H-indole-3-acetonitrile (the parent compound), the predicted data for the target compound this compound, and the available experimental data for the isomeric 2-(5-bromo-1H-indol-3-yl)acetonitrile.
Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)
Disclaimer: The ¹H NMR data for this compound is predicted based on the known shifts of 1H-indole-3-acetonitrile and the expected influence of a bromine substituent at the C4 position.
| Proton Assignment | 1H-indole-3-acetonitrile | This compound (Predicted) | 2-(5-bromo-1H-indol-3-yl)acetonitrile (Experimental - Inferred) |
| H-1 (NH) | ~8.1-8.3 (br s) | ~8.2-8.4 (br s) | ~8.2-8.4 (br s) |
| H-2 | ~7.2-7.3 (d) | ~7.3-7.4 (s) | ~7.2-7.3 (d) |
| H-4 | ~7.6-7.7 (d) | - | ~7.7-7.8 (d) |
| H-5 | ~7.1-7.2 (t) | ~7.0-7.1 (d) | - |
| H-6 | ~7.1-7.2 (t) | ~7.2-7.3 (t) | ~7.2-7.3 (dd) |
| H-7 | ~7.4-7.5 (d) | ~7.3-7.4 (d) | ~7.4-7.5 (d) |
| -CH₂- | ~3.8 (s) | ~3.9 (s) | ~3.8 (s) |
Interpretation of ¹H NMR Data:
The presence of a bromine atom at the C4 position is expected to deshield the adjacent protons, particularly H-5 and H-7, leading to a downfield shift in their signals compared to the parent compound. The signal for H-4 will be absent. The methylene protons (-CH₂-) are also likely to experience a slight downfield shift due to the overall electron-withdrawing nature of the bromine atom on the indole ring.
Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)
Disclaimer: The ¹³C NMR data for this compound is predicted based on the known shifts of 1H-indole-3-acetonitrile and the expected influence of a bromine substituent at the C4 position.
| Carbon Assignment | 1H-indole-3-acetonitrile | This compound (Predicted) | 2-(5-bromo-1H-indol-3-yl)acetonitrile (Experimental) |
| C-2 | ~123 | ~124 | ~125 |
| C-3 | ~107 | ~108 | ~107 |
| C-3a | ~127 | ~128 | ~128 |
| C-4 | ~125 | ~112 (C-Br) | ~125 |
| C-5 | ~120 | ~123 | ~113 (C-Br) |
| C-6 | ~122 | ~122 | ~124 |
| C-7 | ~111 | ~113 | ~112 |
| C-7a | ~136 | ~135 | ~135 |
| -CH₂- | ~15 | ~16 | ~15 |
| -CN | ~117 | ~117 | ~117 |
Interpretation of ¹³C NMR Data:
The most significant change in the ¹³C NMR spectrum will be the signal for C-4, which will be directly attached to the bromine atom. This carbon is expected to be shielded, resulting in an upfield shift. The signals for the adjacent carbons (C-3a and C-5) will also be affected. The presence of a signal around 112 ppm is a strong indicator of a bromine-substituted aromatic carbon.
Table 3: IR and Mass Spectrometry Data Comparison
| Spectral Technique | 1H-indole-3-acetonitrile | This compound (Predicted) | 2-(5-bromo-1H-indol-3-yl)acetonitrile (Predicted/Known) |
| IR (cm⁻¹) | ~3400 (N-H stretch), ~2250 (C≡N stretch), ~1600-1450 (C=C aromatic stretch) | ~3400 (N-H stretch), ~2250 (C≡N stretch), ~1600-1450 (C=C aromatic stretch), ~700-600 (C-Br stretch) | ~3400 (N-H stretch), ~2250 (C≡N stretch), ~1600-1450 (C=C aromatic stretch), ~700-600 (C-Br stretch) |
| Mass Spec (m/z) | 156 (M⁺) | 234/236 (M⁺/M⁺+2, ~1:1 ratio) | 234/236 (M⁺/M⁺+2, ~1:1 ratio) |
Interpretation of IR and MS Data:
The IR spectrum of this compound is expected to be very similar to that of the parent compound, with the addition of a characteristic C-Br stretching vibration in the fingerprint region.[1] The mass spectrum will provide definitive evidence of the bromine incorporation. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a pair of peaks (M⁺ and M⁺+2) with an approximate 1:1 intensity ratio.[1]
Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality spectral data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the dry powder directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through an LC or GC system.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion with minimal fragmentation.
-
Mass Analysis: Acquire the spectrum over a mass range that includes the expected molecular weight of the compound (around m/z 235).
Visualization of Validation Workflow and Structural Features
To further clarify the process of structural validation and the key features of the target molecule, the following diagrams are provided.
References
Benchmarking the Anticancer Potential of 2-(4-bromo-1H-indol-3-yl)acetonitrile Analogs: A Comparative Guide
In the landscape of anticancer drug discovery, indole derivatives represent a privileged scaffold due to their significant therapeutic potential. This guide provides a comparative analysis of the anticancer activity of analogs related to 2-(4-bromo-1H-indol-3-yl)acetonitrile, offering a benchmark for researchers, scientists, and drug development professionals. While comprehensive in vivo comparative data for a specific series of this compound analogs are not extensively available in public literature, this document consolidates in vitro data from closely related indole-acrylonitrile derivatives to provide a valuable reference point for performance.
Quantitative Data Summary
The following table summarizes the in vitro growth inhibitory activities of a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives, which serve as structural analogs, against a panel of approximately 60 human cancer cell lines. The data is extracted from a study by Kandeel et al. (2023), where lower GI₅₀ values indicate higher potency.[1][2]
| Compound ID | R-group (at position 3 of acrylonitrile) | Mean GI₅₀ (µM) |
| 2l | 4-(dimethylamino)phenyl | 0.38 - 7.91 |
| 5a | 4-(dimethylamino)phenyl (N-methyl indole) | 0.38 - 7.91 |
| 5b | 4-(dimethylamino)phenyl (N-ethyl indole) | Not specified |
| 5c | 4-(dimethylamino)phenyl (N-propyl indole) | Not specified |
| 5d | 4-(dimethylamino)phenyl (N-butyl indole) | Not specified |
Note: The mean GI₅₀ values represent the concentration of the compound that causes 50% inhibition of cell growth across a panel of cancer cell lines.
In Vivo Efficacy of a Structurally Related Compound
While in vivo studies for the specific analogs listed above are not yet published, research on a structurally similar indole-isoquinoline acrylonitrile prodrug has demonstrated significant potential.[1] An orally administered acyl analog of (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131) at a dose of 80 mg/kg twice daily resulted in a 76% inhibition of tumor development in a mouse model of paclitaxel-resistant colon cancer.[1][3] This highlights the therapeutic potential of the broader indole-acrylonitrile scaffold in vivo.
Experimental Protocols
The following methodologies are representative of the key experiments conducted to evaluate the anticancer activity of the benchmarked indole analogs.
In Vitro Anticancer Activity Screening (NCI-60 Sulforhodamine B Assay)
This assay is a widely used method for determining the cytotoxic effects of compounds against a panel of 60 human cancer cell lines.
-
Cell Culture: Human tumor cell lines were maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Seeding: Cells were seeded into 96-well microtiter plates at appropriate densities and incubated for 24 hours.[1]
-
Compound Treatment: The synthesized indole analogs were dissolved in a suitable solvent and added to the wells at various concentrations. The plates were then incubated for a specified period (typically 48 hours).
-
Cell Fixation: Following incubation, the cells were fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The plates were washed with water and air-dried. Sulforhodamine B (SRB) solution was added to each well, and the plates were incubated for 10 minutes at room temperature.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Absorbance Measurement: The bound stain was solubilized with 10 mM trizma base, and the absorbance was measured at 515 nm using a microplate reader.[1]
-
Data Analysis: The GI₅₀ (concentration causing 50% growth inhibition) and TGI (concentration causing total growth inhibition) values were calculated from the dose-response curves.[1]
Synthesis of 2-(1H-indol-2-yl)-3-acrylonitrile Analogs
A general procedure for the synthesis of the benchmarked analogs is as follows:
-
A solution of 2-(1H-indol-2-yl)acetonitrile and the corresponding aldehyde is prepared in methanol.[1]
-
A solution of sodium methoxide in methanol is added to the mixture at room temperature.[1]
-
The reaction is stirred until completion, which is monitored by thin-layer chromatography.[1]
-
The resulting precipitate is collected by filtration, washed, and purified through crystallization or column chromatography.[1]
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the context of this research, the following diagrams illustrate a general experimental workflow and a key signaling pathway often implicated in the anticancer activity of indole derivatives.
References
A Comparative Guide to the In Vitro Anticancer Activity of Bromo-Methoxyphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer performance of various bromo-methoxyphenyl derivatives. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility.
Data Presentation: Comparative Anticancer Activity
The in vitro cytotoxic activity of bromo-methoxyphenyl derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the proliferation of 50% of the cells, is a standard measure of anticancer potency. A lower IC50 value indicates greater potency.
N-(5-methoxyphenyl) Methoxybenzenesulphonamide Derivatives
A study by González et al. (2021) investigated a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides, with several compounds featuring bromo substitutions. These derivatives were particularly effective against the MCF7 human breast adenocarcinoma cell line.[1][2] The most potent in this series were the 4-brominated 2,5-dimethoxyphenyl derivatives.[1][2]
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| N-(4-bromo-2,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide (23) | Sulphonamide | HeLa (Cervical Carcinoma) | 0.11 ± 0.02 |
| MCF7 (Breast Adenocarcinoma) | 0.08 ± 0.01 | ||
| HT-29 (Colon Adenocarcinoma) | 0.21 ± 0.03 | ||
| N-(4-bromo-2,5-dimethoxyphenyl)-N-methyl-4-methoxybenzenesulphonamide (24) | Sulphonamide | HeLa (Cervical Carcinoma) | 0.15 ± 0.02 |
| MCF7 (Breast Adenocarcinoma) | 0.09 ± 0.01 | ||
| HT-29 (Colon Adenocarcinoma) | 0.25 ± 0.04 | ||
| N-(4-bromo-2,5-dimethoxyphenyl)-N-ethyl-4-methoxybenzenesulphonamide (25) | Sulphonamide | HeLa (Cervical Carcinoma) | 0.09 ± 0.01 |
| MCF7 (Breast Adenocarcinoma) | 0.05 ± 0.01 | ||
| HT-29 (Colon Adenocarcinoma) | 0.18 ± 0.02 |
Bromo-Methoxyphenyl Chalcone Derivatives
Chalcones bearing a bromo-methoxyphenyl moiety have also demonstrated significant anticancer activity.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM) | Chalcone | HeLa (Cervical Carcinoma) | 53[3] |
| T47D (Breast Carcinoma) | 45[4] | ||
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | Chalcone | HeLa (Cervical Carcinoma) | 3.204[5] |
| MCF-7 (Breast Adenocarcinoma) | 3.849[5] | ||
| (E)-(3-(3-(2-bromo-4-methoxyphenyl)-3-oxoprop-1-en-1-yl)phenyl)boronic acid (8) | Boronic Chalcone | SCC-25 (Squamous Cell Carcinoma) | >100[6] |
Mechanisms of Anticancer Action
The anticancer effects of bromo-methoxyphenyl derivatives are attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, and interaction with critical cellular targets like tubulin.[7]
-
Induction of Apoptosis: Several bromo-methoxyphenyl derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For instance, 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM) was found to induce apoptosis in HeLa cells, which was associated with the suppression of the anti-apoptotic protein Bcl-2.[3]
-
Cell Cycle Arrest: Certain derivatives can halt the proliferation of cancer cells by causing cell cycle arrest. N-(4-bromo-2,5-dimethoxyphenyl)-N-ethyl-4-methoxybenzenesulphonamide (compound 25) arrests cells at the G2/M phase of the cell cycle.[1][2] Other bromophenol hybrids have been reported to induce cell cycle arrest at the G0/G1 phase in A549 lung cancer cells.[7]
-
Tubulin Polymerization Inhibition: The sulphonamide derivatives, particularly the potent 4-brominated compounds, are believed to exert their anticancer effects by inhibiting microtubular protein polymerization, thus targeting tubulin.[1][2] This disruption of the microtubule network leads to G2/M cell-cycle arrest and subsequent apoptosis.[1][2]
Signaling Pathways
The anticancer activity of bromo-methoxyphenyl derivatives may be mediated through their influence on key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Proposed NF-κB Signaling Pathway Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Some bromo-phenolic compounds have been shown to suppress pro-inflammatory responses by blocking NF-κB signaling.[8][9] This inhibition can occur through the prevention of the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the active NF-κB p65/p50 dimer.[10][11]
References
- 1. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4'-bromo-5,6,7-trimethoxyflavone represses lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 4-Substituted Indole-3-Acetonitriles
For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of substituted indole derivatives is a cornerstone of innovation. Among these, 4-substituted indole-3-acetonitriles are valuable building blocks for a variety of biologically active compounds. This guide provides a comparative overview of synthetic routes to these target molecules, presenting experimental data and detailed protocols to aid in the selection of the most suitable method.
Comparison of Synthetic Strategies
The synthesis of 4-substituted indole-3-acetonitriles can be approached through various strategies, ranging from classical indole ring formations to modern functional group interconversions. The most direct and well-documented method involves a one-step conversion from 4-substituted indole-3-carboxaldehydes. Other potential, albeit less direct, routes could involve the adaptation of classical named reactions such as the Fischer, Bischler-Möhlau, or Hemetsberger indole syntheses, as well as modern palladium-catalyzed cross-coupling reactions.
Route 1: One-Step Conversion from 4-Substituted Indole-3-Carboxaldehydes
This method stands out for its efficiency and has been successfully applied to a range of 4-substituted indoles. The synthesis begins with a 4-substituted indole-3-carboxaldehyde, which is treated with sodium borohydride followed by sodium cyanide. This two-step sequence from the aldehyde provides the desired nitrile in good to excellent yields.[1]
Table 1: Synthesis of 4-Substituted Indole-3-Acetonitriles from 4-Substituted Indole-3-Carboxaldehydes [1]
| 4-Substituent | Reagents and Conditions | Yield (%) |
| Nitro (NO₂) | 1. NaBH₄, MeOH/NH₂CHO, rt, 1h; 2. NaCN, reflux, 5h | 88 |
| Phenyl (Ph) | 1. NaBH₄, MeOH/NH₂CHO, rt, 1h; 2. NaCN, reflux, 5h | 92 |
| Iodo (I) | 1. NaBH₄, MeOH/NH₂CHO, rt, 1h; 2. NaCN, reflux, 5h | 95 |
| Methoxy (MeO) | 1. NaBH₄, MeOH/NH₂CHO, rt, 1h; 2. NaCN, reflux, 5h | 91 |
| Benzyloxy (BnO) | 1. NaBH₄, MeOH/NH₂CHO, rt, 1h; 2. NaCN, reflux, 5h | 93 |
Conceptual Routes via Classical Indole Syntheses
While direct literature examples for the synthesis of 4-substituted indole-3-acetonitriles using classical methods are scarce, these routes are theoretically plausible, though likely require multi-step sequences.
-
Fischer Indole Synthesis : This approach would necessitate the reaction of a 4-substituted phenylhydrazine with a suitable ketone or aldehyde partner containing a protected or precursor cyano group, followed by acid-catalyzed cyclization.[2][3][4][5] The challenge lies in the synthesis and stability of the required carbonyl compound.
-
Bischler-Möhlau Indole Synthesis : This method typically yields 2-arylindoles from α-halo-ketones and an excess of an aniline derivative.[6][7][8][9] Adapting this to a 4-substituted indole-3-acetonitrile would likely involve the formation of a 4-substituted indole core, followed by functionalization at the 3-position.
-
Hemetsberger Indole Synthesis : This synthesis produces indole-2-carboxylates from 3-aryl-2-azido-propenoic esters.[10][11] A multi-step sequence would be required to introduce the acetonitrile group at the 3-position after the formation of the 4-substituted indole-2-carboxylate.
Modern Synthetic Approaches
-
Direct C-H Cyanation : Palladium-catalyzed direct C-H cyanation of indoles has emerged as a potent method for introducing a cyano group.[16][17][18] While most examples focus on the functionalization of the C2 or C3 position of the parent indole, this strategy could potentially be adapted for the direct cyanation of a 3-methyl-4-substituted indole, followed by conversion to the acetonitrile.
Experimental Protocols
General Experimental Protocol for the One-Step Synthesis of 4-Substituted Indole-3-Acetonitriles from 4-Substituted Indole-3-Carboxaldehydes[1]
To a solution of the 4-substituted indole-3-carboxaldehyde (1.0 mmol) in a 1:1 mixture of methanol (MeOH) and formamide (NH₂CHO) (10 mL), sodium borohydride (NaBH₄) (1.3 mmol) is added. The mixture is stirred at room temperature for 1 hour. Subsequently, sodium cyanide (NaCN) (10.0 mmol) is added, and the reaction mixture is refluxed at 100°C for 5 hours with continuous stirring. After cooling to room temperature, the reaction is quenched with brine and extracted with a 5:95 (v/v) mixture of methanol and chloroform (CHCl₃). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted indole-3-acetonitrile.
Visualization of Synthetic Workflow
The following diagram illustrates a general workflow for selecting a synthetic route for a 4-substituted indole-3-acetonitrile, taking into account precursor availability and synthetic complexity.
Caption: Decision workflow for selecting a synthetic route.
Conclusion
The one-step conversion of 4-substituted indole-3-carboxaldehydes represents the most direct and high-yielding reported method for the synthesis of 4-substituted indole-3-acetonitriles. While classical and other modern synthetic strategies offer potential alternative pathways, they are generally less direct and lack specific literature precedents for this particular class of compounds, likely requiring more extensive route development and optimization. For researchers aiming for an efficient and reliable synthesis of these valuable building blocks, the one-step conversion from the corresponding aldehyde is the recommended starting point.
References
- 1. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors | Related Topics [scispace.com]
- 9. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] The Hemetsberger reaction: A new approach to the synthesis of novel dihydroindoloindole systems | Semantic Scholar [semanticscholar.org]
- 11. Sciencemadness Discussion Board - Hemetsberger indole synthesis with ortho-vanillin - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. scispace.com [scispace.com]
- 15. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-(4-bromo-1H-indol-3-yl)acetonitrile: A Comprehensive Safety and Operational Guide
For Immediate Reference: Key Safety and Disposal Information
Proper management and disposal of 2-(4-bromo-1H-indol-3-yl)acetonitrile are critical to ensure laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. All waste containing this compound must be treated as hazardous.
| Hazard Classification | GHS Statements | Personal Protective Equipment (PPE) | Incompatible Materials |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Nitrile gloves, lab coat, safety goggles with side shields or face shield.[3][4] | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] May cause severe skin burns.[3] | Use in a well-ventilated fume hood.[1] | |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2] Corrosive to the eyes and may cause severe damage.[3] Lachrymator.[3] | For large spills or high concentrations, a respirator may be required.[4][5] | |
| Respiratory Irritation | May cause respiratory irritation.[2] |
Experimental Workflow & Waste Generation
The handling and use of this compound in a typical laboratory setting will generate various waste streams, all of which require careful segregation and disposal.
Caption: Experimental workflow and corresponding hazardous waste generation.
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is mandatory to mitigate risks and ensure regulatory compliance. All waste must be disposed of through an approved waste disposal plant.[1][3][6][7]
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Handling: Always handle this compound and its waste within a certified chemical fume hood.[1]
-
PPE: Wear appropriate PPE, including double nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.[4]
-
Hygiene: Wash hands thoroughly after handling, and before breaks.[1][3] Do not eat, drink, or smoke in the laboratory area.[1][6]
2. Waste Segregation: Proper segregation at the point of generation is the most critical step. Use clearly labeled, dedicated waste containers.
| Waste Type | Container Type | Examples |
| Solid Hazardous Waste | Labeled, sealed container for solid waste.[5] | Contaminated gloves, weigh boats, pipette tips, paper towels, and spent silica gel from chromatography. |
| Halogenated Organic Liquid Waste | Labeled, sealed container for halogenated waste.[5] | Unused solutions, reaction mixtures, and organic solvents used in work-up and chromatography. |
| Aqueous Hazardous Waste | Labeled, sealed container for aqueous waste.[5] | Aqueous layers from extractions and washes. Do not pour down the drain.[5] |
3. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Closure: Keep waste containers tightly closed except when adding waste.[1][3][7]
-
Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.[1][3]
4. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately notify colleagues and evacuate the immediate area.[5]
-
PPE: Don appropriate PPE, including a respirator if the spill is large or the material is a powder.[5]
-
Containment: Cover the spill with an inert absorbent material such as vermiculite or sand.[5]
-
Neutralization: For spills involving brominated compounds, the absorbed material can be neutralized with a 10-25% sodium thiosulfate solution.[5]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]
Disposal Decision Pathway
The logical flow for determining the correct disposal stream is crucial for operational safety.
Caption: Decision tree for proper waste segregation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
